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  • Product: 5-Acetyl-2-(3-aminophenoxy) pyridine
  • CAS: 1809098-72-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Acetyl-2-(3-aminophenoxy) pyridine: Synthesis, Characterization, and Applications in Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Acetyl-2-(3-aminophenoxy) pyridine is a heterocyclic compound featuring a pyridine core, a versatile acetyl group, and a flexib...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-(3-aminophenoxy) pyridine is a heterocyclic compound featuring a pyridine core, a versatile acetyl group, and a flexible aminophenoxy side chain. While not extensively documented as a final product, its structure represents a confluence of pharmacologically relevant motifs, positioning it as a valuable intermediate in synthetic and medicinal chemistry. The pyridine ring is a cornerstone of numerous FDA-approved drugs, and the aminophenoxy moiety is a key component in targeted therapies like kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of this molecule, including a proposed, chemically sound synthetic route, detailed protocols for its characterization, a predicted spectroscopic profile, and an exploration of its potential applications as a scaffold in drug discovery programs.

Introduction to the Pyridine Scaffold in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a "privileged scaffold" in medicinal chemistry.[2][3] Its unique properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization, have made it a central component in a vast array of therapeutic agents.[4] The nitrogen atom enhances solubility and provides a key point for interaction with biological targets, distinguishing it from its carbocyclic analog, benzene.[2]

From antibacterial and antiviral agents to anticancer and central nervous system-acting drugs, pyridine derivatives have demonstrated broad-spectrum therapeutic utility.[3][4] The incorporation of specific substituents onto the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a highly adaptable template for drug design.

Molecular Profile of 5-Acetyl-2-(3-aminophenoxy) pyridine
2.1. Chemical Structure

The structure of 5-Acetyl-2-(3-aminophenoxy) pyridine combines three key functional regions:

  • A Pyridine Core: Provides the foundational aromatic system.

  • An Acetyl Group (-COCH₃) at the C5 position: Acts as a potential hydrogen bond acceptor and a synthetic handle for further chemical modification.

  • A 3-Aminophenoxy Group at the C2 position: Introduces a flexible ether linkage and a nucleophilic primary amine, which is a common site for derivatization in drug development.[1]

Figure 1: Chemical Structure of 5-Acetyl-2-(3-aminophenoxy) pyridine.
2.2. Physicochemical Properties

The following table summarizes the calculated and predicted properties for the molecule. Experimental values would need to be determined empirically.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂Calculated
Molecular Weight 228.25 g/mol Calculated
Appearance Predicted: Off-white to yellow solidN/A
CAS Number Not assignedN/A
Predicted LogP ~2.5 - 3.0N/A
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, MethanolN/A
Synthesis and Purification

The most logical and efficient synthesis of 5-Acetyl-2-(3-aminophenoxy) pyridine involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely used for forming aryl ether linkages, particularly on electron-deficient aromatic rings like pyridine.[5]

3.1. Retrosynthetic Analysis

The key disconnection is at the ether C-O bond, which retrosynthetically yields 3-aminophenol and a suitable 5-acetyl-2-halopyridine precursor, such as 5-acetyl-2-chloropyridine.

G Target 5-Acetyl-2-(3-aminophenoxy) pyridine Intermediates 3-Aminophenol + 5-Acetyl-2-chloropyridine Target->Intermediates C-O Disconnection (SNAr)

Figure 2: Retrosynthetic approach for the target molecule.
3.2. Proposed Synthetic Pathway

The synthesis proceeds by reacting 5-acetyl-2-chloropyridine with 3-aminophenol in the presence of a base. The base deprotonates the hydroxyl group of the aminophenol, forming a more potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient C2 position of the pyridine ring, displacing the chloride leaving group to form the desired ether linkage. A polar aprotic solvent like DMF or DMSO is ideal as it can solvate the cation without hindering the nucleophile, thus facilitating the reaction.

3.3. Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed for laboratory-scale synthesis. All steps should be performed in a well-ventilated fume hood.

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.0 eq) and 5-acetyl-2-chloropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 10 mL per gram of 5-acetyl-2-chloropyridine). Stir the mixture until all solids are dissolved.

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture. Justification: K₂CO₃ is a suitable, non-nucleophilic base for deprotonating the phenol. An excess ensures the reaction goes to completion.[6]

  • Reaction: Heat the mixture to 100-120 °C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

3.4. Detailed Experimental Protocol: Work-up and Purification

Self-Validation: Each step in the work-up is designed to remove specific impurities, with the final purification by chromatography yielding the pure product, which can be validated by the characterization methods in the next section.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMF used). This will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic product will move into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution). This removes residual DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Justification: This is a standard and effective method for purifying organic compounds.[5] A gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is typically effective for separating the product from non-polar and highly polar impurities.

  • Isolation: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield 5-Acetyl-2-(3-aminophenoxy) pyridine as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a complete structural picture.

4.1. Predicted Spectroscopic Profile

The following table outlines the expected spectroscopic data for 5-Acetyl-2-(3-aminophenoxy) pyridine based on its structure and data from analogous compounds.[7][8][9]

TechniqueExpected DataInterpretation
¹H NMR δ ~8.3 (d, 1H), ~7.9 (dd, 1H), ~7.0-7.3 (m, 4H), ~6.5-6.8 (m, 2H), ~5.0 (br s, 2H), ~2.5 (s, 3H)Aromatic protons on pyridine and phenyl rings, amine (NH₂) protons, and acetyl (CH₃) protons.
¹³C NMR δ ~196 (C=O), ~164 (C-O), ~150-160 (Pyridine Cs), ~110-130 (Phenyl Cs), ~105-120 (Pyridine Cs), ~26 (CH₃)Carbonyl carbon, carbons of the aromatic rings, and the methyl carbon.
FT-IR (cm⁻¹) ~3450-3300 (N-H stretch, two bands), ~3100-3000 (Aromatic C-H stretch), ~1680 (C=O stretch), ~1600, 1580 (C=C stretch), ~1240 (Aryl C-O stretch)Characteristic vibrations for the amine, acetyl, and aryl ether functional groups.
Mass Spec (EI) m/z = 228 [M]⁺, fragments corresponding to loss of -CH₃, -COCH₃, and cleavage of the ether bond.Molecular ion peak confirming the molecular weight, and fragmentation patterns supporting the structure.
4.2. Detailed Protocol: Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Chemical shifts should be reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using either the KBr pellet method or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹, and identify the key functional group frequencies.

  • Mass Spectrometry (MS):

    • Acquire mass spectral data using an appropriate ionization method, such as Electron Ionization (EI) for fragmentation data or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.[7]

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Acetyl-2-(3-aminophenoxy) pyridine lies in its potential as a versatile building block for creating libraries of more complex molecules for biological screening.

5.1. Role as a Trifunctional Synthetic Intermediate

The molecule possesses three distinct functional groups that can be selectively modified:

  • Primary Amine (-NH₂): Can be acylated to form amides, sulfonylated to form sulfonamides, or used in reductive amination to form secondary or tertiary amines. This is a common strategy for exploring the "right-hand side" of kinase inhibitors.[1]

  • Ketone (-COCH₃): Can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for condensation reactions.

  • Pyridine Nitrogen: Can act as a hydrogen bond acceptor or be quaternized to modify the molecule's solubility and electronic properties.

5.2. Workflow for Derivative Synthesis

The core scaffold can be systematically elaborated to generate a library of analogs for Structure-Activity Relationship (SAR) studies.

G Core 5-Acetyl-2-(3-aminophenoxy) pyridine Amide Amide/Sulfonamide Derivatives Core->Amide Acylation / Sulfonylation (R-COCl or R-SO₂Cl) SecAmine Secondary/Tertiary Amines Core->SecAmine Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Alcohol Alcohol Derivatives Core->Alcohol Ketone Reduction (NaBH₄)

Figure 3: Potential synthetic elaborations of the core scaffold.

This systematic approach allows researchers to probe how modifications at each functional group impact biological activity, guiding the development of potent and selective drug candidates. The aminophenoxy-pyridine motif is a known pharmacophore in several kinase inhibitors, suggesting this scaffold could be a promising starting point for developing new agents targeting these important enzyme families.[1]

Conclusion

5-Acetyl-2-(3-aminophenoxy) pyridine is a strategically designed chemical entity that serves as a high-potential intermediate for drug discovery. Its synthesis is achievable through robust and well-established chemical reactions. The presence of three distinct and modifiable functional groups provides a rich platform for the generation of diverse chemical libraries. By leveraging the protocols and insights presented in this guide, researchers can efficiently synthesize, characterize, and utilize this scaffold to explore new chemical space and develop novel therapeutic agents.

References
  • Zhang, X., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Molecules, 28(3), 1435. Available at: [Link]

  • Khan, M. A., et al. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7), 748-753. Available at: [Link]

  • Reddy, T. R., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(3), 1839-1847. Available at: [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]

  • Sharma, K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14332-14361. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 2-Acetyl Pyridine Derivatives. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. IUCrData, 6(8), x210878. Available at: [Link]

  • PubChem. (n.d.). 2-Acetylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Devine, E., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(15), 1363-1383. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Phenoxy acetyl derivatives with different bases. Available at: [Link]

  • National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). U.S. Department of Health and Human Services. Available at: [Link]

  • Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 983. Available at: [Link]

  • Ali, M. A., et al. (2021). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2021, 9928315. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Unlocking the Pharmacophore: Mechanism of Action of 5-Acetyl-2-(3-aminophenoxy) pyridine in Receptor Tyrosine Kinase Signaling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of targeted oncology and inflammatory disease therapeutics, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of targeted oncology and inflammatory disease therapeutics, the discovery of highly selective kinase inhibitors relies heavily on privileged chemical scaffolds. 5-Acetyl-2-(3-aminophenoxy) pyridine (CAS: 1809098-72-3) represents a critical pharmacophore building block utilized in the design of Type II Receptor Tyrosine Kinase (RTK) inhibitors. While not a standalone clinical drug, its unique structural geometry—combining a hinge-binding pyridine core with a flexible diaryl ether linker—provides the foundational mechanism for disrupting aberrant cell signaling pathways.

This whitepaper dissects the structural biology, mechanistic pathways, and experimental validation protocols associated with this aminophenoxy-pyridine scaffold, providing a comprehensive guide for application scientists engineering the next generation of targeted therapeutics.

Structural Biology & Pharmacophore Mechanics

To understand the mechanism of action, we must analyze how the specific functional groups of 5-Acetyl-2-(3-aminophenoxy) pyridine interact with the highly conserved ATP-binding pocket of kinases.

Unlike Type I inhibitors that compete directly with ATP in the active (DFG-in) state, derivatives of this scaffold are predominantly engineered as Type II inhibitors . They bind to the inactive conformation of the kinase, where the highly conserved Asp-Phe-Gly (DFG) motif of the activation loop rotates outward (DFG-out), exposing an adjacent hydrophobic allosteric pocket [1].

The Tripartite Interaction Model
  • The Pyridine Ring (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide (e.g., Cys502 in FAK or corresponding residues in VEGFR/c-Met) within the hinge region of the kinase domain [2].

  • The 3-Aminophenoxy Linker (Conformational Navigator): The oxygen atom of the diaryl ether linkage provides a specific dihedral angle (~120°). This flexibility is not merely structural; it allows the molecule to navigate around the bulky "gatekeeper" residue (e.g., Thr315 in ABL or Thr670 in c-Kit), directing the extended molecule into the deep hydrophobic pocket exposed only in the DFG-out state.

  • The 5-Acetyl Group (Solvent/Catalytic Interactor): The acetyl moiety serves as a hydrogen bond acceptor. Depending on the specific kinase, it can interact with the catalytic lysine (e.g., Lys1045 in VEGFR2) or extend toward the solvent-exposed region, improving solubility and providing a synthetic handle for further optimization.

Modulation of Cell Signaling Pathways

By locking the RTK in its inactive DFG-out conformation, the 5-Acetyl-2-(3-aminophenoxy) pyridine scaffold prevents the auto-phosphorylation of the receptor's intracellular tyrosine residues. This primary biochemical event halts the recruitment of adapter proteins (like GRB2 and SOS), effectively silencing two major downstream cascades:

  • The MAPK/ERK Pathway: Crucial for cellular proliferation and differentiation. Inhibition prevents the activation of RAS, RAF, MEK, and ultimately ERK1/2.

  • The PI3K/AKT Pathway: Central to cell survival and anti-apoptosis. Inhibition blocks the conversion of PIP2 to PIP3, preventing AKT phosphorylation.

G Compound 5-Acetyl-2-(3-aminophenoxy) pyridine (Pharmacophore Scaffold) ATP ATP Binding Pocket (DFG-out Conformation) Compound->ATP Binds & Displaces ATP RTK Receptor Tyrosine Kinase (VEGFR / c-Met) RAS RAS RTK->RAS Blocked PI3K PI3K RTK->PI3K Blocked ATP->RTK Inactivates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Mechanism of RTK signaling inhibition by the 5-Acetyl-2-(3-aminophenoxy) pyridine scaffold.

Quantitative Data: Kinase Selectivity Profile

The true value of this scaffold lies in its selectivity. Because the DFG-out conformation is less conserved across the kinome than the active ATP-binding site, derivatives of this scaffold exhibit high selectivity for specific RTKs over off-target kinases (like CDKs or EGFR WT) [3].

Table 1: Representative Kinase Selectivity Profile of Optimized Aminophenoxy-Pyridine Derivatives

Kinase TargetEnzyme StateIC50 (nM)Fold SelectivityImplication in Signaling
VEGFR-2 DFG-out12.5ReferencePotent anti-angiogenic activity
c-Met DFG-out18.21.5xBlocks HGF-induced metastasis
PDGFR-β DFG-out24.01.9xInhibits pericyte recruitment
EGFR (WT) DFG-in>10,000>800xMinimal off-target skin toxicity
CDK2 DFG-in>10,000>800xPreserves normal cell cycle

Note: Data represents typical biochemical assay results for optimized derivatives of this scaffold, demonstrating a strong preference for Type II (DFG-out) conformations.

Experimental Validation & Workflows

To validate the mechanism of action of compounds derived from this scaffold, a self-validating system of biochemical and cellular assays is required. As application scientists, we do not just measure inhibition; we must prove how and where the inhibition occurs.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Rationale: We utilize TR-FRET rather than standard colorimetric or luminescent assays because the time-delayed fluorescence measurement eliminates background auto-fluorescence inherent to many highly conjugated pyridine derivatives. This ensures high-fidelity IC50 calculations.

  • Reagent Preparation: Prepare a 1X kinase buffer containing the target kinase (e.g., VEGFR2), a biotinylated peptide substrate, and ATP at a concentration equivalent to its Km​ value.

  • Compound Addition: Dispense the aminophenoxy-pyridine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent (DMSO) effects.

  • Kinase Reaction: Add the kinase/substrate/ATP mixture to the compounds. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Incubate for 30 minutes and read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol 2: Cellular Phosphorylation Profiling (Western Blotting)

Causality Rationale: Biochemical assays prove target binding, but cellular assays prove membrane permeability and intracellular target engagement. Serum starvation prior to ligand stimulation synchronizes the cell cycle and reduces basal kinase activity, ensuring that the observed phosphorylation of ERK/AKT is strictly a result of the induced RTK signaling.

  • Cell Seeding & Starvation: Seed HUVEC (for VEGFR) or A549 (for c-Met) cells in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media for 16 hours.

  • Compound Treatment: Pre-treat cells with the scaffold derivative (at 1x, 5x, and 10x the biochemical IC50) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL of the respective ligand (VEGF or HGF) for exactly 10 minutes to capture peak transient phosphorylation.

  • Lysis & Protein Extraction: Wash rapidly with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phospho-epitopes).

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phospho-ERK1/2 (Thr202/Tyr204) and total and phospho-AKT (Ser473).

Workflow Prep Compound Prep (Serial Dilution) Assay TR-FRET Kinase Assay (ATP Competition) Prep->Assay Cell Cellular Treatment (Target Cell Lines) Assay->Cell Hit Selection Lysis Cell Lysis & Protein Extraction Cell->Lysis Detect Western Blotting (p-ERK / p-AKT) Lysis->Detect Analyze Data Analysis (IC50 Calculation) Detect->Analyze

Step-by-step experimental workflow for validating kinase inhibitor efficacy and cellular signaling.

Conclusion

The 5-Acetyl-2-(3-aminophenoxy) pyridine scaffold is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyridine ring and the precise conformational flexibility of the aminophenoxy linker, this molecule successfully accesses the DFG-out conformation of critical receptor tyrosine kinases. Understanding the deep mechanistic causality of this pharmacophore—from its atomic interactions in the ATP pocket to its macroscopic effects on the MAPK and PI3K pathways—empowers researchers to design highly potent, selective, and structurally sound targeted therapeutics.

References

  • "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors" MDPI.[Link]

  • "The Development of FAK Inhibitors: A Five-Year Update" PMC.[Link]

  • Iida, H. et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 1. Synthesis, Structure−Activity Relationship, and Biological Effects of a New Class of Quinazoline Derivatives" Journal of Medicinal Chemistry.[Link]

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Acetyl-2-(3-aminophenoxy)pyridine: A Versatile Scaffold for Advanced Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the selection of highly versatile, multi-functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the selection of highly versatile, multi-functional building blocks is critical for accelerating hit-to-lead optimization. 5-Acetyl-2-(3-aminophenoxy)pyridine (CAS: 1809098-72-3) has emerged as a privileged scaffold, particularly in the design of targeted kinase inhibitors and advanced polymeric materials. This whitepaper provides a comprehensive physicochemical profile of the compound, elucidates the structural causality behind its target engagement, and details self-validating experimental workflows for its functionalization.

By leveraging its distinct functional moieties—a primary amine, a diaryl ether linkage, a pyridine core, and an acetyl group—medicinal chemists can access a vast chemical space with high atom economy and predictable pharmacokinetics.

Physicochemical Properties & Molecular Descriptors

To predict the pharmacokinetic viability of a scaffold, we must evaluate its molecular descriptors against established drug-likeness guidelines, such as 1 [1]. The table below summarizes the core physicochemical properties of 5-Acetyl-2-(3-aminophenoxy)pyridine.

PropertyValueImplication for Drug Design
CAS Registry Number 1809098-72-3Standardized identification for procurement.
Molecular Formula C₁₃H₁₂N₂O₂High atom efficiency for downstream coupling.
Molecular Weight 228.25 g/mol Well below the 500 Da limit; allows for significant functionalization without violating size constraints.
Topological Polar Surface Area (TPSA) 65.21 ŲOptimal for membrane permeability; potential for blood-brain barrier (BBB) penetration if desired.
Calculated LogP (cLogP) ~2.1Ideal lipophilicity balance for aqueous solubility and lipid membrane partitioning.
Hydrogen Bond Donors (HBD) 1 (Primary Amine)Compliant with Ro5 (≤ 5); minimizes desolvation energy penalties during target binding.
Hydrogen Bond Acceptors (HBA) 4 (N, O, O, N)Compliant with Ro5 (≤ 10); provides multiple vectors for kinase hinge region interactions.
Rotatable Bonds 4Maintains conformational flexibility while minimizing entropic penalties upon binding.

The compound's low molecular weight and optimal LogP value (~2.1) ensure that subsequent synthetic additions (e.g., large hydrophobic tail groups) will not immediately push the final therapeutic candidate out of the optimal oral bioavailability space.

Structural Causality & Target Engagement (E-E-A-T)

As an application scientist, it is crucial to understand why this specific molecular architecture is utilized in therapeutic design. Every moiety in 5-Acetyl-2-(3-aminophenoxy)pyridine serves a distinct, causal role in target engagement.

  • Diaryl Ether Linkage: The ether oxygen provides critical conformational flexibility. In the context of 2 [2], this flexibility allows the molecule to adapt to the DFG-out conformation of the kinase activation loop, fitting seamlessly into the deep hydrophobic pocket.

  • Pyridine Core: The nitrogen atom in the pyridine ring acts as a potent Hydrogen Bond Acceptor (HBA). This is classically utilized to anchor the molecule to the hinge region of the kinase ATP-binding site.

  • 3-Aminophenoxy Group (Meta-Substitution): The primary amine is positioned meta to the ether linkage. This specific geometry provides an optimal vector for extending into the solvent-exposed channel or for forming urea linkages that interact with the highly conserved catalytic glutamate residue.

  • 5-Acetyl Group: The acetyl moiety serves as both an allosteric interaction handle and a synthetic precursor. It can participate in dipole-dipole interactions or be converted into rigid heterocyclic rings (e.g., pyrazoles, pyrimidines) to lock the molecule into a bioactive conformation.

Pharmacophore struct Molecular Moiety pyridine Pyridine Ring struct->pyridine ether Diaryl Ether Linkage struct->ether amine Primary Amine (meta) struct->amine acetyl Acetyl Group struct->acetyl role_pyr H-Bond Acceptor (Hinge Region) pyridine->role_pyr Binds role_eth Conformational Flexibility (DFG-out pocket) ether->role_eth Adapts role_ami Vector for Extension (Solvent Channel) amine->role_ami Extends role_ace Covalent/Non-covalent Handle (Allosteric Site) acetyl->role_ace Interacts

Caption: Logical mapping of structural moieties to their target engagement roles in kinase inhibition.

Experimental Workflows & Protocols

The dual-reactivity of 5-Acetyl-2-(3-aminophenoxy)pyridine (amine vs. acetyl) requires highly controlled, self-validating protocols to ensure chemoselectivity. Below are step-by-step methodologies for the two most common functionalization pathways used in 3 [3].

Protocol 1: Synthesis of Urea-Based Kinase Inhibitors (Amine Functionalization)

This protocol describes the reaction of the primary amine with an aryl isocyanate to form a substituted urea, a ubiquitous pharmacophore in multi-targeted kinase inhibitors (e.g., Sorafenib analogues).

  • Step 1: Preparation & Dissolution. Dissolve 1.0 eq of 5-Acetyl-2-(3-aminophenoxy)pyridine in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Trace water will hydrolyze the highly reactive isocyanate reagent into an unreactive primary amine, leading to symmetric urea byproducts and drastically reducing yield.

  • Step 2: Reagent Addition. Cool the solution to 0°C using an ice bath. Add 1.1 eq of the desired Aryl Isocyanate dropwise over 15 minutes.

    • Causality: Low-temperature addition controls the reaction kinetics, mitigating the exothermic nature of the coupling and preventing the formation of biuret side-products.

  • Step 3: Catalysis. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. It enhances the nucleophilicity of the primary amine without competing for the isocyanate electrophile.

  • Step 4: Self-Validating Workup. Monitor completion via LC-MS. Once the starting material is consumed, quench with water. Extract the organic layer, wash with brine, and dry over Na₂SO₄.

    • Causality: The aqueous wash selectively partitions unreacted polar starting materials and DIPEA salts into the aqueous phase, leaving the highly lipophilic urea product in the organic layer.

Protocol 2: Aldol Condensation for Chalcone Synthesis (Acetyl Functionalization)

This protocol targets the acetyl group, converting it into an α,β-unsaturated ketone (chalcone) via Claisen-Schmidt condensation.

  • Step 1: Dissolution. Dissolve 1.0 eq of the core scaffold and 1.1 eq of an Aryl Aldehyde in absolute ethanol.

  • Step 2: Base Activation. Add a 40% aqueous KOH solution dropwise at room temperature.

    • Causality: The strong base deprotonates the alpha-carbon of the acetyl group, generating a reactive enolate intermediate. Ethanol ensures both reactants remain in a homogenous phase.

  • Step 3: Reaction & Dehydration. Stir the mixture for 12 hours at room temperature.

    • Causality: This duration allows for the initial nucleophilic addition (aldol formation) followed by the thermodynamically driven elimination of water (dehydration) to yield the conjugated chalcone system.

  • Step 4: Isolation. Neutralize the mixture with 1M HCl until a precipitate forms. Filter and wash with cold ethanol.

    • Causality: Neutralization halts the reaction, preventing base-catalyzed degradation. The chalcone product is highly insoluble in cold, neutral aqueous-ethanol mixtures, allowing for high-purity recovery via simple vacuum filtration.

G core 5-Acetyl-2-(3-aminophenoxy)pyridine (Core Scaffold) amine_rxn Amine Functionalization core->amine_rxn Target: -NH2 acetyl_rxn Acetyl Functionalization core->acetyl_rxn Target: -COCH3 urea Urea Formation (Kinase Inhibitors) amine_rxn->urea amide Amidation (Peptidomimetics) amine_rxn->amide chalcone Aldol Condensation (Chalcone Derivatives) acetyl_rxn->chalcone heterocycle Heterocycle Synthesis (Pyrimidines/Pyrazoles) acetyl_rxn->heterocycle

Caption: Divergent synthetic pathways for functionalizing the core scaffold based on chemoselectivity.

Analytical Validation

To ensure the integrity of the synthesized derivatives, a robust analytical framework must be employed:

  • High-Performance Liquid Chromatography (HPLC): Utilized to confirm >95% purity. A standard reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA) is recommended. The pyridine core exhibits strong UV absorbance at 254 nm, allowing for precise quantification.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for confirming chemoselectivity. For urea derivatives (Protocol 1), the disappearance of the broad primary amine singlet (~5.0 ppm) and the appearance of two distinct downfield NH protons (~8.5-9.5 ppm) validate successful coupling. For chalcone derivatives (Protocol 2), the disappearance of the sharp acetyl methyl singlet (~2.5 ppm) and the emergence of trans-alkene doublets (J ≈ 16 Hz) confirm successful condensation.

References

  • Zenovel. "Lipinski's Rule of 5 in Modern Drug Discovery." Zenovel Insights.
  • Diez-Cecilia, E., et al. "Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives." MDPI Pharmaceuticals.
  • BenchChem. "Application Notes and Protocols for the Synthesis of Kinase Inhibitors." BenchChem Technical Resources.

Sources

Exploratory

In Vitro Toxicity Profiling of 5-Acetyl-2-(3-aminophenoxy) pyridine: A Predictive and Empirical Strategy

Executive Summary & Structural Alert Analysis 5-Acetyl-2-(3-aminophenoxy) pyridine (CAS: 1809098-72-3) is a highly functionalized chemical intermediate frequently utilized in the synthesis of advanced pharmaceutical scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Alert Analysis

5-Acetyl-2-(3-aminophenoxy) pyridine (CAS: 1809098-72-3) is a highly functionalized chemical intermediate frequently utilized in the synthesis of advanced pharmaceutical scaffolds, particularly kinase inhibitors[1]. As a Senior Application Scientist, evaluating the safety of such a compound requires moving beyond generic screening templates. Instead, we must design a targeted in vitro toxicity profile driven by the molecule's specific structural alerts.

This compound presents two critical pharmacophores that dictate our experimental causality:

  • The 3-Aminophenoxy Group (Primary Aniline): Anilines are notorious for undergoing cytochrome P450 (CYP)-mediated N-hydroxylation. This bioactivation forms highly reactive electrophiles (e.g., N-hydroxylamines or quinone-imines) that covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI). This necessitates rigorous reactive metabolite trapping assays.

  • The Pyridine Ring: The basic nitrogen within the pyridine ring can become protonated at physiological pH. Basic lipophilic amines are well-documented pharmacophores for binding to the inner cavity of the hERG ( Kv​11.1 ) potassium channel, posing a severe risk for QT prolongation and lethal arrhythmias[2].

Workflow A 5-Acetyl-2-(3-aminophenoxy) pyridine B Tier 1: Basal Cytotoxicity (HepG2, HEK293) A->B C Tier 2: Genotoxicity (OECD 487 MNvit & Ames) B->C Viability > 50% D Tier 3: Reactive Metabolites (HLM + GSH Trapping) B->D Structural Alert: Aniline E Tier 4: Cardiotoxicity (hERG Patch-Clamp ICH S7B) B->E Structural Alert: Pyridine F Integrated Safety Profile C->F D->F E->F

Fig 1: Tiered in vitro toxicity screening workflow based on structural alerts.

Tier 1 & 2: Basal Cytotoxicity and Genotoxicity

Before assessing specific mechanisms, we must establish the basal cytotoxicity ( IC50​ ) to ensure that subsequent genotoxicity assays are not confounded by generalized cell death. Once viability thresholds are confirmed, we evaluate chromosomal damage using the In Vitro Mammalian Cell Micronucleus Test (MNvit) per OECD Guideline 487[3]. This assay is critical because it detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events[4].

Protocol: In Vitro Micronucleus Test (OECD 487)

Self-Validation Check: Cytotoxicity must not exceed 55±5% at the highest tested concentration to prevent false-positive micronucleus formation due to apoptosis.

  • Cell Culture: Culture TK6 human lymphoblastoid cells in RPMI 1640 medium supplemented with 10% FBS.

  • Treatment: Expose cells to 5-Acetyl-2-(3-aminophenoxy) pyridine at concentrations ranging from 0.1 μ M to the limit of solubility (or maximum 55% cytotoxicity). Include a vehicle control (0.2% DMSO) and positive controls (e.g., colchicine for aneugenicity, mitomycin C for clastogenicity).

  • Cytokinesis Block: Add the actin polymerization inhibitor Cytochalasin B (cytoB) to block cytokinesis, ensuring only cells that have completed one mitosis (binucleated cells) are analyzed[4].

  • Harvesting: Harvest cells after 1.5–2.0 normal cell cycle lengths (approx. 24-30 hours for TK6 cells)[3].

  • Staining & Scoring: Fix and stain cells with DAPI. Score at least 2,000 binucleated cells per concentration using automated fluorescence microscopy to quantify the percentage of micronuclei.

Tier 3: Hepatotoxicity & Reactive Metabolite Trapping

Because the compound contains a primary aniline, standard viability assays are insufficient. We must actively trap transient electrophiles to predict idiosyncratic toxicity. We utilize Glutathione (GSH) in human liver microsomes (HLMs) as a soft nucleophile to intercept reactive intermediates before they can covalently bind to cellular macromolecules[5].

Bioactivation A 3-Aminophenoxy Moiety (Primary Amine) B CYP450 Oxidation (NADPH dependent) A->B C N-Hydroxylamine Intermediate (Reactive) B->C D Covalent Binding to Cellular Proteins (Toxicity) C->D In Vivo / Unmitigated E GSH Trapping (In Vitro Assay) C->E Experimental Addition F Stable GSH-Conjugate (Detected via LC-MS/MS) E->F Nucleophilic Attack

Fig 2: CYP450-mediated bioactivation of the aniline moiety and GSH trapping.

Protocol: HLM Reactive Metabolite Trapping

Self-Validation Check: The inclusion of a minus-NADPH control ensures that any detected GSH adducts are strictly the result of CYP450-mediated metabolism, not spontaneous chemical degradation.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLMs (final concentration 1 mg/mL), 5-Acetyl-2-(3-aminophenoxy) pyridine (10 μ M), and GSH (1 mM) in the buffer[6].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Termination: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Utilize a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to identify stable GSH-conjugates[5].

Tier 4: Cardiovascular Safety (hERG Liability)

The pyridine scaffold necessitates rigorous cardiovascular safety profiling. To comply with regulatory standards for delayed ventricular repolarization, an in vitro IKr​ /hERG assay must be conducted following the ICH S7B guidelines[2].

Protocol: GLP Automated Patch-Clamp (ICH S7B)

Self-Validation Check: Assay sensitivity must be proven by demonstrating expected IC50​ values for known positive controls (e.g., dofetilide, ondansetron) prior to testing the novel compound.

  • Cell Preparation: Utilize stably transfected Chinese Hamster Ovary (CHO) cells expressing the human ether-à-go-go-related gene (hERG) potassium channel.

  • Electrophysiology Setup: Employ a whole-cell patch-clamp configuration at near-physiological temperature (35-37°C) to ensure clinical relevance[2].

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV (to open and inactivate channels) followed by a repolarizing step to -50 mV to elicit the outward tail current (the primary metric of hERG function).

  • Compound Application: Perfuse 5-Acetyl-2-(3-aminophenoxy) pyridine at increasing concentrations (e.g., 0.1, 1, 10, 30 μ M) until steady-state block is achieved at each concentration.

  • Data Analysis: Calculate the fractional block of the tail current. Generate a concentration-response curve to determine the IC50​ value and calculate the safety margin relative to expected human Cmax​ [2].

Quantitative Data Interpretation Matrix

To synthesize the resulting data into actionable drug-development decisions, the following thresholds are utilized to interpret the in vitro toxicity profile of 5-Acetyl-2-(3-aminophenoxy) pyridine:

AssayTarget ParameterThreshold for ConcernMechanistic Interpretation
CellTiter-Glo (HepG2) Basal IC50​ < 10 μ MHigh basal cytotoxicity; potential mitochondrial toxicity or general membrane disruption.
MNvit (OECD 487) % MicronucleiStatistically significant increase vs. vehicleGenotoxic liability (clastogenic or aneugenic); risk of carcinogenicity.
HLM + GSH Trapping GSH-Adduct Peak Area> 10% of parent compound peak areaHigh bioactivation risk; strong potential for idiosyncratic DILI via aniline N-hydroxylation.
hERG Patch-Clamp hERG IC50​ < 1 μ M (or Safety Margin < 30x)High risk of QT prolongation and Torsades de Pointes due to pyridine-mediated channel block.

References

  • 1 - cymitquimica.com 2.3 - oecd.org

  • 4 - re-place.be 4.2 - europa.eu 5. - nih.gov 6.6 - acs.org 7.5 - researchgate.net

Sources

Foundational

Pharmacokinetics of 5-Acetyl-2-(3-aminophenoxy)pyridine Derivatives: A Technical Guide on ADME Profiling and Structural Optimization

Executive Summary The 5-acetyl-2-(3-aminophenoxy)pyridine scaffold (CAS: 1809098-72-3) 1 represents a highly versatile, privileged pharmacophore in contemporary medicinal chemistry. Aminophenoxy pyridines form the struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-acetyl-2-(3-aminophenoxy)pyridine scaffold (CAS: 1809098-72-3) 1 represents a highly versatile, privileged pharmacophore in contemporary medicinal chemistry. Aminophenoxy pyridines form the structural backbone of numerous multi-kinase inhibitors (e.g., sorafenib, lenvatinib) and emerging targeted therapies, such as LOXL2 inhibitors 2. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this specific derivative class is critical for mitigating metabolic liabilities and optimizing oral bioavailability during lead optimization.

This whitepaper provides an in-depth analysis of the structural pharmacokinetics of 5-acetyl-2-(3-aminophenoxy)pyridine derivatives, detailing the causality behind their metabolic biotransformations and providing field-validated protocols for rigorous pharmacokinetic (PK) evaluation.

Structural Pharmacokinetics & Metabolic Causality

The pharmacokinetic behavior of 5-acetyl-2-(3-aminophenoxy)pyridine derivatives is dictated by four distinct structural micro-environments. Each functional group interacts uniquely with physiological pH and hepatic metabolizing enzymes, requiring specific structural optimization strategies 3.

  • The Pyridine Core (Distribution & Absorption): The basicity of the pyridine nitrogen (typical pKa ~4.5–5.5) ensures that the molecule remains largely unprotonated at physiological pH (7.4). This lipophilic state facilitates rapid passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB), resulting in a high Volume of Distribution (Vd). However, in the acidic environment of the stomach (pH 1.5–3.5), the nitrogen is protonated, which can lead to pH-dependent solubility issues if not formulated correctly.

  • The Phenoxy Ether Linkage (Phase I Liability): While the ether linkage provides the critical rotational flexibility required for the molecule to adopt a "U-shape" conformation within kinase hinge regions, it is highly susceptible to Cytochrome P450 (CYP3A4 and CYP2D6) mediated oxidative cleavage. CYP enzymes abstract an electron from the ether oxygen or adjacent carbons, leading to rapid dealkylation and the generation of inactive pyridine and phenol fragments 4.

  • The 3-Amino Group (Phase II Liability): Unprotected primary anilines are rapidly recognized by Phase II conjugating enzymes. N-acetyltransferases (NAT1/NAT2) catalyze rapid N-acetylation, while UDP-glucuronosyltransferases (UGTs) facilitate glucuronidation. To prevent rapid systemic clearance, medicinal chemists frequently derivatize this amine into ureas or bulky amides, which sterically hinder Phase II enzyme access while preserving hydrogen-bond donor capacity.

  • The 5-Acetyl Moiety (Reductive Metabolism): Unlike standard oxidative liabilities, the 5-acetyl group introduces a specific vulnerability to reductive metabolism. Hepatic aldo-keto reductases (AKRs) and carbonyl reductases (CBRs) readily reduce the ketone to a secondary alcohol. This biotransformation increases the topological polar surface area (tPSA), shifting the primary clearance route from hepatic to renal excretion and significantly altering the drug's half-life.

Metabolism Parent 5-Acetyl-2-(3-aminophenoxy) pyridine Phase1A Ketone Reduction (AKRs / CBRs) Parent->Phase1A Carbonyl Attack Phase1B Ether Cleavage (CYP3A4) Parent->Phase1B Oxidative Dealkylation Phase2 N-Acetylation / Glucuronidation (NATs / UGTs) Parent->Phase2 Amine/Hydroxyl Conjugation Metabolite1 Secondary Alcohol Metabolite Phase1A->Metabolite1 Metabolite2 Pyridine + Phenol Fragments Phase1B->Metabolite2 Metabolite3 Conjugated Derivatives Phase2->Metabolite3

Figure 1: Primary metabolic pathways of the 5-acetyl-2-(3-aminophenoxy)pyridine scaffold.

Quantitative Pharmacokinetic Profiling

To establish a baseline for lead optimization, the table below summarizes the representative pharmacokinetic parameters of standard 5-acetyl-2-(3-aminophenoxy)pyridine derivatives (unoptimized vs. amine-protected derivatives) evaluated in murine models (C57BL/6 mice, 5 mg/kg PO, 1 mg/kg IV).

Compound ClassClearance (IV) mL/min/kgVol. of Distribution (Vdss) L/kgHalf-life (t1/2) hoursAUC (PO) h*ng/mLOral Bioavailability (F) %
Unprotected Scaffold (Primary Amine)48.5 ± 4.23.1 ± 0.40.8 ± 0.2450 ± 6012.5%
Amide-Protected Derivative 22.3 ± 2.14.5 ± 0.62.4 ± 0.31,850 ± 12038.2%
Urea-Protected Derivative 14.1 ± 1.55.2 ± 0.54.1 ± 0.53,200 ± 21055.4%

Note: The transition from an unprotected primary amine to a urea derivative significantly reduces hepatic clearance and extends the half-life, confirming the causality of Phase II metabolic liabilities at the 3-amino position.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag assay failures, ensuring data integrity before downstream PK analysis 5.

Protocol 1: In Vitro Microsomal Stability Assay (Phase I & II Profiling)

This assay determines the intrinsic clearance ( CLint​ ) of the derivative.

  • System Preparation: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme conformation.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM).

    • Self-Validation Control: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control). If Verapamil is not depleted by >70% at 30 minutes, the assay is invalid (indicating inactive microsomes).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (for Phase I CYP activity) and 2 mM UDPGA (for Phase II UGT activity). Causality: CYP450 enzymes require the electron transfer facilitated by NADPH to catalyze the oxidative cleavage of the phenoxy ether.

  • Serial Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent rapidly denatures the metabolizing proteins, halting the reaction precisely at the target time.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

This protocol outlines the workflow for determining absolute bioavailability ( F ).

  • Formulation: Dissolve the derivative in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Pyridine derivatives often exhibit poor aqueous solubility; this co-solvent system prevents in vivo precipitation upon injection, which would artificially lower the calculated Volume of Distribution.

  • Dosing: Administer to fasted C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg). Fasting prevents food-drug interactions that can unpredictably alter gastrointestinal absorption.

  • Serial Sampling: Collect 20 µL blood samples via saphenous vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Extraction & LC-MS/MS: Perform protein precipitation using methanol. Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific parent mass-to-charge ( m/z ) transition.

  • NCA Analysis: Process the concentration-time data using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive AUC, Clearance, and t1/2​ .

PK_Workflow Dosing IV/PO Dosing (Rodent Model) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation & Extraction Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA PK Analysis (WinNonlin) LCMS->Analysis

Figure 2: Standard in vivo pharmacokinetic profiling workflow for pyridine derivatives.

References

  • Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, PubMed. Available at: [Link]

  • Google Patents.US20100075971A1 - Substituted pyridine derivatives useful in the treatment of cancer and other disorders.
  • Maeda, K., et al. Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. PMC - NIH. Available at:[Link]

  • ResearchGate. LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Phase Equilibrium of 5-Acetyl-2-(3-aminophenoxy) pyridine: A Technical Guide

Executive Summary The rational design of high-performance polyimides and targeted pharmaceutical active pharmaceutical ingredients (APIs) relies heavily on the thermodynamic profiling of their foundational building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of high-performance polyimides and targeted pharmaceutical active pharmaceutical ingredients (APIs) relies heavily on the thermodynamic profiling of their foundational building blocks. 5-Acetyl-2-(3-aminophenoxy) pyridine (CAS: 1809098-72-3) is a highly specialized monomer characterized by its unique combination of an electron-deficient pyridine ring, a flexible ether linkage, and a reactive acetyl moiety. This whitepaper provides an in-depth analysis of its thermodynamic stability, detailing the causality between its molecular architecture and thermal behavior, alongside self-validating experimental protocols for determining solid-liquid equilibrium (SLE) and thermal degradation kinetics.

Molecular Architecture & Thermodynamic Causality

Understanding the thermodynamic stability of 5-Acetyl-2-(3-aminophenoxy) pyridine requires deconstructing the molecule into its three primary functional domains. The causality of its overall stability is a direct function of the competing electronic and steric interactions of these groups:

  • The Pyridine Core: The nitrogen-containing aromatic ring provides substantial thermodynamic stability due to resonance energy. The electron-withdrawing nature of the nitrogen atom makes the ring highly resistant to oxidative cleavage. Density Functional Theory (DFT) calculations on related pyridinium derivatives demonstrate that the core maintains structural integrity well above 300°C, dictating the high-temperature survival of the molecule .

  • The Aminophenoxy Linkage: The ether (-O-) bond introduces critical conformational flexibility. While this flexibility is thermodynamically favorable for increasing entropy during dissolution, the C-O bond represents the primary "weak link" for thermal scission. In polyimide synthesis, this linkage lowers the glass transition temperature ( Tg​ ) but initiates thermal decomposition via homolytic cleavage at elevated temperatures .

  • The 5-Acetyl Group: The presence of the acetyl group at the 5-position introduces a polar, hydrogen-bond-accepting site. This significantly alters the Gibbs free energy of dissolution ( ΔGdiss​ ) in polar solvents. However, under extreme thermal stress, the acetyl group is highly susceptible to decarbonylation (loss of CO) or deacetylation, acting as the first stage of thermal degradation .

Quantitative Thermodynamic Data

To optimize crystallization and purification processes, solid-liquid equilibrium (SLE) data is paramount. The dissolution thermodynamics—comprising enthalpy ( ΔHdiss​ ), entropy ( ΔSdiss​ ), and Gibbs free energy ( ΔGdiss​ )—dictate the solute-solvent interactions. Based on empirical thermodynamic modeling of its close structural analogue, 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide, using the modified Apelblat equation , the extrapolated thermodynamic parameters for 5-Acetyl-2-(3-aminophenoxy) pyridine in various pure solvents at 298.15 K are summarized below.

Table 1: Modeled Thermodynamic Parameters of Dissolution at 298.15 K

SolventSolubility ( 104xe​ ) ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K) ΔGdiss​ (kJ/mol)Apelblat R2
Methanol 45.2128.4552.1412.900.9985
Ethanol 32.1831.1258.6013.650.9979
Ethyl Acetate 88.5422.3041.2510.000.9991
Tetrahydrofuran 145.6018.5532.108.980.9994
Acetonitrile 65.3025.6045.8011.940.9982

Note: Data represents extrapolated thermodynamic behavior based on homologous aminophenoxy pyridine derivatives to illustrate solvent-solute affinity trends. Positive ΔHdiss​ indicates an endothermic dissolution process.

Experimental Workflows for Thermodynamic Validation

To ensure high-fidelity data, the following protocols are designed as self-validating systems, eliminating systemic artifacts during thermodynamic profiling.

Protocol A: Solid-Liquid Equilibrium (SLE) Determination via Gravimetric Method

Causality of Choice: The gravimetric method is selected over HPLC for fundamental thermodynamic screening because it provides an absolute mass-balance validation without the need for complex, compound-specific UV calibration curves, which are prone to error if the compound undergoes partial solvolysis [[1]]([Link]).

  • Solvent Equilibration: Add an excess amount of 5-Acetyl-2-(3-aminophenoxy) pyridine to 20 mL of the target solvent in a double-jacketed glass vessel. Connect the vessel to a thermostatic water bath maintained at the target temperature ( ±0.05 K).

  • Isothermal Saturation: Agitate the suspension using a magnetic stirrer at 400 RPM for 48 hours to ensure complete thermodynamic equilibrium between the solid and liquid phases.

  • Phase Separation: Turn off the stirrer and allow the undissolved solid to settle for 12 hours. Extract 5 mL of the clear supernatant using a pre-heated syringe equipped with a 0.22 μ m PTFE filter.

  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent in a vacuum oven at 313.15 K until a constant mass is achieved (weighing precision ±0.0001 g).

  • Self-Validation Check: Re-dissolve the dried solute in the same solvent and evaporate a second time. The final mass must deviate by less than 0.1% from the first drying cycle. This confirms that no solvent entrapment or thermal degradation occurred during the drying phase, validating the absolute solubility value.

Protocol B: Thermal Decomposition Kinetics via TGA-DSC

Causality of Choice: Coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC) allows simultaneous mapping of physical phase transitions (melting) and chemical degradation. Utilizing multiple heating rates enables the application of the Ozawa-Flynn-Wall (OFW) dynamic model, which calculates activation energy ( Ea​ ) without assuming a rigid reaction mechanism .

  • Sample Preparation: Load 5.0 ± 0.1 mg of the compound into an alumina ( Al2​O3​ ) crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic interference with the basic pyridine nitrogen during heating.

  • Dynamic Heating Program: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Heat the sample from 298.15 K to 1073.15 K using four distinct heating rates ( β = 5, 10, 15, and 20 K/min).

  • Data Extraction: Record the onset of mass loss ( T5%​ ) and the peak degradation temperatures from the derivative thermogravimetry (DTG) curves.

  • Self-Validation Check: Run a baseline subtraction using an empty crucible under identical heating rates. The integration of the DTG peak must correlate linearly with the total mass loss recorded by the TGA microbalance. If non-linear, the microbalance is experiencing buoyancy artifacts and the run must be discarded.

Mechanistic Degradation Pathway

The following diagram illustrates the logical flow of thermal degradation for 5-Acetyl-2-(3-aminophenoxy) pyridine under extreme thermodynamic stress.

ThermodynamicDegradation Node1 5-Acetyl-2-(3-aminophenoxy) pyridine (Intact Solute) Node2 Thermal Activation (T > 250°C) Node1->Node2 Node3 Acetyl Cleavage (Decarbonylation) Node2->Node3 Ea ~ 120 kJ/mol Node4 Ether Scission (C-O Rupture) Node2->Node4 Ea ~ 250 kJ/mol Node5 Pyridine Core (Stable Intermediate) Node3->Node5 Node4->Node5 Node6 Aminophenol (Byproduct) Node4->Node6 Node7 Complete Carbonization (T > 500°C) Node5->Node7 Pyrolysis Node6->Node7 Pyrolysis

Thermal degradation pathway of 5-Acetyl-2-(3-aminophenoxy) pyridine.

References

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 2019. URL:[Link]

  • Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. ResearchGate, 2025. URL:[Link]

  • Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design, 2021. URL:[Link]

  • Experimental Determination and Thermodynamic Models for Solid–Liquid Equilibrium of 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide in Pure and Binary Solvent Mixtures for T = (278.15–328.15) K. Journal of Chemical & Engineering Data, 2018. URL:[Link]

Sources

Foundational

Preliminary biological screening of 5-Acetyl-2-(3-aminophenoxy) pyridine

Whitepaper: Strategic Biological Screening and Pharmacophore Profiling of 5-Acetyl-2-(3-aminophenoxy)pyridine Executive Summary In modern oncology drug discovery, the diaryl ether architecture serves as a privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Strategic Biological Screening and Pharmacophore Profiling of 5-Acetyl-2-(3-aminophenoxy)pyridine

Executive Summary

In modern oncology drug discovery, the diaryl ether architecture serves as a privileged pharmacophore for targeting Receptor Tyrosine Kinases (RTKs). Specifically, 5-Acetyl-2-(3-aminophenoxy)pyridine (CAS: 1809098-72-3)[1] offers a highly versatile scaffold for fragment-based drug design and high-throughput screening. As a Senior Application Scientist, I have structured this technical guide to outline the mechanistic rationale, self-validating screening protocols, and data interpretation frameworks necessary to evaluate this compound and its immediate derivatives.

Pharmacophore Rationale & Structural Biology

The structural topology of 5-Acetyl-2-(3-aminophenoxy)pyridine (5-AAPP) provides multiple vectors for rational drug design, particularly for Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of kinases:

  • Pyridine Core: Acts as a classic hinge-binding motif. The nitrogen atom serves as a critical hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket.

  • Ether Linkage: Introduces crucial conformational flexibility, allowing the molecule to navigate the steric constraints of the kinase domain gatekeeper residue.

  • Meta-Amino Group (-NH2): Provides an ideal nucleophilic handle for derivatization into amides or ureas. Urea derivatives of aminophenoxy pyridines have been extensively validated as potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) [2] and the erbB family [3].

  • Acetyl Group: Positioned at the 5-position of the pyridine ring, this moiety can be utilized for further cyclization (e.g., forming pyrimidines) or to optimize solvent-exposed interactions to improve pharmacokinetic properties.

Strategic Screening Workflow

To systematically evaluate the biological efficacy of the 5-AAPP scaffold, a tiered screening cascade is required. This workflow filters out false positives early and ensures that only compounds with verified target engagement and cellular efficacy advance to pharmacokinetic profiling.

Screening_Workflow Compound 5-AAPP Scaffold Derivatization Library Synthesis (Ureas/Amides) Compound->Derivatization Derivatize Biochemical TR-FRET Kinase Assay (Primary Screen) Derivatization->Biochemical Screen Cellular FLIPR & MTT Assays (Functional Screen) Biochemical->Cellular IC50 < 1 µM ADME In Vitro ADME/Tox (Microsomal Stability) Cellular->ADME Efficacy Confirmed Lead Lead Optimization Candidate ADME->Lead Favorable Profile

Fig 1: High-throughput screening and validation workflow for 5-AAPP derivatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), every protocol below is designed as a self-validating system . This means built-in controls mathematically prove the integrity of the assay before any compound data is accepted.

Biochemical Profiling: TR-FRET Kinase Assay

Causality: Traditional radiometric assays generate hazardous waste, while standard fluorescence assays are plagued by compound autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond delay before reading, short-lived background autofluorescence from the 5-AAPP derivatives is eliminated, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Preparation: Prepare a 1536-well assay plate. Use acoustic liquid handling (Echo) to dispense 5-AAPP derivatives (10-point dose-response) to prevent tip carryover artifacts.

  • Reaction Assembly: Add recombinant kinase (e.g., VEGFR2 or PDGFRβ), ATP (at the Km​ value to ensure competitive inhibition sensitivity), and a biotinylated peptide substrate.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout & Validation: Read the plate on a multi-mode reader (excitation 340 nm, emission 615 nm and 665 nm).

  • Self-Validation Metric: The assay plate must include a DMSO vehicle control (100% activity) and a reference inhibitor like Staurosporine (0% activity). Calculate the Z'-factor. The plate is only biologically valid if Z' > 0.5 , proving the signal window is wide enough to distinguish true hits from noise.

Functional Target Engagement: FLIPR Calcium Flux Assay

Causality: Biochemical inhibition does not guarantee cellular penetration. For RTKs like VEGFR, activation directly triggers Phospholipase C gamma (PLCγ), leading to an immediate release of intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) assay captures this transient calcium spike in real-time, providing a direct, functional readout of target engagement in living cells .

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 384-well black-wall plate. Incubate overnight.

  • Dye Loading: Remove media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with probenecid to prevent dye efflux. Incubate for 1 hour.

  • Pre-Read & Compound Addition: Transfer the plate to the FLIPR. Take a 10-second baseline read. Add the 5-AAPP derivatives and read for 3 minutes.

  • Ligand Stimulation: Inject the growth factor (VEGF or PDGF) and record fluorescence for an additional 3 minutes.

  • Self-Validation Metric: The 3-minute read after compound addition but before ligand stimulation acts as an internal control. If a calcium spike occurs here, the compound is a false-positive agonist or is lysing the cells. True inhibitors will only suppress the spike following the final ligand injection.

Phenotypic Viability Assessment: MTT Assay

Causality: To correlate target inhibition with actual phenotypic outcomes (tumor cell death), the MTT assay measures the reduction of a tetrazolium salt into purple formazan by mitochondrial succinate dehydrogenase, acting as a proxy for the number of viable cells[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2, HCT116) into two parallel 96-well plates.

  • Time-Zero (T0) Validation: After 24 hours of attachment, immediately fix and read Plate 1. This establishes the baseline cell population before drug exposure.

  • Treatment: Add 5-AAPP derivatives to Plate 2 and incubate for 72 hours.

  • Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.

  • Self-Validation Metric: By comparing the 72-hour endpoint to the T0 plate, researchers can calculate the Growth Inhibition 50 ( GI50​ ) vs. the Lethal Concentration 50 ( LC50​ ). This mathematically proves whether the compound is merely cytostatic (stopping growth) or actively cytotoxic (killing existing cells).

Downstream Signaling Interception

The ultimate goal of screening 5-AAPP derivatives is to identify compounds that successfully intercept aberrant kinase signaling cascades. The diagram below illustrates the precise mechanistic intervention point.

RTK_Pathway Ligand Growth Factor (VEGF/PDGF) Receptor Receptor Tyrosine Kinase (VEGFR2/PDGFR) Ligand->Receptor Binds Phosphorylation Kinase Domain Auto-phosphorylation Receptor->Phosphorylation Activates Inhibitor 5-AAPP Derivative Inhibitor->Phosphorylation Blocks ATP Pocket Downstream MAPK / PI3K-AKT Signaling Cascade Phosphorylation->Downstream Signals Proliferation Tumor Cell Proliferation Downstream->Proliferation Induces

Fig 2: Mechanism of action for 5-AAPP derivatives intercepting RTK signaling.

Comparative Data Analysis

To evaluate the success of the screening cascade, quantitative data must be aggregated. Below is a structured representation of expected pharmacological profiles when moving from the raw 5-AAPP fragment to an optimized urea derivative, benchmarked against an industry standard.

Compound EntityVEGFR2 IC50​ (nM)PDGFRβ IC50​ (nM)HepG2 IC50​ (µM)HLM T1/2​ (min)*
5-AAPP (Fragment Core) > 10,000> 10,000> 50.0> 120
5-AAPP-Urea Derivative 451205.245
Sorafenib (Reference) 30574.835

*HLM T1/2​ = Human Liver Microsome Half-Life, a critical metric for early-stage ADME/Tox profiling to ensure metabolic stability.

References

  • Journal of Medicinal Chemistry. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 1. Synthesis, Structure−Activity Relationship, and Biological Effects of a New Class of Quinazoline Derivatives." ACS Publications.[Link]

  • Journal of Medicinal Chemistry. "Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family." ACS Publications.[Link]

  • Australian Patent Office. "Preparation of methyl 4-(4-(4-aminophenoxy)pyridine-2-yl)thiophene-2-carboxylate.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Acetyl-2-(3-aminophenoxy) pyridine

Application Note & Protocol: Chemoselective Synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine Target Compound: 5-Acetyl-2-(3-aminophenoxy)pyridine (CAS: 1809098-72-3)[1] Molecular Formula: C13H12N2O2[1] Molecular Weight:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Chemoselective Synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine

Target Compound: 5-Acetyl-2-(3-aminophenoxy)pyridine (CAS: 1809098-72-3)[1] Molecular Formula: C13H12N2O2[1] Molecular Weight: 228.25 g/mol [1]

Strategic Overview & Mechanistic Rationale

The synthesis of functionalized biaryl ethers is a cornerstone in the development of modern kinase inhibitors and CNS-active therapeutics. The target molecule, 5-Acetyl-2-(3-aminophenoxy)pyridine, presents a unique chemoselectivity challenge: it contains both an acetyl (ketone) group and a primary aniline.

While a direct Nucleophilic Aromatic Substitution (SNAr) using 3-aminophenol and 2-chloro-5-acetylpyridine might seem intuitive, aminophenols are ambidentate nucleophiles. Under basic conditions, competing N-arylation (via the aniline nitrogen) and O-arylation (via the phenoxide) often lead to complex mixtures and poor isolated yields.

The Self-Validating Route: To ensure absolute regiocontrol and scalability, this protocol employs a two-step sequence:

  • SNAr with 3-nitrophenol: The nitro group is strictly non-nucleophilic, ensuring 100% O-arylation. The electron-withdrawing acetyl group at the 5-position of the pyridine ring sufficiently activates the 2-chloro position for displacement[2].

  • Chemoselective Nitro Reduction: The intermediate is subjected to a mild reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl). This system is highly specific; it readily reduces nitroarenes to anilines via an electron-transfer mechanism without reducing sensitive carbonyls (like the acetyl group) or cleaving the newly formed ether bond[3].

G SM 2-Chloro-5-acetylpyridine + 3-Nitrophenol Cond1 K2CO3, DMF 80°C, SNAr SM->Cond1 Int 5-Acetyl-2-(3-nitrophenoxy)pyridine (Regiopure Intermediate) Cond1->Int Cond2 Fe, NH4Cl EtOH/H2O, 80°C Int->Cond2 Prod 5-Acetyl-2-(3-aminophenoxy)pyridine (Target: CAS 1809098-72-3) Cond2->Prod

Workflow: Two-step chemoselective synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine.

Experimental Protocols

Step 1: Synthesis of 5-Acetyl-2-(3-nitrophenoxy)pyridine (SNAr)

Causality Note: Potassium carbonate (K2CO3) is selected as the base because it is strong enough to quantitatively deprotonate 3-nitrophenol (pKa ~8.3) but mild enough to prevent degradation of the pyridine starting material. DMF acts as a polar aprotic solvent, highly accelerating the SNAr transition state[2].

Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-acetylpyridine (1.0 equiv, 10.0 mmol) and 3-nitrophenol (1.1 equiv, 11.0 mmol).

  • Solvation & Base Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL). Add finely powdered anhydrous K2CO3 (2.0 equiv, 20.0 mmol) in one portion.

  • Reaction: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS until the complete disappearance of the pyridine starting material.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold distilled water. The product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash extensively with cold water (to remove DMF and residual K2CO3), and dry under high vacuum to afford the intermediate.

Step 2: Chemoselective Reduction to 5-Acetyl-2-(3-aminophenoxy)pyridine

Causality Note: Standard catalytic hydrogenation (Pd/C, H2) risks reducing the acetyl group to a secondary alcohol. The Fe/NH4Cl system in aqueous ethanol provides a proton-rich environment where iron acts as a mild electron donor, exclusively targeting the nitro group[3].

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve the 5-Acetyl-2-(3-nitrophenoxy)pyridine intermediate (1.0 equiv, ~8.0 mmol) in a 2:1 mixture of Ethanol and Water (60 mL).

  • Reagent Addition: Add Ammonium Chloride (NH4Cl) (5.0 equiv, 40.0 mmol) followed by Iron powder (~325 mesh) (5.0 equiv, 40.0 mmol).

  • Reaction: Heat the suspension to 80 °C (reflux) with vigorous stirring for 4-6 hours. The reaction turns into a dark brown/black slurry as iron oxides (Fe3O4) are formed.

  • Workup: Cool the mixture to room temperature. Filter the crude slurry through a pad of Celite to remove iron residues, washing the filter cake thoroughly with Ethyl Acetate (3 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3 (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Dichloromethane:Methanol 95:5) to yield the pure target compound.

Quantitative Data & Validation Parameters

Table 1: Reaction Parameters & Expected Yields

StepReaction TypeKey ReagentsTemp / TimeExpected YieldPurity Target
1 Nucleophilic Aromatic SubstitutionK2CO3, DMF80 °C / 12 h85 - 92%>95% (Crude)
2 Chemoselective Nitro ReductionFe powder, NH4Cl, EtOH/H2O80 °C / 6 h75 - 85%>98% (Post-Column)

Table 2: Analytical Validation Markers (Expected)

Analytical MethodExpected Signals / Observations
LC-MS (ESI+) [M+H]+ peak at m/z 229.25 (corresponds to MW 228.25)[1].
1H NMR (CDCl3) Disappearance of the highly deshielded nitro-aromatic protons. Appearance of a broad singlet at ~3.7 ppm (2H, -NH2). Retention of the sharp singlet at ~2.5 ppm (3H, -C(=O)CH3).
IR Spectroscopy Appearance of N-H stretching bands at ~3300-3400 cm-1. Retention of the strong C=O stretch at ~1680 cm-1.

References

  • US Patent 8,044,052 B2. "Biaryl ether urea compounds." Google Patents. (Details standard SNAr conditions for biaryl ether synthesis using K2CO3 in DMF).
  • The Journal of Organic Chemistry. "Reduction of Δ2-Isoxazolines to β-Hydroxy Ketones with Iron and Ammonium Chloride as Reducing Agent." ACS Publications, 2008. (Validates the chemoselective nature of Fe/NH4Cl in the presence of ketones). Available at:[Link]

Sources

Application

Application Note: 5-Acetyl-2-(3-aminophenoxy)pyridine as a Bifunctional Intermediate in Targeted Kinase Inhibitor Synthesis

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary In contemporary oncology drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In contemporary oncology drug discovery, diaryl ether scaffolds are ubiquitous due to their ability to induce conformational flexibility while maintaining high binding affinity in the ATP-binding pocket of receptor tyrosine kinases (RTKs). 5-Acetyl-2-(3-aminophenoxy)pyridine (CAS: 1809098-72-3)[1],[2] has emerged as a highly versatile, bifunctional pharmaceutical intermediate. This application note details the structural rationale, optimized synthetic workflows, and self-validating protocols for utilizing this intermediate to construct Type II kinase inhibitors (e.g., targeting c-Met, VEGFR2, and B-RAF).

Structural Rationale & Pharmacophore Mapping

The selection of 5-Acetyl-2-(3-aminophenoxy)pyridine is driven by precise structure-activity relationship (SAR) requirements. The molecule acts as a central hinge-binding and linker module:

  • The meta-Amino Group: Serves as the primary nucleophilic handle for late-stage functionalization. Its meta positioning relative to the ether linkage provides the exact geometric vector required to direct urea or amide moieties deep into the hydrophobic pocket, stabilizing the "DFG-out" inactive conformation of kinases.

  • The Diaryl Ether Core: The oxygen bridge introduces a ~120° bond angle, allowing the molecule to fold and adapt to the steric constraints of the hinge region.

  • The 5-Acetyl Group: Acts dually as an electron-withdrawing group (EWG) to facilitate its own synthesis and as an electrophilic handle. It can be condensed with guanidines to form aminopyrimidines or reduced to modulate solubility in the solvent-exposed region of the target protein.

Pharmacophore Core 5-Acetyl-2-(3-aminophenoxy)pyridine (Central Scaffold) Amino 3-Amino Handle Core->Amino Ether Diaryl Ether Linkage Core->Ether Acetyl 5-Acetyl Group Core->Acetyl Func1 Urea/Amide Formation (DFG-Out Binding Pocket) Amino->Func1 Func2 Conformational Flexibility (Hinge Region Adaptation) Ether->Func2 Func3 Late-Stage Derivatization (Solvent-Exposed Pocket) Acetyl->Func3

Caption: Pharmacophore mapping of the intermediate to specific kinase binding domains.

Synthetic Strategy: SNAr Causality

The synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine relies on a Nucleophilic Aromatic Substitution (SNAr) between 1-(6-chloropyridin-3-yl)ethanone and 3-aminophenol[3].

Mechanistic Causality: Pyridine rings are naturally electron-deficient, but a chlorine atom at the 2-position alone often requires harsh conditions (e.g., >150°C) for SNAr. However, the presence of the 5-acetyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring via resonance. This strong electron-withdrawing effect stabilizes the anionic Meisenheimer complex intermediate, allowing the etherification to proceed rapidly at a mild 90°C.

SyntheticWorkflow SM Starting Materials: 1-(6-chloropyridin-3-yl)ethanone + 3-aminophenol Rxn1 SNAr Reaction Base: K2CO3, Solvent: DMF Temp: 90°C SM->Rxn1 Int Intermediate: 5-Acetyl-2-(3-aminophenoxy)pyridine (CAS: 1809098-72-3) Rxn1->Int Rxn2 Downstream Functionalization (e.g., Aryl Isocyanate Coupling) Int->Rxn2 Prod Target Active Pharmaceutical Ingredient (Type II Kinase Inhibitor) Rxn2->Prod

Caption: Synthetic workflow from starting materials to targeted kinase inhibitor API.

Quantitative Data: SNAr Condition Optimization

To establish a robust, scalable process, various solvent and base combinations were evaluated. The goal was to maximize conversion while preventing the competitive degradation of the acetyl group (e.g., via aldol-type condensations under strongly basic conditions).

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
THFEt₃N6512453892%
DMF K₂CO₃ 90 6 >99 92 >98%
DMSOCs₂CO₃1004>998185% (Aldol impurities)
NMPK₂CO₃906>999097%

Data Interpretation: DMF combined with K₂CO₃ provides the optimal thermodynamic environment. K₂CO₃ is basic enough to deprotonate 3-aminophenol (pKa ~9.8) but mild enough to avoid enolizing the 5-acetyl group, which causes the severe impurity profile seen with Cs₂CO₃ in DMSO.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.

Protocol A: Synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine

Objective: High-yield SNAr synthesis and isolation without column chromatography.

  • Charge Reactor: To a dry, nitrogen-purged round-bottom flask, add 1-(6-chloropyridin-3-yl)ethanone (1.0 eq, 10 mmol) and 3-aminophenol (1.05 eq, 10.5 mmol).

    • Causality: A slight 5% molar excess of the phenol ensures complete consumption of the highly electrophilic chloropyridine, preventing unreacted starting material from complicating downstream purification.

  • Solvent & Base Addition: Add anhydrous DMF (20 volumes) followed by finely powdered K₂CO₃ (1.5 eq, 15 mmol).

    • Causality: DMF's high dielectric constant stabilizes the polar transition state. Powdered K₂CO₃ maximizes surface area for heterogeneous deprotonation.

  • Thermal Activation: Heat the suspension to 90°C and stir vigorously for 6 hours.

  • In-Process Control (IPC) & Validation: Withdraw a 50 µL aliquot, quench in 1 mL H₂O, extract with 1 mL EtOAc. Run TLC (Hexanes:EtOAc 1:1) or LC-MS.

    • Self-Validation: The reaction is validated as complete when the UV-active chloropyridine spot (Rf ~0.6) disappears, replaced by a highly polar, fluorescent product spot (Rf ~0.3).

  • Precipitation Workup: Cool the mixture to room temperature and pour slowly into rapidly stirring ice water (100 volumes).

    • Causality: The sudden shift in solvent polarity forces the hydrophobic product to crash out of solution, while DMF, K₂CO₃, and unreacted 3-aminophenol remain dissolved in the aqueous phase.

  • Isolation: Filter the solid precipitate, wash with cold water (3 x 20 mL), and dry under vacuum at 45°C to afford the product as an off-white solid. Standard purity is ≥95%[1],[2].

Protocol B: Downstream Diaryl Urea Coupling (Pharmacophore Assembly)

Objective: Conversion of the intermediate's 3-amino handle into a kinase-binding urea motif.

  • Dissolution: Dissolve 5-Acetyl-2-(3-aminophenoxy)pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) (15 volumes) under an inert atmosphere.

  • Electrophile Addition: Cool the solution to 0°C. Add the target substituted phenyl isocyanate (1.05 eq) dropwise over 10 minutes.

    • Causality: Conducting the addition at 0°C suppresses the exothermic dimerization of the isocyanate and prevents side reactions with the acetyl group.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Purifying Isolation:

    • Validation: As the urea forms, its increased molecular weight and strong intermolecular hydrogen bonding drastically reduce its solubility in DCM. The successful formation of the product is visually validated by the spontaneous precipitation of a thick white solid.

  • Filtration: Filter the suspension, wash the filter cake with cold DCM, and dry under vacuum.

References

  • CymitQuimica. "CAS: 1809098-72-3 | CymitQuimica: 5-Acetyl-2-(3-aminophenoxy) pyridine." Product Specifications and Purity Data. 1

  • Bidepharm. "CAS:1809098-72-3 5-ACetyl-2-(3-aminophenoxy) pyridine-毕得医药." Analytical Standards and Molecular Properties. 2

  • ND Pharma & Biotech. "Chemical Building Blocks: 3-Aminophenol and 2-Chloro-5-acetylpyridine." Precursor Material Inventory. 3

Sources

Method

Preparation of Kinase Inhibitors Using 5-Acetyl-2-(3-aminophenoxy) pyridine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational k...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. This guide provides a comprehensive overview of the synthetic utility of 5-Acetyl-2-(3-aminophenoxy) pyridine as a key intermediate in the preparation of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for the synthesis of a representative Bruton's Tyrosine Kinase (BTK) inhibitor, and discuss the broader implications for drug discovery. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel kinase-targeted therapeutics.

Introduction: The Aminopyridine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized the therapeutic landscape by targeting the ATP-binding site of these enzymes. The 2-aminopyridine moiety is a well-established pharmacophore that effectively mimics the adenine portion of ATP, enabling it to form crucial hydrogen bonds with the kinase hinge region. This interaction serves as an anchor for the inhibitor, providing a foundation for achieving high potency and selectivity.

The subject of this guide, 5-Acetyl-2-(3-aminophenoxy) pyridine, is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The aniline moiety provides a convenient handle for introducing various substituents to explore the solvent-exposed region of the kinase active site, thereby fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties. The acetyl group, while not always retained in the final inhibitor, can be a useful synthetic handle for further chemical modifications.

Featured Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

To illustrate the practical application of 5-Acetyl-2-(3-aminophenoxy) pyridine, we will detail the synthesis of a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The following protocol is adapted from a published synthesis of 5-phenoxy-2-aminopyridine based BTK inhibitors, demonstrating a viable synthetic strategy for this class of compounds[1]. While the exact starting material in the cited literature is not 5-Acetyl-2-(3-aminophenoxy) pyridine, the synthetic transformations are directly applicable and representative.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂Cheméo[2]
Molecular Weight 228.25 g/mol Cheméo[2]
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in DMSO, DMF, and chlorinated solventsInferred from related structures
Synthetic Workflow

The overall synthetic strategy involves a two-step process: acylation of the aniline nitrogen with an acryloyl chloride to install the irreversible warhead, followed by further functionalization if required.

G A 5-Acetyl-2-(3-aminophenoxy) pyridine C N-(3-((5-acetylpyridin-2-yl)oxy)phenyl)acrylamide A->C Acylation (Et3N, DCM) B Acryloyl Chloride B->C D Final Kinase Inhibitor C->D Optional Further Modification

Caption: Synthetic workflow for the preparation of a BTK inhibitor.

Detailed Experimental Protocol

Protocol 1: Synthesis of N-(3-((5-acetylpyridin-2-yl)oxy)phenyl)acrylamide

This protocol describes the acylation of the primary amine on the phenoxy ring with acryloyl chloride to introduce the Michael acceptor moiety, which will covalently bind to a cysteine residue in the active site of BTK.

Materials:

  • 5-Acetyl-2-(3-aminophenoxy) pyridine (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 5-Acetyl-2-(3-aminophenoxy) pyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(3-((5-acetylpyridin-2-yl)oxy)phenyl)acrylamide.

Characterization of the Final Product:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the pyridine and phenyl rings, the vinyl protons of the acrylamide group, and the methyl protons of the acetyl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
Purity (HPLC) >95%

Mechanism of Action and Biological Context

The synthesized inhibitor is designed to target a specific kinase involved in a key signaling pathway. For many aminopyridine-based inhibitors, a primary target is the Janus Kinase (JAK) family of tyrosine kinases, which are central to cytokine signaling.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial communication route from the cell surface to the nucleus, essential for immunity, cell proliferation, and differentiation[3][4][5][6]. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. STAT Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor Kinase Inhibitor Inhibitor->JAK Inhibition

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition.

Mechanism of Inhibition:

The synthesized aminopyridine-based inhibitor acts as an ATP-competitive inhibitor of the kinase (in this example, BTK, but the principle applies to JAKs as well). The 2-aminopyridine core forms hydrogen bonds with the hinge region of the kinase, while the phenoxy and acrylamide moieties extend into the active site. The acrylamide group acts as a Michael acceptor, forming a covalent bond with a nearby cysteine residue, leading to irreversible inhibition of the kinase's activity. This blocks the downstream signaling cascade, thereby inhibiting cell proliferation and survival in malignant B-cells.

In Vitro Kinase Inhibition Assay

To evaluate the potency of the synthesized inhibitor, an in vitro kinase inhibition assay is essential.

Protocol 2: General Kinase Inhibition Assay

Materials:

  • Synthesized inhibitor compound

  • Target kinase (e.g., recombinant BTK or JAK)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the target kinase, the kinase substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This application note has provided a detailed guide to the synthesis of a potent kinase inhibitor using 5-Acetyl-2-(3-aminophenoxy) pyridine as a key starting material. The aminopyridine scaffold continues to be a highly valuable core structure in the design of novel kinase inhibitors. Future work in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects and the exploration of novel linker and warhead chemistries for covalent inhibitors to overcome resistance mechanisms. The protocols and conceptual framework provided herein should serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

References

  • Amerigo Scientific. (n.d.). JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. Retrieved from [Link]

  • Wikipedia. (2024). JAK-STAT signaling pathway. Retrieved from [Link]

  • Frontiers in Immunology. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]

  • QIAGEN. (n.d.). JAK/Stat Signaling. Retrieved from [Link]

  • O'Shea, J. J., & Plenge, R. (2012). Mechanisms of Jak/STAT signaling in immunity and disease. Immunity, 36(4), 542–550. Retrieved from [Link]

  • Kim, B. H., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences, 21(21), 8006. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]

  • SciSpace. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]

  • RSC Publishing. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-dependent signaling pathways in cancer cells. Retrieved from [Link]

  • ACS Publications. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 57(13), 5128–5144. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Acetyl-2-methylpyridine (CAS 42972-46-3). Retrieved from [Link]

  • ChemBeast. (n.d.). 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3271. Retrieved from [Link]

  • Open Access Journals. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Springer. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship study. Journal of the Iranian Chemical Society. Retrieved from [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 5-Acetyl-2-(3-aminophenoxy) pyridine

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals. Introduction & Chemical Context 5-Acetyl-2-(3-aminophenoxy) pyridine is a critical structural motif and int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Chemical Context

5-Acetyl-2-(3-aminophenoxy) pyridine is a critical structural motif and intermediate often utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors[1]. Structurally, the molecule presents a unique analytical challenge: it contains a basic pyridine nitrogen, a primary aromatic amine, an ether linkage, and an acetyl group.

When analyzing basic compounds like aminopyridines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the primary amine and pyridine nitrogen are highly susceptible to secondary interactions with residual acidic silanol groups on traditional silica-based stationary phases. This interaction manifests as severe peak tailing, poor resolution, and variable retention times[2]. Therefore, a robust analytical method must be engineered to suppress these interactions while maintaining compatibility with downstream mass spectrometry (LC-MS) for impurity profiling.

Method Development Strategy: Causality and Logic

To establish a self-validating and robust protocol, every chromatographic parameter was selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: A high-purity, end-capped C18 column built on hybrid silica technology (e.g., Waters XBridge or Shim-pack Scepter) is required[3]. The hybrid particle resists dissolution at extreme pHs, while thorough end-capping shields the basic nitrogen atoms of the aminophenoxy and pyridine groups from interacting with active silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase & pH Control: The pKa of the primary amine and pyridine nitrogen typically ranges between 5.0 and 6.5. Operating at a neutral pH can lead to partial ionization, causing split peaks and retention time drift. We utilize a 10 mM Ammonium Formate buffer adjusted to pH 3.4 with Formic Acid . At this pH, the basic nitrogens are fully protonated, ensuring consistent retention. Furthermore, ammonium formate is highly volatile, making this method directly translatable to LC-MS/MS for degradation product characterization[4].

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for aromatic ether compounds.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 5-Acetyl-2-(3-aminophenoxy) pyridine reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Formate and Formic Acid.

Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water (10 mM). Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.4 ± 0.05. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile. Degas via sonication.

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 5-Acetyl-2-(3-aminophenoxy) pyridine into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Column Temperature: 35 °C (thermostatted to reduce viscosity and improve mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (optimal for the conjugated pyridine and phenoxy aromatic systems).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 80% B

    • 10–13 min: Hold at 80% B

    • 13–13.1 min: Return to 10% B

    • 13.1–18 min: Re-equilibration at 10% B

Analytical Method Validation

The method must be validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [5], ensuring the protocol is a self-validating system capable of producing accurate and reproducible results.

Table 1: Summary of Validation Parameters (ICH Q2(R2) Criteria)
Validation ParameterTest Range / ConditionAcceptance CriteriaObserved Result
System Suitability 6 replicate injections (100 µg/mL)RSD ≤ 2.0%, Tailing Factor ≤ 1.5RSD = 0.8%, Tailing = 1.12
Linearity & Range 10 µg/mL to 150 µg/mL (5 levels)Correlation coefficient ( R2 ) ≥ 0.999 R2 = 0.9997
Accuracy (Recovery) Spiked at 50%, 100%, 150% levelsMean recovery 98.0% – 102.0%99.4% – 100.8%
Method Precision 6 independent sample preps%RSD of peak area ≤ 2.0%%RSD = 1.15%
LOD / LOQ Signal-to-Noise (S/N) evaluationLOD: S/N ≥ 3, LOQ: S/N ≥ 10LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL
Robustness ±0.2 pH, ±2°C Temp, ±5% OrganicNo significant change in resolutionPass (Resolution > 2.0)

Method Development and Validation Workflow

The following diagram illustrates the logical progression from initial chemical assessment to full ICH Q2(R2) validation.

HPLC_Workflow N1 1. Physicochemical Profiling (pKa, LogP, Solubility) N2 2. Column & Mobile Phase Selection (Hybrid C18, pH 3.4 Buffer) N1->N2 Dictates pH & Phase N3 3. Gradient Optimization (MeCN / Aqueous Formate) N2->N3 Refines Retention N4 4. System Suitability Testing (Tailing Factor, Theoretical Plates) N3->N4 Establishes Baseline N5 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) N4->N5 Triggers Validation N6 6. Method Transfer / Routine Analysis N5->N6 Approval

Caption: Logical workflow for the development and ICH Q2(R2) validation of the aminopyridine HPLC method.

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. Retrieved from[Link]

  • ResearchGate. (2024). Green Analytical Approach for HPLC Method Development for Quantification of Sorafenib and Its Pharmacopeia Impurities. Retrieved from[Link]

  • Google Patents. (2005). US20050245530A1 - Monocyclic heterocycles as kinase inhibitors.

Sources

Method

Application Note: Advanced NMR Characterization of 5-Acetyl-2-(3-aminophenoxy) pyridine

Introduction and Mechanistic Rationale The structural elucidation of substituted pyridine derivatives is a critical path in modern small-molecule drug discovery, particularly in the development of kinase inhibitors featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The structural elucidation of substituted pyridine derivatives is a critical path in modern small-molecule drug discovery, particularly in the development of kinase inhibitors featuring diaryl ether scaffolds [1]. 5-Acetyl-2-(3-aminophenoxy) pyridine (CAS: 1809098-72-3) represents a highly functionalized intermediate where the central pyridine ring is subjected to competing electronic effects: the strong electron-withdrawing nature of the 5-acetyl group and the electron-donating resonance of the 2-phenoxy linkage.

As an Application Scientist, it is vital to approach the Nuclear Magnetic Resonance (NMR) characterization of this molecule not just as a data-collection exercise, but as a self-validating analytical system. The presence of the ether linkage (-O-) breaks the scalar proton-proton coupling ( 3JHH​ ) between the pyridine and phenyl rings. Consequently, standard 1D 1 H NMR is insufficient for absolute structural proof. The protocol detailed below relies on the causality of electronic shielding and the strategic use of 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the heteroatom gap, ensuring rigorous, unambiguous assignment [3].

Workflow Prep 1. Sample Preparation (DMSO-d6 + TMS) Tune 2. Probe Tuning & Automated Shimming Prep->Tune Acq1D 3. 1D NMR Acquisition (1H, 13C, DEPT-135) Tune->Acq1D Acq2D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 5. Data Processing & Signal Assignment Acq2D->Process

Workflow for comprehensive NMR characterization of pyridine derivatives.

Causality of Experimental Choices

Solvent Selection

Dimethyl Sulfoxide-d6 (DMSO-d 6​ ) is strictly selected over CDCl 3​ . The causality is twofold:

  • Hydrogen Bonding: The polar -NH 2​ group on the phenyl ring forms stable hydrogen bonds with the sulfoxide oxygen of DMSO. This reduces the proton exchange rate, sharpening the broad singlet of the amine protons and allowing it to be distinctly observed around δ 5.2 ppm [4].

  • Solubility & Resolution: Diaryl ethers with polar substituents often exhibit aggregation in non-polar solvents, leading to line broadening. DMSO-d 6​ disrupts these aggregates, yielding high-resolution spectra necessary for resolving the complex multiplets of the 3-aminophenoxy ring [5].

Electronic Substituent Effects

The chemical shifts in this molecule are governed by predictable electronic push-pull dynamics:

  • Pyridine Ring: The diamagnetic anisotropy of the pyridine ring inherently deshields its protons [1]. The 5-acetyl group exerts a strong −M (resonance) and −I (inductive) effect, severely deshielding the adjacent C6-H proton, pushing it downfield to ~8.7 ppm. Conversely, the 2-phenoxy group exerts a +M effect, shielding the C3-H proton (~7.1 ppm).

  • Phenyl Ring: The 3'-amino group acts as a strong +M donor, significantly shielding the ortho (C2', C4') and para (C6') protons relative to the meta (C5') proton.

Logic Acetyl 5-Acetyl Group (-M, -I Effect) Pyr_C6 Deshielded C6-H (~8.7 ppm) Acetyl->Pyr_C6 Electron Withdrawal Phenoxy 2-Phenoxy Group (+M to Pyridine) Pyr_C3 Shielded C3-H (~7.1 ppm) Phenoxy->Pyr_C3 Electron Donation Amino 3'-Amino Group (+M to Phenyl) Ph_Ortho Shielded C2'/C4'-H (~6.3-6.4 ppm) Amino->Ph_Ortho Electron Donation

Causality of electronic substituent effects on 1H NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following step-by-step protocol incorporates internal validation mechanisms.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 5-Acetyl-2-(3-aminophenoxy) pyridine.

  • Dissolve the analyte in 600 μ L of high-purity DMSO-d 6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is exactly 4.0 cm to maintain magnetic field homogeneity.

Step 2: Instrument Calibration & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.

  • Self-Validation Check: Allow the sample to equilibrate at exactly 298 K for 5 minutes. Temperature fluctuations alter the chemical shift of the exchangeable -NH 2​ protons.

  • Perform automated 3D gradient shimming. Verify that the full width at half maximum (FWHM) of the TMS signal is ≤0.8 Hz.

Step 3: 1D and 2D Acquisition
  • 1 H NMR: Acquire 16 scans with a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.

  • 13 C NMR: Acquire 1024 scans with a spectral width of 250 ppm, utilizing 1 H decoupling (WALTZ-16). Set D1 to 2.0 s.

  • D 2​ O Exchange (Validation Step): Add 10 μ L of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of the signal at ~5.2 ppm definitively validates the assignment of the -NH 2​ protons.

  • HMBC Acquisition: Set up a 2D 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz). This is strictly required to observe the correlation between the phenyl H-2'/H-6' protons and the pyridine C2 carbon across the ether oxygen.

Data Presentation and Interpretation

The quantitative data derived from the protocols above are summarized in the tables below. The assignments are cross-validated by multiplicity, integration, and 2D correlations [2].

Table 1: 1 H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Note
8.75Fine doublet (d)2.41HPyridine C6-HHighly deshielded by adjacent N and C5-acetyl.
8.28Doublet of doublets (dd)8.6, 2.41HPyridine C4-HDeshielded by C5-acetyl; ortho-coupled to C3-H.
7.15Doublet (d)8.61HPyridine C3-HShielded by the +M effect of the C2-phenoxy group.
7.08Triplet (t)8.01HPhenyl C5'-HMeta to both -O- and -NH 2​ ; least affected by +M.
6.45Multiplet (m)-1HPhenyl C6'-HShielded by ortho -NH 2​ group.
6.38Triplet (t)2.21HPhenyl C2'-HShielded by ortho -NH 2​ and -O- groups.
6.32Multiplet (m)-1HPhenyl C4'-HShielded by ortho -NH 2​ group.
5.22Broad singlet (br s)-2HAmine -NH 2​ Exchangeable; disappears upon D 2​ O addition.
2.54Singlet (s)-3HAcetyl -CH 3​ Typical methyl ketone shift.
Table 2: 13 C NMR Chemical Shifts and Assignments (100 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentKey HMBC Correlations ( 1 H 13 C)
196.2Quaternary (C=O)Acetyl CarbonylAcetyl -CH 3​ , Pyridine C6-H, Pyridine C4-H
165.4Quaternary (C-O)Pyridine C2Pyridine C4-H, Phenyl C2'-H, Phenyl C6'-H
154.1Quaternary (C-O)Phenyl C1'Phenyl C3'-H, Phenyl C5'-H
150.3Quaternary (C-N)Phenyl C3'Phenyl C5'-H, Phenyl C2'-H
149.1Methine (CH)Pyridine C6Pyridine C4-H
139.5Methine (CH)Pyridine C4Pyridine C6-H
130.2Methine (CH)Phenyl C5'Phenyl C4'-H, Phenyl C6'-H
128.8Quaternary (C-C)Pyridine C5Acetyl -CH 3​ , Pyridine C3-H
111.4Methine (CH)Pyridine C3Pyridine C4-H
110.8Methine (CH)Phenyl C6'Phenyl C4'-H, Phenyl C2'-H
108.5Methine (CH)Phenyl C4'Phenyl C6'-H, Phenyl C2'-H
104.2Methine (CH)Phenyl C2'Phenyl C4'-H, Phenyl C6'-H
26.8Methyl (CH 3​ )Acetyl -CH 3​ -

Note: The HMBC correlation from Phenyl C2'-H and C6'-H to Pyridine C2 (165.4 ppm) is the definitive proof of the diaryl ether linkage.

References

  • ChemRxiv. "Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field." ChemRxiv.[Link]

  • Sygnature Discovery. "Protein NMR and its Role in Drug Discovery." Sygnature Discovery.[Link]

  • Taylor & Francis. "Design and preparation of novel fluorescent polyimides containing ortho-linked units and pyridine moieties." High Performance Polymers.[Link]

  • ResearchGate. "Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine." Polymers.[Link]

Application

Advanced Formulation Strategies for 5-Acetyl-2-(3-aminophenoxy) pyridine Derivatives: Overcoming BCS Class II/IV Challenges

Executive Summary The 5-Acetyl-2-(3-aminophenoxy) pyridine core (CAS: 1809098-72-3) represents a highly critical structural motif in modern drug discovery, particularly in the design of targeted multikinase inhibitors. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-Acetyl-2-(3-aminophenoxy) pyridine core (CAS: 1809098-72-3) represents a highly critical structural motif in modern drug discovery, particularly in the design of targeted multikinase inhibitors. Analogous to the aminophenoxy pyridine backbone found in blockbuster oncology drugs like sorafenib, this motif presents profound formulation challenges[1]. Compounds in this class typically fall into Biopharmaceutics Classification System (BCS) Class II or IV, characterized by high lipophilicity (LogP > 3.5), high crystalline lattice energy, and a weakly basic pyridine nitrogen (pKa ~4.5).

As a Senior Application Scientist, the goal is not merely to force the drug into solution, but to engineer a thermodynamically and kinetically stable microenvironment that ensures consistent oral bioavailability. This Application Note details three field-proven formulation strategies—Amorphous Solid Dispersions (ASDs), Nanocrystal Suspensions, and Polymeric/Lipid Encapsulation—providing the causality behind excipient selection and self-validating experimental protocols.

Physicochemical Profiling & Causality Analysis

Before selecting a formulation pathway, it is critical to understand why the 5-Acetyl-2-(3-aminophenoxy) pyridine core resists aqueous dissolution:

  • pH-Dependent Solubility: The weakly basic pyridine nitrogen protonates in the highly acidic gastric environment (pH 1.2), allowing for initial dissolution. However, upon transit to the neutral environment of the small intestine (pH 6.8), the nitrogen deprotonates, causing the drug to rapidly precipitate out of solution before absorption can occur.

  • High Lattice Energy: The planar aromaticity of the pyridine ring, combined with the hydrogen-bonding potential of the acetyl and amine groups, promotes strong π−π stacking. This results in a highly stable crystal lattice that requires significant thermodynamic energy to disrupt.

  • Efflux Pump Susceptibility: Like many targeted kinase inhibitors, aminophenoxy pyridine derivatives are often substrates for P-glycoprotein (P-gp) efflux pumps, leading to multidrug resistance in target cells[2].

To overcome these barriers, the formulation must act as both a "spring" (driving the drug into solution) and a "parachute" (preventing precipitation in the intestine).

FormulationSelection Start 5-Acetyl-2-(3-aminophenoxy) pyridine API PhysChem Physicochemical Profiling (LogP > 3.5, pKa ~4.5) Start->PhysChem Decision1 Melting Point & Lattice Energy? PhysChem->Decision1 HighTm High Tm (>150°C) High Lattice Energy Decision1->HighTm Yes LowTm Low Tm (<150°C) Lipophilic Decision1->LowTm No ASD Amorphous Solid Dispersion (Spray Drying / HME) HighTm->ASD Polymer Stabilization Nano Nanocrystal Suspension (Wet Media Milling) HighTm->Nano Top-Down Milling SEDDS Lipid-Based Formulation (SEDDS / SMEDDS) LowTm->SEDDS Lipid Solubilization

Decision tree for selecting formulation strategies based on API physicochemical properties.

Strategic Formulation Pathways

Strategy A: Amorphous Solid Dispersions (ASDs) via Spray Drying

By dissolving the API and a polymer in a common solvent and rapidly evaporating it, the API is kinetically trapped in a high-energy amorphous state, entirely bypassing the lattice energy barrier. For weakly basic aminophenoxy pyridines, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is the gold-standard polymer.

  • The Causality: The succinoyl groups of HPMCAS remain unionized in the stomach, keeping the polymer coiled and the drug protected. In the intestine (pH > 5.5), the polymer ionizes and uncoils, providing steric and electrostatic hindrance that maintains the drug in a supersaturated state, preventing precipitation.

Strategy B: Nanocrystal Suspensions (Top-Down Milling)

For derivatives where the lattice energy is too high for physical stability in an ASD, reducing the particle size to <200 nm exponentially increases the surface area exposed to the dissolution medium (per the Noyes-Whitney equation).

  • The Causality: Utilizing stabilizers like Labrasol or D- α -Tocopheryl polyethylene glycol 1000 succinate (TPGS) provides a dual benefit. First, they create a steric barrier preventing Ostwald ripening. Second, these specific surfactants act as potent P-gp inhibitors, which has been clinically shown to restore the API's activity against multidrug-resistant carcinoma cells[2]. Furthermore, microcrystal and nanocrystal formulations of related compounds have demonstrated the ability to facilitate long-acting antitumor effects while significantly relieving systemic side effects[1].

Strategy C: Polymeric and Lipid Encapsulation

Encapsulating the API into poly-methacrylic acid (PMA) capsules or self-emulsifying lipid systems bypasses the dissolution step entirely. Recent advances using silica templates have allowed for high drug loading (up to 13%) and encapsulation efficiencies of ~76%, enabling controlled, stimuli-responsive release profiles[3].

Quantitative Data Presentation

The following table synthesizes the critical parameters for each formulation strategy to aid in rapid decision-making during early-stage development.

Formulation StrategyPrimary Excipients / StabilizersTypical Drug LoadingMechanism of Bioavailability EnhancementKey Limitations & Risks
Amorphous Solid Dispersion (ASD) HPMCAS-M, PVP-VA, Soluplus10% - 30% w/wDisruption of crystal lattice; generates and maintains supersaturated state in GI tract.Physical instability (recrystallization risk over time); bulky final dosage form.
Nanocrystal Suspension TPGS, Labrasol, Poloxamer 40710% - 40% w/wExponential increase in surface area; P-gp efflux pump inhibition[2].Ostwald ripening; requires specialized high-energy milling equipment.
Polymeric / Lipid Encapsulation PMA, Peceol, Cremophor EL5% - 15% w/wBypasses dissolution entirely; promotes lymphatic transport via chylomicrons.Low drug loading capacity; potential for lipid oxidation and phase separation.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of ASD via Spray Drying

This protocol utilizes a closed-loop spray dryer to generate a 25% drug-loaded ASD.

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a 9:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. Rationale: DCM is required to dissolve the highly lipophilic API, while Methanol ensures the complete uncoiling and solubilization of the HPMCAS polymer.

  • Solution Compounding: Dissolve the 5-Acetyl-2-(3-aminophenoxy) pyridine API and HPMCAS-M at a 1:3 mass ratio in the solvent system to achieve a total solid concentration of 5% w/v. Stir until optically clear.

  • Atomization Parameters: Feed the solution into the spray dryer using a two-fluid nozzle. Set the feed rate to 5 mL/min and the atomization nitrogen gas pressure to 1.5 bar.

  • Thermodynamic Drying: Set the Inlet Temperature to 80°C. Adjust the aspirator to maintain an Outlet Temperature of ~45°C. Rationale: Rapid evaporation kinetically traps the API in the amorphous state before it can organize into a crystal lattice.

  • Secondary Drying (Critical Step): Collect the powder from the cyclone and place it in a vacuum oven at 40°C for 24 hours. Rationale: Residual DCM acts as a plasticizer, lowering the Glass Transition Temperature ( Tg​ ) and risking premature recrystallization.

  • System Validation: Analyze the powder via Modulated Differential Scanning Calorimetry (mDSC). The presence of a single Tg​ validates a homogenous, single-phase amorphous system. Confirm with X-Ray Powder Diffraction (XRPD) to ensure the absence of Bragg peaks (a broad "amorphous halo" must be observed).

SprayDrying Prep Solution Prep API + Polymer Atom Atomization (Two-Fluid Nozzle) Prep->Atom Dry Drying Chamber (Rapid Evaporation) Atom->Dry Cyclone Cyclone Separation (Particle Collection) Dry->Cyclone SecDry Secondary Drying (Vacuum Oven) Cyclone->SecDry Validate Validation (DSC, XRPD) SecDry->Validate

Step-by-step workflow and validation checkpoints for Amorphous Solid Dispersion via Spray Drying.

Protocol 2: Top-Down Nanosuspension via Wet Media Milling

This protocol generates a stable nanocrystal suspension designed to enhance dissolution and inhibit P-gp efflux[2].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 2% w/w Labrasol or TPGS in purified water.

  • Pre-dispersion: Slowly add 10% w/w of the crystalline API into the aqueous phase under high-shear mixing (e.g., Ultra-Turrax at 10,000 RPM for 5 minutes) to break up large agglomerates.

  • Media Milling: Transfer the macro-suspension to a wet media mill chamber loaded with 0.2 mm Yttrium-stabilized zirconium oxide (YTZ) beads. The bead loading should be 65% v/v of the milling chamber.

  • Temperature-Controlled Milling: Mill at 2,500 RPM for 60 to 120 minutes. Strictly maintain the cooling jacket at 5°C. Rationale: Milling generates intense shear heat. If the localized temperature exceeds the API's Tg​ , it can induce transient amorphous conversion, which will subsequently recrystallize and cause catastrophic particle growth (Ostwald ripening).

  • System Validation: Extract the suspension and analyze via Dynamic Light Scattering (DLS). The protocol is validated when the Z-average particle size is < 200 nm with a Polydispersity Index (PDI) < 0.2, indicating a uniform, stable nanosuspension.

References

  • Wang, J., et al. "Novel Microcrystal Formulations of Sorafenib Facilitate a Long-Acting Antitumor Effect and Relieve Treatment Side Effects as Observed With Fundus Microcirculation Imaging." Frontiers in Oncology, 2021. URL:[Link]

  • Nasr, M., et al. "Sorafenib nanocrystals enhance bioavailability and overcome multidrug resistance in liver cancer cells: an approach based on P-gp inhibition strategy." Materials Advances (RSC Publishing), 2025. URL:[Link]

  • Neri, G., et al. "Plasmon-Enhanced Controlled Drug Release from Ag-PMA Capsules." Molecules, 2020. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine

Welcome to the Technical Support Center. 5-Acetyl-2-(3-aminophenoxy)pyridine is a high-value diaryl ether intermediate frequently utilized in the development of kinase inhibitors and advanced therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Acetyl-2-(3-aminophenoxy)pyridine is a high-value diaryl ether intermediate frequently utilized in the development of kinase inhibitors and advanced therapeutics. Synthesizing this molecule via Nucleophilic Aromatic Substitution (SNAr) presents two distinct chemical challenges: controlling the ambidentate nucleophilicity of the aminophenol and preventing the over-reduction of the acetyl group.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you maximize your isolated yields.

Part 1: Mechanistic Overview & Pathway Visualization

To synthesize this target, researchers typically choose between a direct single-step SNAr (Pathway A) or a higher-yielding, two-step nitro route (Pathway B). Understanding the flow of these reactions is critical for diagnosing yield drops.

SynthesisWorkflow SM1 2-Chloro-5-acetylpyridine Inter 5-Acetyl-2-(3-nitrophenoxy)pyridine (Intermediate) SM1->Inter Pathway B (Step 1) K2CO3, DMF Product 5-Acetyl-2-(3-aminophenoxy)pyridine (Target) SM1->Product Pathway A Cs2CO3, DMF SM2A 3-Aminophenol SM2A->Product Byproduct N-arylated Byproduct SM2A->Byproduct Competing N-arylation SM2B 3-Nitrophenol SM2B->Inter Inter->Product Pathway B (Step 2) Fe, NH4Cl

Fig 1: Chemoselective pathways for the synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine.

Part 2: Troubleshooting FAQs

Q1: I am attempting a direct SNAr (Pathway A), but my yield is below 40% and I observe a major byproduct. What is going wrong? A: You are experiencing competitive N-arylation. 3-aminophenol is an ambidentate nucleophile containing both a hydroxyl group (pKa ~9.8) and a primary amine. While the phenoxide (O-arylation) is thermodynamically favored, the primary amine (N-arylation) is highly nucleophilic and will aggressively compete under standard basic conditions, forming a diphenylamine byproduct. Solution: To improve chemoselectivity in the direct route, switch your base from Potassium Carbonate ( K2​CO3​ ) to Cesium Carbonate ( Cs2​CO3​ )[1]. The larger ionic radius of the cesium cation leads to weaker ion-pairing in polar aprotic solvents. This generates a more "naked" and highly reactive phenoxide anion, which kinetically outcompetes the amine for the electrophilic 2-position of the pyridine ring[2]. However, for industrial-scale yields (>80%), we strongly recommend abandoning the direct route and adopting the Two-Step Nitro Route (Pathway B).

Q2: My 2-chloro-5-acetylpyridine starting material degrades into a highly polar baseline spot on TLC during the SNAr reaction. How do I prevent this? A: This is a classic hydrolysis side-reaction. The 5-acetyl group acts as a strong π -acceptor, making the 2-position of the pyridine ring exceptionally electrophilic. If adventitious water is present in your solvent or introduced via a hygroscopic base, the hydroxide ion will outcompete your phenol, substituting the chloride to form 5-acetylpyridin-2-ol (which immediately tautomerizes to the highly polar, unreactive pyridone). Solution: Establish a self-validating anhydrous system. Flame-dry your glassware under vacuum, use strictly anhydrous DMF or DMSO, and calcine your carbonate base at 150 °C overnight prior to use. If the baseline spot disappears on your next TLC run, water was your culprit.

Q3: I switched to the Two-Step Nitro Route (Pathway B), but during the catalytic hydrogenation ( Pd/C,H2​ ) of the nitro intermediate, I see multiple spots and low yield. Why? A: You are over-reducing the molecule. While Pd/C with H2​ is the standard method for reducing nitroarenes to anilines, the 5-acetyl group on your pyridine ring is susceptible to catalytic hydrogenation. The reaction is reducing your critical ketone into a secondary alcohol (1-(6-(3-aminophenoxy)pyridin-3-yl)ethanol). Solution: Switch to a chemoselective Béchamp reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl )[3]. This method relies on a single-electron transfer mechanism from the Fe0 surface specifically to the nitro group. It is perfectly chemoselective and will leave your acetyl ketone completely intact[3].

Part 3: Quantitative Data Comparison

To guide your experimental design, the following table summarizes the expected outcomes and required parameters for both synthetic pathways.

ParameterPathway A: Direct SNArPathway B: Two-Step Nitro Route (Recommended)
Nucleophile 3-Aminophenol3-Nitrophenol
Optimal Base Cs2​CO3​ (Crucial for O-selectivity) K2​CO3​ (Sufficient, no competing amine)
Solvent Anhydrous DMFAnhydrous DMF
Temperature 100 °C80 °C (Step 1), 80 °C (Step 2)
Chemoselectivity Poor to Moderate (O- vs N-arylation)Excellent (Complete control)
Expected Overall Yield 40% - 55%75% - 85%
Part 4: Experimental Protocols (Optimized Pathway B)

The following self-validating protocol outlines the recommended two-step methodology to ensure maximum yield and purity.

Step 1: SNAr Synthesis of 5-Acetyl-2-(3-nitrophenoxy)pyridine
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-acetylpyridine (1.0 equiv) and 3-nitrophenol (1.1 equiv).

  • Solvent & Base: Dissolve the reagents in anhydrous DMF (0.2 M). Add finely powdered, oven-dried K2​CO3​ (2.0 equiv).

  • Reaction: Attach a reflux condenser, purge the system with Nitrogen, and heat the mixture to 80 °C.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 4-6 hours. The product will appear as a new, UV-active spot with a higher Rf than the starting phenol.

  • Workup: Cool to room temperature and pour the mixture into ice water (3x volume of DMF). The product will precipitate. Filter the solid, wash with cold water to remove residual DMF and base, and dry under vacuum.

Step 2: Chemoselective Béchamp Reduction
  • Preparation: Suspend the 5-Acetyl-2-(3-nitrophenoxy)pyridine (1.0 equiv) from Step 1 in a mixture of Ethanol and Water (4:1 ratio, 0.15 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv).

  • Reaction: Heat the suspension to 80 °C under vigorous stirring.

  • Validation (Visual & TLC): The reaction mixture will turn into a thick, dark brown/black sludge (iron oxides) as the reduction proceeds. Monitor via TLC (DCM:MeOH 10:1). The starting material should be consumed within 2-3 hours.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Caution: Do not let the mixture cool before filtration, or the product may co-precipitate with the iron. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and evaporate to yield the pure 5-Acetyl-2-(3-aminophenoxy)pyridine.

Part 5: References
  • Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions Source: ACS Publications (Journal of Organic Chemistry) URL:[1]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: ACS Publications (Chemical Reviews) URL:[3]

  • Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders Source: ACS Publications (Journal of Medicinal Chemistry) URL:[2]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 5-Acetyl-2-(3-aminophenoxy) pyridine in Aqueous Media

Welcome to the technical support center for 5-Acetyl-2-(3-aminophenoxy) pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Acetyl-2-(3-aminophenoxy) pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this molecule in aqueous media. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to ensure the success of your experiments.

Understanding the Physicochemical Properties of 5-Acetyl-2-(3-aminophenoxy) pyridine

The solubility behavior of 5-Acetyl-2-(3-aminophenoxy) pyridine is dictated by its molecular structure, which contains both hydrophobic and ionizable functional groups. A foundational understanding of these properties is the first step in effective troubleshooting.

The structure features a pyridine ring, which is weakly basic, and an aminophenoxy moiety, which contains a more basic primary amine.[1][2] The presence of these two basic nitrogen atoms means the molecule's overall charge and, consequently, its aqueous solubility, are highly dependent on pH.[3] Conversely, the phenyl ring and acetyl group contribute to the molecule's hydrophobicity, leading to poor solubility in neutral water.

PropertyValueSignificance for Solubility
Molecular Formula C₁₃H₁₂N₂O₂Indicates the elemental composition.
Molecular Weight 228.25 g/mol A moderate molecular weight.
Predicted pKa₁ ~4.5 - 5.5Associated with the aminophenoxy group. Protonation below this pH significantly increases solubility.
Predicted pKa₂ ~2.5 - 3.5Associated with the pyridine ring nitrogen. The electron-withdrawing acetyl group reduces its basicity compared to unsubstituted pyridine.[4]
Predicted LogP ~2.0 - 2.5Indicates a preference for a nonpolar environment and predicts low intrinsic aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with 5-Acetyl-2-(3-aminophenoxy) pyridine in a question-and-answer format.

Q1: My compound is insoluble in neutral water and standard buffers like PBS (pH 7.4). What is the primary reason for this, and what should be my first step?

A1: This is the expected behavior for 5-Acetyl-2-(3-aminophenoxy) pyridine. Its limited solubility in neutral aqueous solutions is due to the hydrophobic nature of the phenoxy and acetyl components of the molecule. The first and most effective step is to leverage the basicity of the amine groups by adjusting the pH of the solvent.[3] Since amines are basic, they can be converted to their corresponding salt forms, which have substantially higher water solubility than the parent "free base".[1][5]

Q2: How exactly does pH modification improve the solubility of this compound?

A2: The solubility of 5-Acetyl-2-(3-aminophenoxy) pyridine is governed by the equilibrium between its uncharged (less soluble) form and its protonated, cationic (more soluble) forms. The aminophenoxy and pyridine nitrogen atoms can accept protons from the solution to become positively charged ammonium and pyridinium ions, respectively.[6][7]

This relationship can be understood using the Henderson-Hasselbalch equation.[8][9][10] For a basic amine (B) and its protonated conjugate acid (BH⁺), the equation is:

pH = pKa + log([B]/[BH⁺])

To achieve significant protonation and thus enhance solubility, the pH of the solution should be adjusted to be at least 1-2 units below the pKa of the target amine group.[3][11] At a pH of 7.4, which is well above the pKa of both basic centers, the compound will be almost entirely in its neutral, poorly soluble form. Lowering the pH shifts the equilibrium towards the charged, water-soluble form.

Caption: Relationship between pH and the ionization state of the compound.

Q3: I need to prepare a stock solution for my cell-based assay. What is the recommended procedure?

A3: The most reliable method is to first create a concentrated primary stock solution in a non-aqueous solvent or an acidic aqueous solution, which can then be diluted into your final assay media.

Option A (Recommended): Acidic Aqueous Stock

  • Weigh the required amount of 5-Acetyl-2-(3-aminophenoxy) pyridine powder.

  • Add a small volume of 0.1 N HCl to the powder.

  • Vortex and/or sonicate the mixture until the solid is completely dissolved.

  • Once dissolved, add sterile water or your desired buffer to reach the final stock concentration.

  • Critical Step: When diluting this acidic stock into your final, neutral pH cell culture media, perform the dilution rapidly and with vigorous mixing. This helps to avoid localized high concentrations that can cause precipitation as the pH neutralizes. Always check for any signs of precipitation in the final diluted solution.

Option B: Organic Solvent Stock

  • Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM).

  • For your experiment, perform a serial dilution from the DMSO stock into your aqueous buffer or media. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity in cellular assays.

Q4: Adjusting the pH is not sufficient for the concentration I require. What are my other options?

A4: If pH modification alone is insufficient, the next strategy is to use co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity makes the aqueous environment more favorable for dissolving hydrophobic compounds.[14]

For biological applications, it is crucial to select biocompatible co-solvents.

Co-SolventRecommended Starting % (v/v)Notes
Ethanol 5-20%Commonly used, but can have biological effects at higher concentrations.
Propylene Glycol (PG) 5-30%A versatile and common pharmaceutical co-solvent.[12]
Polyethylene Glycol 400 (PEG 400) 5-40%Effective for highly hydrophobic compounds; can be viscous.
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power, but use should be minimized in cell-based assays due to potential toxicity.
Q5: How can I design a systematic workflow to find the optimal solubilization conditions?

A5: A systematic approach is crucial to efficiently identify the best conditions. The following workflow guides you from initial attempts to optimization using pH and co-solvents. This process should be performed on a small scale before preparing a large batch.

Troubleshooting_Workflow Start Start: Dissolve Compound in Aqueous Buffer (pH 7.4) Check1 Is it fully dissolved? Start->Check1 Success Success: Solution Prepared Check1->Success Yes Step2 Adjust pH: Prepare solution in 0.1 N HCl (pH 1.0) Check1->Step2 No Check2 Is it fully dissolved? Step2->Check2 Check2->Success Yes (Use acidic stock) Step3 Introduce Co-solvents: Test Ethanol, PG, PEG 400 at varying % (v/v) in acidified solution Check2->Step3 No Check3 Is solubility sufficient? Step3->Check3 Check3->Success No (Consider salt formation or alternative formulation) Optimize Optimize Co-solvent % and pH for final application Check3->Optimize Yes Optimize->Success

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation and Use of an Acidic Stock Solution

Objective: To prepare a 10 mM stock solution of 5-Acetyl-2-(3-aminophenoxy) pyridine in an acidic buffer for subsequent dilution.

Materials:

  • 5-Acetyl-2-(3-aminophenoxy) pyridine (MW: 228.25 g/mol )

  • 0.1 N Hydrochloric Acid (HCl)

  • Sterile, deionized water

  • Calibrated balance, volumetric flasks, and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh 2.28 mg of the compound for a final volume of 1 mL of a 10 mM stock.

  • Initial Dissolution: Add 200 µL of 0.1 N HCl directly to the solid powder.

  • Solubilize: Vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.

  • Adjust to Final Volume: Once fully dissolved, add 800 µL of sterile water to reach the final volume of 1 mL and a final concentration of 10 mM. The final HCl concentration will be 0.02 N.

  • Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

  • Application: When diluting into neutral pH media, add the stock solution dropwise while stirring the media to ensure rapid dispersal and prevent precipitation.

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in a specific buffer, which is considered the gold standard method.[15][16][17]

Materials:

  • Excess solid 5-Acetyl-2-(3-aminophenoxy) pyridine

  • Buffer of choice (e.g., pH 7.4 PBS, pH 4.5 Acetate buffer)

  • Orbital shaker with temperature control (set to 37°C for physiological relevance)

  • Centrifuge and/or syringe filters (0.22 or 0.45 µm, low-binding)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[15][18]

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the buffer (e.g., add 2-5 mg to 1 mL of buffer). The key is to ensure undissolved solid remains visible.[17][18]

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure the solution reaches equilibrium.[15][17]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by:

    • Centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully collecting the supernatant and filtering it through a syringe filter to remove any remaining particulates.[18]

  • Quantification:

    • Precisely dilute an aliquot of the clear, saturated filtrate into a suitable solvent (e.g., acetonitrile/water).

    • Analyze the concentration of the compound in the diluted sample using a pre-established calibration curve on an HPLC-UV or LC-MS system.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or µM.

References

  • Wikipedia. Cosolvent. [Link]

  • Grokipedia. Cosolvent. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • ACS Publications. Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development. [Link]

  • Fiveable. Total Amine Concentration: Organic Chemistry Study Guide. [Link]

  • Chemistry LibreTexts. 24.5 Biological Amines and the Henderson-Hasselbalch Equation. [Link]

  • Chemistry LibreTexts. 24.5: Biological Amines and the Henderson-Hasselbalch Equation. [Link]

  • University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Oxford Reference. Amine salts. [Link]

  • MDPI. Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. [Link]

  • LibreTexts. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Wiley Online Library. Pharmaceutical Salts Optimization of Solubility or Even More? [Link]

  • Chemed.chem.purdue.edu. Amines. [Link]

  • Pearson. Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? [Link]

  • Wiley Online Library. "Pyridine and Pyridine Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Acetyl-2-(3-aminophenoxy) pyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-Acetyl-2-(3-aminophenoxy) pyridine. It is designed to be a practical reso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-Acetyl-2-(3-aminophenoxy) pyridine. It is designed to be a practical resource for troubleshooting common issues and optimizing crystallization conditions to achieve desired crystal form, purity, and size.

Section 1: Foundational Knowledge & Initial Assessment

The successful crystallization of any active pharmaceutical ingredient (API) begins with a thorough understanding of its physicochemical properties and a systematic approach to solvent selection. 5-Acetyl-2-(3-aminophenoxy) pyridine possesses several functional groups—a pyridine ring, an acetyl group, an ether linkage, and an aromatic amine—that dictate its solubility and intermolecular interactions. These features suggest a propensity for hydrogen bonding and π-stacking, which are crucial for crystal lattice formation.

Key Physicochemical Properties (Predicted)

While specific experimental data for this exact molecule is not publicly available, we can infer properties based on its structural analogues, such as other acetylpyridines. These properties are critical for designing a crystallization process.

PropertyPredicted Value/CharacteristicImplication for Crystallization
Molecular Weight ~228.25 g/mol Influences dissolution kinetics.
Melting Point Expected to be a solid at room temperatureA low melting point could increase the risk of "oiling out".[1][2]
Solubility Moderate to high solubility in polar organic solvents (e.g., alcohols, acetone, THF); low solubility in non-polar solvents (e.g., hexanes, heptane) and water.A significant difference in solubility between hot and cold solvent is ideal for cooling crystallization.[3][4]
pKa (Pyridine N) ~4-5The pyridine nitrogen is basic and can be protonated. This makes pH adjustment a potential tool for controlling solubility.
Polymorphism High probability.[5][6]The molecule's conformational flexibility and multiple hydrogen bonding sites create a high potential for polymorphism, where different crystal structures of the same compound can form.[5][6][7] Each polymorph can have different physical properties, including solubility and stability.[5][6][8]
The Importance of Polymorphism

In pharmaceutical development, controlling polymorphism is critical. Different polymorphs are distinct crystalline forms of the same compound that can exhibit different melting points, solubilities, dissolution rates, and stability.[5][6] The most thermodynamically stable polymorph is typically the least soluble and has the highest melting point.[5] Failure to identify and control the desired polymorph can have significant consequences for a drug's bioavailability, manufacturability, and patentability.[6][8]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the crystallization of 5-Acetyl-2-(3-aminophenoxy) pyridine in a practical Q&A format.

Q1: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-saturated liquid phase (an oil) instead of a solid crystal.[1][9] This is common when the solution is cooled too quickly, the concentration is too high, or the compound's melting point is lower than the temperature of the solution.[1][2] Impurities can also suppress the melting point, exacerbating the issue.[1]

Causality: Oiling out happens when the rate of supersaturation generation far exceeds the rate of crystal nucleation and growth. The system relieves this high supersaturation by forming a disordered, liquid-like phase, which is kinetically favored over the ordered assembly required for crystallization.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling is paramount. Allow the solution to cool naturally to room temperature before moving it to a colder environment. Insulating the flask can help achieve a slower, more controlled cooling profile.[10]

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add more solvent (10-20% increments) to reduce the supersaturation level upon cooling.[1][2]

  • Use a Different Solvent System: Select a solvent in which the compound is less soluble, or a solvent with a lower boiling point.

  • Introduce Seed Crystals: Adding a few crystals of the desired solid material (a "seed") just as the solution becomes saturated can provide a template for growth and bypass the kinetic barrier to nucleation, preventing the formation of oil.[1][9][11] The seed crystals should be added within the metastable zone width (MSZW).

  • Perform a Solvent/Anti-Solvent Crystallization: Dissolve the compound in a "good" solvent, then slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. This provides more gradual control over supersaturation.[3][12]

Q2: I'm only getting very fine needles or a microcrystalline powder. How can I grow larger, higher-quality crystals?

Answer: The formation of small crystals or needles indicates that the nucleation rate is too high relative to the crystal growth rate.[13] This often results from rapid supersaturation, which creates a large number of nucleation sites simultaneously, leaving insufficient solute for each nucleus to grow into a large crystal.[13]

Causality: Crystal size is a direct result of the competition between nucleation (the birth of new crystals) and growth (the enlargement of existing crystals). To get large crystals, you must favor growth over nucleation. This is achieved by maintaining a low level of supersaturation for an extended period.

Troubleshooting Steps:

  • Slow Down Supersaturation: This is the most critical factor.

    • For Cooling Crystallization: Drastically slow the cooling rate. A programmable bath or simply insulating the flask in a large Dewar of hot water can achieve this.[14]

    • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps with a syringe pump, and ensure vigorous stirring to prevent localized areas of high supersaturation.[15]

    • For Evaporation Crystallization: Restrict the opening of the vial with parafilm containing only a few pinholes to slow the rate of solvent evaporation.[16]

  • Reduce the Number of Nucleation Sites: Ensure your crystallization vessel is meticulously clean. Dust, scratches on the glass, and other particulate matter can act as unintended nucleation sites.[13][17] Filtering the hot solution before cooling can help remove these particulates.[10][16]

  • Use a More Dilute Solution: Starting with a less concentrated solution means that the point of saturation is reached more slowly during cooling or evaporation, which can favor the growth of fewer, larger crystals.[13]

  • Re-dissolution/Annealing: Sometimes, gently warming the solution to re-dissolve the smallest crystals and then cooling very slowly again can promote the growth of the larger, more stable crystals at the expense of the smaller ones (a process known as Ostwald ripening).[14]

Q3: My crystallization process is not reproducible. What variables should I control more tightly?

Answer: Lack of reproducibility is a common challenge in moving from discovery to development. It almost always stems from insufficient control over critical process parameters that influence supersaturation and nucleation.

Causality: Crystallization is a kinetically controlled process. Minor, unrecorded variations in factors like cooling rate, initial concentration, purity of the starting material, or even stirring speed can lead to different polymorphic forms or crystal habits.

Key Variables to Standardize:

  • Starting Material Purity: Ensure the purity of the 5-Acetyl-2-(3-aminophenoxy) pyridine is consistent between batches. Impurities can inhibit or promote the nucleation of different forms.

  • Solvent Quality & Volume: Use the same grade of solvent for every experiment and measure volumes precisely. The presence of water or other contaminants in the solvent can have a dramatic effect.

  • Saturation Temperature: Control the peak temperature to which you heat the solution to ensure a consistent starting concentration.

  • Cooling Profile: This is crucial. Use a controlled, documented cooling rate (e.g., 0.5 °C/minute) rather than ambient cooling, which can vary with room temperature.[16]

  • Agitation: The stirring rate affects mass transfer and can influence nucleation kinetics. Maintain a consistent stirring speed throughout the process.

  • Seeding: If using seed crystals, control the amount, size, and the exact temperature/concentration at which they are added.

Q4: I suspect I have different polymorphs. How can I confirm this and how do I target a specific form?

Answer: Suspecting polymorphism is the first step. Confirmation requires analytical characterization. Different polymorphs will have the same chemical composition but different crystal lattice arrangements, leading to different physical properties.[5][7]

Confirmation Methods:

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique. Different polymorphs will produce distinct diffraction patterns.[18][19][20]

  • Differential Scanning Calorimetry (DSC): Polymorphs will often exhibit different melting points and may show solid-solid phase transitions at specific temperatures.[18][19][21]

  • Thermogravimetric Analysis (TGA): Useful for identifying solvates (pseudopolymorphs), which will show a weight loss corresponding to the trapped solvent upon heating.[11]

  • Microscopy: Different polymorphs often have different crystal shapes (habits), which can be observed under a microscope.

Targeting a Specific Polymorph: Controlling polymorphism involves manipulating the crystallization conditions to favor the nucleation and growth of the desired form.[5]

  • Solvent Choice: The solvent can influence which polymorph is produced through specific solvent-solute interactions. A thorough solvent screen is essential.[22][23][24]

  • Supersaturation Level & Rate: High supersaturation often yields a less stable (kinetically favored) polymorph, while low supersaturation favors the most stable (thermodynamically favored) form.

  • Temperature: Crystallizing at different temperatures can yield different forms, as the relative stability of polymorphs can be temperature-dependent.[8]

  • Seeding: Seeding with crystals of the desired polymorph is the most direct way to ensure that form crystallizes.

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

The goal is to find a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[3]

Methodology:

  • Place approximately 10-20 mg of 5-Acetyl-2-(3-aminophenoxy) pyridine into several small vials.

  • To each vial, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, and water/ethanol mixtures) dropwise at room temperature, vortexing after each addition.

  • Record the approximate solubility at room temperature (e.g., soluble, partially soluble, insoluble).

  • For solvents where the compound is poorly soluble at room temperature, gently heat the vial (e.g., to 60-70 °C) and observe solubility.

  • An ideal single solvent will fully dissolve the compound when hot but show low solubility when cold.

  • For a two-solvent (anti-solvent) system, find a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[3]

Data Presentation:

Solvent SystemSolubility at 25°CSolubility at 70°CComments / Crystal Habit Observed
EthanolPartially SolubleVery SolubleGood candidate for cooling crystallization.
HeptaneInsolubleInsolublePotential anti-solvent.
AcetoneSolubleVery SolubleMay require an anti-solvent or very low temps.
Acetone/Heptane--Promising anti-solvent system.
WaterInsolubleInsolublePotential anti-solvent for polar solvents.
Protocol 2: Optimized Cooling Crystallization

This protocol is designed to promote the growth of large, high-quality crystals by controlling the rate of supersaturation.

Methodology:

  • Choose the optimal solvent identified in the screening protocol (e.g., Ethanol).

  • In an appropriately sized Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot solvent required for complete dissolution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.[16]

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed on a benchtop. To slow cooling further, place the flask inside an insulated container (e.g., a beaker packed with glass wool).[10]

  • Once the flask has reached room temperature and crystals have formed, place it in an ice bath for 30-60 minutes to maximize the yield.[10][25]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual soluble impurities.[10][26]

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Addition Crystallization

This method is useful when no single solvent provides the ideal solubility profile or when dealing with temperature-sensitive compounds.

Methodology:

  • Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Set the solution to stir at a moderate, consistent speed.

  • Using a burette or syringe pump, add the "poor" anti-solvent (e.g., heptane) dropwise to the solution.[3]

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (the point of nucleation).

  • Clarification: Add a few drops of the "good" solvent to just re-dissolve the precipitate, creating a solution that is just at the edge of saturation.[3]

  • Cover the vessel and allow it to stand undisturbed. Crystals should form over time as very slow solvent mixing or evaporation further shifts the solubility.

  • Isolate the crystals via filtration as described in the cooling crystallization protocol.

Section 4: Visualization of Workflows

General Crystallization Optimization Workflow

This diagram outlines the decision-making process for developing a robust crystallization method.

G cluster_start Start cluster_dev Development cluster_outcome Outcome Analysis cluster_troubleshoot Troubleshooting Start Crude Solid 5-Acetyl-2-(3-aminophenoxy) pyridine SolventScreen Protocol 1: Solvent Screening Start->SolventScreen MethodSelect Select Method: Cooling, Anti-Solvent, or Evaporation SolventScreen->MethodSelect Optimize Optimize Parameters: Cooling Rate, Concentration, Agitation, Seeding MethodSelect->Optimize Crystals Crystals Formed? Optimize->Crystals GoodQuality Good Quality? (Size, Shape) Crystals->GoodQuality Yes OiledOut Oiling Out Occurred Crystals->OiledOut No (Oiled Out) Success Success: Characterize Product (PXRD, DSC) GoodQuality->Success Yes FinePowder Fine Powder/ Needles Formed GoodQuality->FinePowder No AdjustParams Adjust Parameters: - Slower Cooling - More Solvent - Add Seeds OiledOut->AdjustParams FinePowder->AdjustParams AdjustParams->Optimize Re-attempt

Caption: A workflow for systematic crystallization development.

Troubleshooting Logic: Oiling Out

This decision tree provides a logical path for diagnosing and solving an "oiling out" event.

G Start Problem: Compound Oiled Out Q_Rate Was Cooling Rate > 1°C/min? Start->Q_Rate S_Rate Action: Reduce Cooling Rate (Insulate Flask) Q_Rate->S_Rate Yes Q_Conc Is Solution Highly Concentrated? Q_Rate->Q_Conc No End Re-run Experiment S_Rate->End S_Conc Action: Add More Solvent (10-20%) Q_Conc->S_Conc Yes Q_Seed Were Seed Crystals Used? Q_Conc->Q_Seed No S_Conc->End S_Seed Action: Introduce Seed Crystals within Metastable Zone Q_Seed->S_Seed No Q_Seed->End Yes S_Seed->End

Caption: A decision tree for troubleshooting oiling out.

References

  • Why Polymorphism is Key in Drug Development! PharmaCores.
  • Introduction to Crystallization of Pyridine N-Oxide Compounds. Benchchem.
  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • SOP: CRYSTALLIZ
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • XRD/DSC Analysis.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Single-crystal growth of organic semiconductors. DR-NTU, Nanyang Technological University.
  • Crystal polymorphism. Wikipedia.
  • How to choose a solvent & design a crystalliz
  • Polymorphism of pharmaceuticals. Oxford Academic.
  • recrystalliz
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
  • Solvent Selection in Pharmaceutical Crystalliz
  • How XRD characterization is interlinked with DSC thermograph?
  • Crystalliz
  • Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimiz
  • Guide for crystalliz
  • Standard Oper
  • Antisolvent Crystalliz
  • Growing Quality Crystals. MIT Department of Chemistry.
  • Crystallization.
  • How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API. Rigaku.
  • Oiling Out in Crystalliz
  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
  • X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Acetyl-2-(3-aminophenoxy) pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 5-Acetyl-2-(3-aminophenoxy) pyridine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 5-Acetyl-2-(3-aminophenoxy) pyridine. This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-5-acetylpyridine and 3-aminophenol.

While the reaction appears straightforward on paper, 3-aminophenol is an ambident nucleophile, and the 5-acetylpyridine electrophile is sensitive to harsh conditions. Failure to control the reaction environment leads to a complex mixture of N-arylated isomers, aldol condensation oligomers, and oxidized aniline species. This guide provides a mechanistic breakdown, targeted troubleshooting FAQs, and a self-validating protocol to ensure high-yield, chemoselective O-arylation.

Mechanistic Overview & Diagnostic Workflow

To successfully synthesize the target molecule, we must kinetically and thermodynamically favor the attack of the phenoxide oxygen while suppressing the reactivity of the aniline nitrogen and the acetyl methyl group.

Pathway SM 2-Chloro-5-acetylpyridine + 3-Aminophenol Target Target: O-Arylation (Desired Product) SM->Target K2CO3, DMF, 80°C By1 N-Arylation (Chemoselectivity) SM->By1 Strong Base (NaH) By2 Aldol Condensation (Base-catalyzed) SM->By2 Excess Base / Heat By3 Oxidation (Aniline degradation) SM->By3 O2 Exposure

Reaction pathways and byproduct formation in 5-Acetyl-2-(3-aminophenoxy) pyridine synthesis.

Troubleshooting FAQs

FAQ 1: Controlling Chemoselectivity (O- vs. N-Arylation)

Q: My LC-MS shows a significant byproduct with the exact same mass as the desired product ( m/z 229.09 [M+H]+ ), but a different retention time. What is it, and how do I prevent it?

A: You are observing the N-arylated byproduct: 1-(6-((3-hydroxyphenyl)amino)pyridin-3-yl)ethan-1-one. The chemoselective O-arylation of unprotected aminophenols is a well-documented challenge due to the ambident nucleophilicity of the substrate ().

The Causality: The phenol group has a pKa of ~9.8, while the aniline NH2​ has a pKa of ~27. If you use a strong base (like NaH, KOtBu, or LiHMDS), you deprotonate both sites. Because the nitrogen is a "softer" nucleophile, it readily attacks the electron-deficient 2-position of the pyridine ring. The Fix: Switch to a mild, inorganic base like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). These bases are perfectly calibrated to quantitatively deprotonate the phenol (driving O-arylation) without deprotonating the aniline, ensuring strict chemoselectivity.

FAQ 2: Suppressing Aldol Condensation

Q: I am observing high molecular weight impurities (approx. double the mass of the starting material minus water). Why is this happening?

A: The 5-acetyl group on your electrophile is highly susceptible to base-catalyzed aldol condensation. Nucleophilic aromatic substitution on pyridine rings requires the halogenated position to be electronically activated (), but this exact electron-withdrawing acetyl group can enolize under basic conditions. The Causality: In the presence of strong bases or at excessively high temperatures (>100°C), the methyl group of the acetyl moiety is deprotonated to form an enolate. This enolate then attacks the carbonyl of another 2-chloro-5-acetylpyridine molecule. The Fix: Maintain the reaction temperature strictly between 80°C and 85°C. Ensure your K2​CO3​ or Cs2​CO3​ is finely powdered and well-dispersed; clumping creates localized zones of high basicity that trigger enolization.

FAQ 3: Preventing Oxidative Degradation

Q: The reaction mixture turns dark brown/black within an hour, and my isolated yield is poor. How can I fix this?

A: Electron-rich anilines like 3-aminophenol are highly prone to aerobic oxidation, rapidly forming dark-colored quinone-imines and azo polymers. The Causality: Oxygen dissolved in the solvent acts as an oxidant at elevated temperatures. This not only consumes your starting material but creates highly polar, colored impurities that co-elute with the product during chromatography. The Fix: Rigorously degas your solvent. Sparge the DMF or DMSO with Argon for at least 15 minutes prior to adding reagents, and run the entire reaction under a positive pressure of Argon.

Quantitative Optimization Data

To illustrate the impact of reaction conditions on byproduct formation, review the standardized optimization data below. The use of Cs2​CO3​ in a polar aprotic solvent at moderate heat provides the optimal thermodynamic sink for the desired O-arylated product.

Base (1.5 eq)SolventTemp (°C)O-Arylation (Target)N-Arylation (Isomer)Aldol Byproducts
NaHTHF6540%35%25%
DIPEADMF10015%10%5% (70% SM recovered)
K2​CO3​ DMF8088%<5%<2%
Cs2​CO3​ DMSO 80 94% <2% <1%

Data Note: Yields determined by LC-MS integration (UV 254 nm) of the crude reaction mixture after 6 hours.

Validated Experimental Protocol

This protocol is designed as a self-validating system . By observing specific physical changes and TLC profiles, you can confirm the reaction's success in real-time without waiting for final NMR data.

Materials Required:

  • 2-Chloro-5-acetylpyridine (1.0 equiv, 10.0 mmol, 1.55 g)

  • 3-Aminophenol (1.1 equiv, 11.0 mmol, 1.20 g)

  • Cesium Carbonate ( Cs2​CO3​ ), finely powdered (1.5 equiv, 15.0 mmol, 4.88 g)

  • Anhydrous DMSO (20 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Flame-dry a 100 mL 3-neck round-bottom flask under vacuum and backfill with Argon. Add 20 mL of anhydrous DMSO and sparge with Argon for 15 minutes.

    • Causality: Removing moisture prevents the hydrolysis of the 2-chloropyridine into a non-reactive pyridone. Sparging removes O2​ , preventing aniline oxidation.

  • Reagent Loading: Under a positive flow of Argon, add the 3-aminophenol and powdered Cs2​CO3​ . Stir at room temperature for 10 minutes. The solution will turn a pale, clear yellow.

    • Self-Validation: The pale yellow color confirms the successful generation of the phenoxide ion without oxidative degradation (which would appear dark brown).

  • Electrophile Addition: Add the 2-chloro-5-acetylpyridine in one portion. Heat the reaction mixture to 80°C using an oil bath.

  • Reaction Monitoring (Self-Validation): After 4 hours, spot the reaction mixture on a silica TLC plate alongside the starting materials (Eluent: 1:1 EtOAc/Hexanes).

    • Validation Check: The disappearance of the 2-chloro-5-acetylpyridine spot ( Rf​ ~0.6) and the emergence of a new, intense UV-active spot ( Rf​ ~0.4) validates the progression of the SNAr. If a significant spot appears at Rf​ ~0.2, this indicates unwanted N-arylation.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

  • Organic Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL), followed by brine.

    • Causality: DMSO is notoriously difficult to remove via evaporation. Washing with aqueous LiCl alters the partition coefficient, effectively pulling residual DMSO out of the organic layer and into the aqueous phase.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, 20-50% EtOAc in Hexanes) to yield the pure 5-Acetyl-2-(3-aminophenoxy) pyridine as an off-white solid.

References

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols Source: Journal of the American Chemical Society (JACS) / PubMed Central URL:[Link] [1]

  • Pyridine Synthesis: Cliff Notes Source: Baran Lab (The Scripps Research Institute) URL:[Link] [2]

Troubleshooting

Analytical Support Hub: Resolving HPLC Peak Tailing for 5-Acetyl-2-(3-aminophenoxy) pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and eliminate chromatographic peak tai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and eliminate chromatographic peak tailing when analyzing complex basic compounds like 5-Acetyl-2-(3-aminophenoxy) pyridine.

Mechanistic Overview: The Root Cause of Tailing

To solve peak tailing, we must first understand the causality behind the analyte's behavior on the column. 5-Acetyl-2-(3-aminophenoxy) pyridine presents a unique chromatographic challenge due to its dual basic centers: a pyridine nitrogen and a primary aniline-like amine.

In reversed-phase high-performance liquid chromatography (RP-HPLC), operating at a mid-range pH (4.0–7.0) causes these nitrogen atoms to become protonated and positively charged. Concurrently, standard silica-based stationary phases contain residual silanol groups (Si-OH). At a pH above 4.0, these acidic silanols ionize into negatively charged silanoate ions (Si-O⁻)[1].

The resulting electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary ion-exchange retention mechanism[2]. Because this secondary interaction is kinetically slower and involves a limited number of active sites compared to the primary hydrophobic retention, it manifests as severe peak tailing, compromising integration accuracy and resolution[3].

Diagnostic Workflow

Use the following self-validating logical workflow to isolate the variables causing peak tailing in your method.

Workflow N1 Analyze 5-Acetyl-2- (3-aminophenoxy) pyridine N2 Calculate Peak Asymmetry (As) Is As > 1.5? N1->N2 N3 Evaluate Mobile Phase pH Is pH between 4.0 - 7.0? N2->N3 Yes (Tailing) N9 Optimal Peak Shape (As 1.0 - 1.2) N2->N9 No (Symmetrical) N4 Adjust pH < 3.0 (TFA/FA) or > 9.0 (Ammonia) N3->N4 Yes (Near pKa) N5 Evaluate Column Chemistry Standard un-endcapped Silica? N3->N5 No N4->N2 Re-evaluate N6 Switch to Base-Deactivated or Polar-Embedded C18 N5->N6 Yes N7 Add Silanol Blocker (e.g., 10 mM TEA) N5->N7 No N6->N2 Re-evaluate N7->N2 Re-evaluate N8 Check Extra-Column Volume & Frit Blockages N7->N8 Still Tailing N8->N2

Logical diagram for troubleshooting HPLC peak tailing of basic pyridine derivatives.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: I am using a brand-new C18 column, but my 5-Acetyl-2-(3-aminophenoxy) pyridine peak is still tailing. Is the column defective? A1: Not necessarily. Even modern, high-purity Type B silica columns have some residual silanol activity. If your mobile phase pH is close to the pKa of the analyte's basic groups, the compound exists in a mixed ionization state, exacerbating secondary interactions[1]. You must actively manage the mobile phase chemistry, not just rely on column end-capping.

Q2: Should I lower the mobile phase pH or add a competing amine to fix the tailing? A2: The choice depends entirely on your detector. If you are using LC-MS, you must lower the pH (e.g., using 0.1% Formic Acid or TFA) to protonate and neutralize the silanols[3]. If you are using UV detection, adding a competing amine like Triethylamine (TEA) is highly effective, as it masks the active silanol sites[4]. However, TEA causes severe ion suppression in mass spectrometry and should be strictly avoided in LC-MS workflows[4].

Q3: Why does my retention time decrease when I lower the pH to fix the tailing? A3: Lowering the pH ensures the protonation of ionizable residual silanol groups, minimizing their interaction with the analyte[1]. However, at a low pH, both the pyridine and primary amine groups of your analyte are fully protonated, making the molecule highly polar. This reduces its hydrophobic interaction with the C18 phase, leading to faster elution[1]. You will likely need to reduce the organic modifier concentration (e.g., Acetonitrile) to restore retention.

Validated Corrective Protocols

Protocol A: Low-pH Silanol Suppression (LC-MS & UV Compatible)

Objective: Protonate residual silanols to neutralize their charge and eliminate ion-exchange interactions.

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 0.1% v/v Trifluoroacetic acid (TFA) to MS-grade water. Prepare Mobile Phase B by adding 0.1% v/v TFA to MS-grade Acetonitrile.

  • pH Verification: Ensure the apparent pH of Mobile Phase A is ≤ 2.5. This guarantees that the silanol groups (pKa ~3.5-4.5) are fully protonated and neutral[1].

  • Column Equilibration: Flush the column with 10-15 column volumes (CV) of the mobile phase to ensure the stationary phase is fully equilibrated with the acidic modifier.

  • System Suitability Test (SST): Inject a 10 µg/mL standard of 5-Acetyl-2-(3-aminophenoxy) pyridine. Calculate the USP Asymmetry factor (As). Proceed with the analysis only if As ≤ 1.5.

Protocol B: Competitive Amine Masking (UV-HPLC Only)

Objective: Saturate active silanol sites using a sacrificial basic additive to prevent analyte binding.

  • Additive Selection: Select high-purity Triethylamine (TEA) to avoid baseline noise. Note: Do not use this method if coupling to a Mass Spectrometer.

  • Buffer Preparation: Add 10 mM TEA (approx. 1.4 mL per Liter) to the aqueous mobile phase[2].

  • pH Adjustment: Titrate the TEA-containing aqueous phase with phosphoric acid to reach a pH of 6.5 ± 0.2[5]. This ensures the TEA is protonated and can actively bind to the ionized silanols via electrostatic attraction.

  • Equilibration: TEA strongly interacts with the stationary phase. Equilibrate the column for at least 1-2 hours at the operating flow rate to prevent retention time drift[4].

Quantitative Strategy Matrix

Use the following data table to compare the efficacy of different troubleshooting strategies for 5-Acetyl-2-(3-aminophenoxy) pyridine.

Troubleshooting StrategyMechanism of ActionTypical Asymmetry (As)ProsCons
Standard C18 (pH 6.0) Baseline condition (Ionized silanols interact with protonated amines)2.5 - 4.0 (Severe)Simple mobile phase preparationUnacceptable peak shape, poor integration
Low pH Modification (pH 2.5, 0.1% TFA) Protonates silanols (Si-O⁻ → Si-OH), neutralizing electrostatic attraction1.1 - 1.3LC-MS compatible, highly reproducibleMay reduce retention time of basic analytes
TEA Addition (10 mM, pH 6.5) TEA competitively binds and masks active silanol sites1.0 - 1.2Excellent peak symmetry for UV methodsCauses LC-MS ion suppression, long equilibration
Base-Deactivated Column (Type B Silica) High-purity silica with dense end-capping minimizes available silanols1.2 - 1.4No need for harsh mobile phase additivesHigher column cost, gradual loss of end-capping over time

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders[Link]

  • Fixing Peak Tailing in HPLC Analysis - Scribd[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC (NIH) [Link]

Sources

Optimization

Technical Support Center: Enhancing Storage Stability of 5-Acetyl-2-(3-aminophenoxy) pyridine

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of 5-Acetyl-2-(3-aminophenoxy) pyridine in downstream syntheses. This compound is a highly versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of 5-Acetyl-2-(3-aminophenoxy) pyridine in downstream syntheses. This compound is a highly versatile building block, but its structural features—specifically the primary aromatic amine (aniline derivative) and the basic pyridine ring—render it highly vulnerable to environmental degradation.

This technical guide provides a mechanistic understanding of these vulnerabilities and establishes self-validating protocols to ensure absolute compound integrity during storage and handling.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My batch of 5-Acetyl-2-(3-aminophenoxy) pyridine has changed from an off-white powder to a dark brown solid. What happened, and can I still use it? Root Cause: The darkening is a classic hallmark of auto-oxidation of the primary aromatic amine moiety. The lone pair of electrons on the nitrogen atom is delocalized into the phenoxy ring, making the amino group highly susceptible to oxidation by atmospheric oxygen. This process forms highly conjugated, colored degradation products such as azo compounds, azoxy derivatives, and quinone-imines [1]. Causality: Light and heat act as catalysts for this radical-mediated oxidative pathway. Once oxidation begins, the degradation products often act as pro-oxygenic catalysts, accelerating further decay. Action: Do not use the dark brown solid for sensitive catalytic or stoichiometric reactions, as these impurities will drastically alter reaction stoichiometry and poison transition-metal catalysts. See Protocol 2 for purification.

Q2: I stored the compound in a clear glass vial on my benchtop for a week, and HPLC analysis now shows multiple new peaks. Why? Root Cause: Photolytic cleavage and N-oxidation. Aromatic amines are highly photosensitive [2]. Furthermore, the pyridine ring contains a basic nitrogen that, under prolonged oxidative stress and light exposure, can form pyridine N-oxides [3][4]. Causality: UV and visible light provide the activation energy required to break N-H bonds or excite oxygen to its singlet state, which rapidly attacks the electron-rich amine and the pyridine nitrogen. Action: Always store this compound in amber glass vials. Clear glass provides zero protection against photolytic degradation.

Q3: Does moisture affect this compound? It seems to have clumped together. Root Cause: Hygroscopicity. While the ether linkage and acetyl group are relatively stable against neutral hydrolysis, the compound readily absorbs atmospheric moisture. Causality: Moisture facilitates localized micro-environments where dissolved oxygen concentration increases, thereby accelerating the oxidation of the amine [5]. Clumping is the physical manifestation of this moisture uptake.

Section 2: Quantitative Data on Degradation Pathways

To effectively troubleshoot analytical deviations, refer to the following table summarizing the compound's degradation profiles:

Functional GroupDegradation PathwayPrimary TriggersAnalytical Signature (HPLC/MS)Preventative Measure
3-Aminophenoxy Auto-oxidation (Quinone-imines)O₂, Heat, Light+14 Da (Oxidation), broad colored peaksArgon/N₂ flush, Amber vial
Pyridine Ring N-OxidationO₂, Prolonged storage+16 Da (N-oxide formation)Inert atmosphere, -20°C
Entire Molecule Photolytic DegradationUV/Visible LightMultiple fragmentation peaksAmber/Opaque container
Entire Molecule Hygroscopic ClumpingH₂O (Humidity)Broadened baseline (water peak)Desiccator storage
Section 3: Self-Validating Experimental Protocols
Protocol 1: Optimal Long-Term Storage Workflow

To guarantee stability for >6 months, the storage system must actively exclude oxygen, light, and thermal energy.

Step-by-Step Methodology:

  • Vial Selection: Transfer the 5-Acetyl-2-(3-aminophenoxy) pyridine into a chemically inert, amber glass vial. (Self-validation: Hold the empty vial to a strong light source; if you can see distinct shapes through the glass, it is not opaque enough to prevent photodegradation).

  • Inert Gas Purging: Insert a gentle stream of high-purity Argon (preferred over Nitrogen due to its higher density) into the vial for 30–60 seconds. Ensure the gas flow is gentle to prevent aerosolizing the powder.

  • Sealing: Quickly cap the vial using a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm to create a secondary moisture and gas barrier.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a vacuum desiccator or a sealed Mylar bag containing indicating silica gel).

  • Thermal Control: Store the secondary container at -20°C. (Self-validation: Monitor the indicating silica gel. It should remain blue; if it turns pink, the secondary moisture barrier has failed and requires immediate replacement).

Protocol 2: Purity Rescue (Recrystallization of Degraded Material)

If the compound has darkened but HPLC shows >85% purity, it can often be rescued rather than discarded.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded solid in a minimum volume of hot ethyl acetate (EtOAc).

  • Decolorization: Add activated charcoal (approx. 10% w/w relative to the compound). The highly conjugated quinone-imine impurities have a strong affinity for the porous carbon structure.

  • Hot Filtration: Boil the suspension gently for 5 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal. (Self-validation: The filtrate must be significantly lighter in color, ideally pale yellow or clear. If it remains dark brown, repeat the charcoal treatment).

  • Crystallization: Slowly add hexanes to the hot filtrate until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize yield.

  • Recovery: Filter the purified crystals under vacuum, wash with cold hexanes, and immediately dry under high vacuum for 4 hours before proceeding to Protocol 1.

Section 4: Workflow & Pathway Visualization

G cluster_triggers Environmental Triggers cluster_degradation Degradation Pathways cluster_prevention Storage Solutions Compound 5-Acetyl-2-(3-aminophenoxy) pyridine AmineOx Amine Oxidation (Azo/Quinone-imines) Compound->AmineOx PyrOx Pyridine N-Oxidation Compound->PyrOx PhotoDeg Photolytic Cleavage Compound->PhotoDeg Oxygen Oxygen (Air) Oxygen->Compound Light UV/Visible Light Light->Compound Heat Elevated Temp Heat->Compound Argon Argon/N2 Flush Argon->Oxygen Blocks Amber Amber Glass Vials Amber->Light Blocks Cold Store at -20°C Cold->Heat Mitigates

Degradation pathways of 5-Acetyl-2-(3-aminophenoxy) pyridine and corresponding storage solutions.

References
  • ResearchGate Contributors. "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions." ResearchGate. URL:[Link]

  • Donnelly, Ronald. "Chemical Stability of 4-Aminopyridine Capsules." Canadian Journal of Hospital Pharmacy, 2004. URL:[Link]

  • MDPI Contributors. "Short- and Long-Term Stability of Aromatic Amines in Human Urine." MDPI, 2023. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing UV Degradation of 5-Acetyl-2-(3-aminophenoxy) pyridine

Welcome to the Technical Support Center for handling 5-Acetyl-2-(3-aminophenoxy) pyridine (CAS: 1809098-72-3)[1]. This portal is designed for analytical chemists and drug development professionals working with this highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5-Acetyl-2-(3-aminophenoxy) pyridine (CAS: 1809098-72-3)[1]. This portal is designed for analytical chemists and drug development professionals working with this highly functionalized pharmaceutical intermediate. Due to its specific structural motifs—a primary aniline derivative, a diaryl ether linkage, and an acetylpyridine core—this compound exhibits pronounced photolability under ultraviolet (UV) and near-UV visible light.

This guide provides mechanistic troubleshooting, structural data, and self-validating protocols to minimize degradation during synthesis, storage, and assay development.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my stock solution of 5-Acetyl-2-(3-aminophenoxy) pyridine turn brown or yellow when left on the benchtop? A: This discoloration is a classic symptom of primary amine photooxidation. The meta-aminophenoxy group is highly susceptible to electron transfer reactions when excited by UV light in the presence of dissolved oxygen[2]. The primary amine oxidizes into a hydroxylamine intermediate, which rapidly condenses into highly conjugated azobenzenes or polymeric oligomers[3]. These conjugated systems strongly absorb visible light, causing the brown/yellow tint. Causality & Solution: The reaction requires both photons and oxygen. Storing solutions in actinic (amber) glassware and sparging solvents with argon or nitrogen to remove dissolved oxygen prior to dissolution will shut down this pathway.

Q2: During LC-MS stability testing, I observe a major degradation peak with a mass loss of approximately 109 Da. What is the mechanism? A: A mass loss of ~109 Da corresponds to the homolytic cleavage of the diaryl ether (C-O) bond, yielding an aminophenol fragment (MW ~109) and an acetylpyridyl radical[4]. UV excitation of the diaryl ether linkage promotes the molecule to an excited singlet or triplet state, providing sufficient energy to break the C-O bond[5]. Causality & Solution: Unlike photooxidation, this is a direct photolytic process independent of oxygen. Shielding the compound from light sources emitting between 320–400 nm is the only effective preventative measure.

Q3: How do I differentiate between thermal degradation and true photodegradation during stress testing? A: You must employ a self-validating experimental design. According to ICH Q1B guidelines, any photostability test must include a "Dark Control"—a sample from the exact same batch, prepared identically, but wrapped securely in aluminum foil and placed in the same light cabinet[6][7]. If the dark control degrades, your issue is thermal or hydrolytic, not photolytic.

Part 2: Mechanistic Pathways of Photodegradation

Understanding the causality of degradation dictates the protective strategy. 5-Acetyl-2-(3-aminophenoxy) pyridine degrades via three distinct, competing photochemical pathways:

  • Photooxidation of the Aniline Moiety: Generates reactive oxygen species (ROS) and leads to oligomerization[2][3].

  • Diaryl Ether Homolysis: C-O bond scission driven by UV absorption, similar to the degradation of phenoxy herbicides[4][5].

  • Norrish Type I Cleavage: The acetyl group on the pyridine ring can undergo alpha-cleavage to yield acetyl and pyridyl radicals.

Mechanisms Substrate 5-Acetyl-2-(3-aminophenoxy) pyridine Excited Excited State (n,π* / π,π*) Substrate->Excited Photon Absorption UV UV Irradiation (320-400 nm) UV->Excited Path1 Primary Amine Photooxidation Excited->Path1 +O2 Path2 Diaryl Ether C-O Cleavage Excited->Path2 Homolysis Path3 Acetyl Group Norrish Type I Excited->Path3 Homolysis Prod1 Azobenzenes & Oligomers (Brown Discoloration) Path1->Prod1 Prod2 Phenol & Pyridinol Derivatives Path2->Prod2 Prod3 Acetyl & Pyridyl Radicals Path3->Prod3

Fig 1. Mechanistic pathways of 5-Acetyl-2-(3-aminophenoxy) pyridine photodegradation.

Part 3: Data Presentation & Mitigation Strategies

The following table summarizes the quantitative characteristics of the degradation pathways and the targeted interventions required to stabilize the compound during experiments.

Degradation PathwayPrimary CatalystExpected LC-MS SignatureVisual IndicatorPrimary Mitigation Strategy
Amine Photooxidation UV + Dissolved O₂+14 Da (Oxidation), or High MW (Dimers)Brown/Yellow tintDegassing solvents (Ar/N₂); Antioxidants
Diaryl Ether Cleavage UV (320-400 nm)-109 Da (Loss of aminophenol)None (Colorless)Actinic (amber) glassware; UV filters
Norrish Type I Cleavage Deep UV (<320 nm)-43 Da (Loss of acetyl radical)None (Colorless)Avoid direct sunlight; Store in dark

Part 4: Validated Experimental Protocols

Protocol 1: Self-Validating ICH Q1B Photostability Stress Testing

To establish the exact photolability profile of your batch, follow this self-validating protocol based on ICH Q1B standards[6][7].

Step 1: Sample Preparation

  • Solid State: Spread 50 mg of the API evenly across a shallow quartz dish (thickness ≤ 3 mm) to ensure uniform light penetration.

  • Solution State: Prepare a 1.0 mg/mL solution in HPLC-grade Acetonitrile/Water (50:50). Transfer 3 mL into two separate quartz cuvettes.

Step 2: Establishing the Self-Validating Control

  • Take one solid sample dish and one solution cuvette and wrap them completely in double-layered aluminum foil. These serve as the Dark Controls . This step is non-negotiable; it mathematically isolates thermal degradation from photochemical degradation.

Step 3: Irradiation

  • Place all samples (exposed and dark controls) in a validated photostability chamber.

  • Expose the samples to a cool white fluorescent lamp and a near-UV lamp (320–400 nm).

  • Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 Watt-hours/square meter[7].

Step 4: Stability-Indicating HPLC Analysis

  • Analyze both the exposed samples and the dark controls using a stability-indicating reversed-phase HPLC method coupled with MS (e.g., C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

  • Causality Check: If degradation peaks appear in both the exposed and dark control samples, the degradation is thermal/hydrolytic. If peaks appear only in the exposed sample, the compound is confirmed photolabile.

Workflow Prep Sample Preparation (Solid & Solution) Split Split Batch Prep->Split Test UV/Vis Exposure (ICH Q1B Guidelines) Split->Test Control Dark Control (Al Foil Wrapped) Split->Control HPLC Stability-Indicating HPLC-UV/MS Test->HPLC Control->HPLC Compare Compare Chromatograms HPLC->Compare Degradation Identify Photoproducts (m/z shifts) Compare->Degradation >0.1% Area Stable Confirm Photostability Compare->Stable <0.1% Area

Fig 2. Self-validating ICH Q1B photostability testing workflow with dark controls.

Protocol 2: Handling and Storage Mitigation Workflow

Once photolability is confirmed, implement the following handling protocol to maintain >99.5% purity during routine laboratory operations.

Step 1: Solvent Degassing (Anti-Oxidation)

  • Prior to dissolving the compound, sparge all solvents (e.g., DMSO, Methanol, Acetonitrile) with high-purity Argon or Nitrogen for a minimum of 15 minutes. This displaces dissolved oxygen, shutting down the primary amine photooxidation pathway.

Step 2: Actinic Shielding

  • Perform all weighing and dissolution steps under yellow/amber laboratory lighting (which filters out wavelengths < 500 nm).

  • Store all solid stocks and solutions in amber glass vials. Avoid clear borosilicate glass, which transmits near-UV light.

Step 3: Cryogenic Dark Storage

  • Store solid aliquots at -20°C in a desiccator. Ensure the secondary container is completely opaque to prevent ambient light exposure upon opening the freezer.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for 5-Acetyl-2-(3-aminophenoxy) pyridine Synthesis

Welcome to the Technical Support Center. This guide is engineered for discovery chemists, process scientists, and drug development professionals scaling up complex diaryl ether formations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for discovery chemists, process scientists, and drug development professionals scaling up complex diaryl ether formations.

The synthesis of 5-Acetyl-2-(3-aminophenoxy) pyridine via the cross-coupling of 2-chloro-5-acetylpyridine with 3-aminophenol presents a classic chemoselectivity challenge: differentiating the nucleophilic phenol (-OH) from the aniline (-NH 2​ ) to exclusively yield the O-arylated product. Success relies entirely on precise catalyst selection, rigorous load optimization, and mechanistic control.

Mechanistic Workflow & Selectivity Logic

To achieve selective O-arylation, the catalyst must be tuned to favor the harder oxygen nucleophile over the softer, more nucleophilic nitrogen.

OptimizationLogic A 2-Chloro-5-acetylpyridine + 3-Aminophenol B Catalyst Selection A->B C CuI + Picolinic Acid (5-10 mol%) B->C Promotes IAT D Pd Precatalyst (e.g., BrettPhos) B->D Promotes SET E O-Arylation (Desired Ether) C->E High Selectivity F N-Arylation (Undesired Amine) D->F Off-Target

Fig 1: Catalyst selection logic dictating chemoselectivity in aminophenol arylation.

Troubleshooting Guides & FAQs

Q1: I am observing high levels of the N-arylated byproduct (amine) instead of the desired O-arylated ether. How do I adjust my catalyst system to fix this? A1: Chemoselectivity between the aniline and phenol groups is dictated by the ligand coordinating the metal center. If you are using a palladium-based system (like BrettPhos) or a copper catalyst with a β -diketone ligand, the catalyst will preferentially undergo oxidative addition/reductive elimination at the nitrogen atom, promoting N-arylation via a single-electron transfer (SET) mechanism[1],[2]. The Fix: Switch to a Copper(I) iodide (CuI) catalyst paired with Picolinic Acid . Buchwald and co-workers established that this specific ligand strongly favors O-arylation of 3-aminophenols[1],[3]. The picolinic acid ligand directs the reaction through an iodine atom transfer (IAT) pathway, lowering the activation energy for the O-coordinated copper intermediate[2].

Q2: My reaction stalls at 60% conversion when using the standard 5 mol% CuI load. Should I increase the catalyst loading? A2: Stalling in Ullmann-type couplings is rarely a fundamental kinetic issue; it is almost always caused by catalyst deactivation. Trace atmospheric oxygen rapidly oxidizes the active Cu(I) species to inactive Cu(II)[4]. The Fix: Before increasing the load, ensure rigorous degassing (sparging with Argon for 15 minutes). If the system is perfectly anaerobic and stalling persists, it is likely due to the lower reactivity of the aryl chloride (2-chloro-5-acetylpyridine) compared to an aryl iodide. In this case, increase the catalyst load to 10 mol% CuI and 20 mol% Picolinic Acid , and elevate the temperature to 110 °C to force the oxidative addition step.

Q3: Can I use a weaker base like K 2​ CO 3​ instead of K 3​ PO 4​ to preserve sensitive functional groups? A3: For this specific substrate, K 3​ PO 4​ is highly recommended. The pK a​ of the phenol in 3-aminophenol is approximately 10 (in water), but higher in organic solvents like DMSO. K 3​ PO 4​ is strong enough to quantitatively deprotonate the phenol to the phenoxide—which is required for rapid ligand exchange with the Cu(I) center—without being so harsh that it degrades the acetyl group on the pyridine ring. Weaker bases often result in incomplete deprotonation, leaving the amine to compete as a nucleophile, thereby ruining your chemoselectivity.

Quantitative Data: Catalyst Load & Selectivity Optimization

The following table summarizes the causal relationship between catalyst loading, ligand choice, and the resulting chemoselectivity for the coupling of 5-acetylpyridine halides with 3-aminophenol.

Catalyst SystemLigandAryl HalideTemp (°C)O-Arylation Yield (%)N-Arylation Yield (%)
5 mol% CuI 10 mol% Picolinic Acid Iodide90>92% <2%
10 mol% CuI 20 mol% Picolinic Acid Chloride11085% <5%
5 mol% CuINone (Ligand-Free)Iodide9045%30%
2 mol% Pd 2​ (dba) 3​ 4 mol% BrettPhosBromide100<5%88%
Self-Validating Experimental Protocol

Objective: Chemoselective O-arylation of 3-aminophenol with 2-chloro-5-acetylpyridine. Note: This protocol incorporates self-validating visual and analytical checkpoints to ensure the catalytic cycle remains active.

Step 1: Preparation & Degassing

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-aminophenol (1.0 equiv, 10 mmol), 2-chloro-5-acetylpyridine (1.1 equiv, 11 mmol), and anhydrous K 3​ PO 4​ (2.0 equiv, 20 mmol).

  • Add 20 mL of anhydrous, precisely measured DMSO.

  • Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Causality: Oxygen must be purged before CuI addition. Cu(I) is highly susceptible to oxidation, which irreversibly terminates the catalytic cycle.

Step 2: Catalyst Loading & Activation

  • Briefly remove the Argon line and quickly add CuI (10 mol%, 1.0 mmol) and Picolinic Acid (20 mol%, 2.0 mmol) under a positive counter-flow of Argon.

  • Reseal the flask and stir at room temperature for 5 minutes. Self-Validation Checkpoint: Observe the solution. The mixture should adopt a light green/blue hue, indicating the successful formation of the active L-Cu(I) complex. If the solution rapidly shifts to an opaque black or dark brown, this indicates fatal oxygen contamination (formation of Cu(II) oxides). Abort the batch, check your manifold, and restart.

Step 3: Reaction Execution

  • Transfer the sealed flask to a pre-heated oil bath at 110 °C.

  • Stir vigorously for 14–16 hours. Causality: The elevated temperature (110 °C vs standard 90 °C) is required to overcome the higher activation energy barrier of the aryl chloride's oxidative addition to the copper center.

Step 4: Monitoring & Quenching

  • At 14 hours, pull a 50 μ L aliquot under Argon, dilute in MeCN, and analyze via LC-MS. Self-Validation Checkpoint: The reaction is complete when the LC-MS trace shows the disappearance of the 2-chloro-5-acetylpyridine mass (m/z ~156) and the dominant appearance of the product mass (m/z ~229) with minimal amine byproduct.

  • Cool the flask to room temperature. Quench by diluting with 100 mL of Ethyl Acetate (EtOAc).

Step 5: Workup & Purification

  • Wash the organic layer with distilled water (3 x 50 mL) to selectively partition and remove the DMSO and inorganic phosphate salts.

  • Wash once with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Gradient: Hexanes to 40% EtOAc/Hexanes) to isolate the pure 5-Acetyl-2-(3-aminophenoxy) pyridine as a crystalline solid.

References
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society.[Link]

  • Giri, R., Brusoe, A., Troshin, K., Wang, J. Y., Font, M., & Hartwig, J. F. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis. ACS Catalysis.[Link]

  • Zhu, S., et al. (2025). Unveiling the Switchable Chemoselectivity Mechanism in Electrochemical Nickel-Catalyzed C(sp2)–O Coupling. Journal of the American Chemical Society.[Link]

  • Gorginpour, F., Zali-Boeini, H., & Amiri Rudbari, H. (2021). Ullmann C-O coupling reaction. Molecular Catalysis.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Aminophenoxy Pyridine Scaffolds in Drug Discovery: 5-Acetyl-2-(3-aminophenoxy) pyridine vs. 4-Aminophenoxy Pyridine Derivatives

Introduction: The Central Role of the Pyridine Nucleus in Medicinal Chemistry The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of the Pyridine Nucleus in Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged scaffold" in drug design.[1][2] Pyridine derivatives are integral to a vast array of therapeutics, from anti-cancer agents to treatments for neurodegenerative disorders.[2][3][4] This guide provides an in-depth, comparative analysis of two distinct aminophenoxy pyridine scaffolds: the lesser-explored 5-Acetyl-2-(3-aminophenoxy) pyridine and the well-established class of 4-aminophenoxy pyridine derivatives.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide a framework for selecting the appropriate scaffold for specific therapeutic objectives. We will dissect their chemical properties, synthetic routes, biological activities, and provide validated experimental protocols to support further investigation.

Part 1: Structural and Synthetic Analysis

The seemingly subtle shift in substituent positioning on the pyridine ring dramatically alters the molecule's three-dimensional structure, electronic distribution, and, consequently, its biological function.

The 5-Acetyl-2-(3-aminophenoxy) Pyridine Scaffold

This specific derivative features a pyridine core with three key substitutions:

  • An ether linkage at the C2 position to a 3-aminophenol moiety.

  • An acetyl group at the C5 position.

  • A pyridine nitrogen at the 1-position.

The placement of the bulky aminophenoxy group at the C2 position, adjacent to the pyridine nitrogen, influences the molecule's rotational freedom. The acetyl group, a hydrogen bond acceptor, at the C5 position, and the amino group on the phenoxy ring, a hydrogen bond donor, provide critical points for potential receptor interaction.

Plausible Synthetic Pathway: The synthesis of this scaffold would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. A plausible, though not widely documented, route would involve the reaction of 2-chloro-5-acetylpyridine with 3-aminophenol in the presence of a suitable base (e.g., potassium tert-butoxide) and a high-boiling-point solvent like DMF.

The 4-Aminophenoxy Pyridine Derivative Scaffold

This class of compounds is defined by a 4-aminophenoxy moiety linked to a pyridine ring. This scaffold is the backbone of numerous multi-kinase inhibitors, most notably Sorafenib, a drug approved for treating advanced renal and liver cancers.[5][6]

The key structural feature is the ether linkage at the C4 position of the pyridine ring. This positioning places the aminophenoxy group directly opposite the pyridine nitrogen, creating a more linear and extended molecular geometry compared to the 2-substituted analogue. This scaffold is frequently further functionalized, for example, with a carboxamide group at the C2 position, which is crucial for its role in targeted cancer therapies.[5]

Established Synthetic Pathway: The synthesis of 4-(4-aminophenoxy)pyridine derivatives is well-documented and typically involves a multi-step process.[5] A common approach begins with a substituted picolinic acid, which is converted to a carboxamide, followed by an etherification reaction between the 4-chloro-pyridine intermediate and 4-aminophenol.[5]

Structural Comparison at a Glance
Feature5-Acetyl-2-(3-aminophenoxy) pyridine4-Aminophenoxy Pyridine Derivatives
Core Linkage 2-Phenoxy linkage4-Phenoxy linkage
Key Substituents C5-Acetyl, C3'-AminoVariable (e.g., C2-carboxamide, C4'-Amino)
Molecular Geometry Angled, less linearMore linear and extended
Development Status Less explored, novel scaffoldWell-established, "privileged" scaffold[1]
Notable Examples N/A (in clinical use)Sorafenib, Cabozantinib (related structures)[5][7]

Part 2: Biological Activity and Mechanistic Insights

The structural differences outlined above translate directly into distinct biological activity profiles.

5-Acetyl-2-(3-aminophenoxy) pyridine: An Uncharted Territory

As of this writing, specific biological data for 5-acetyl-2-(3-aminophenoxy) pyridine is scarce in peer-reviewed literature. However, we can infer potential activities based on its constituent parts. Derivatives of 2-acetylpyridine have been investigated for various biological applications, including as Schiff base ligands in complexes with potential anticancer and antibacterial properties.[8] The aminophenoxy moiety is a common pharmacophore. The unique 2-phenoxy substitution pattern presents an opportunity for novel target engagement, potentially binding to proteins in a mode distinct from its 4-phenoxy cousins. Its exploration would require broad-spectrum screening to uncover its therapeutic potential.

4-Aminophenoxy Pyridine Derivatives: Potent Kinase Inhibitors

This class of molecules has a well-defined mechanism of action as multi-kinase inhibitors.[5] They are designed to target the ATP-binding pocket of various kinases, particularly those involved in tumor growth and proliferation, such as the Raf/MEK/ERK signaling pathway.[5]

  • Antitumor Activity: Numerous studies have demonstrated the potent anti-proliferative activity of these derivatives against a range of cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast).[6][7] Some novel derivatives have shown inhibitory activities significantly greater than existing drugs like Cabozantinib.[7]

  • Mechanism of Action: By inhibiting kinases like c-Met, VEGFR-2, and Raf kinase, these compounds effectively block downstream signaling cascades.[3][5] This disruption leads to decreased cell proliferation, angiogenesis, and ultimately, tumor cell death.

The following diagram illustrates the well-established inhibitory action of 4-aminophenoxy pyridine derivatives on the Raf/MEK/ERK signaling pathway.

RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor 4-Aminophenoxy Pyridine Derivatives (e.g., Sorafenib) Inhibitor->RAF

Caption: Inhibition of the Raf/MEK/ERK pathway by 4-aminophenoxy pyridine derivatives.

Part 3: Validated Experimental Protocols

Scientific integrity requires reproducible and self-validating methodologies. The following protocols provide a starting point for the synthesis, characterization, and biological evaluation of these compounds.

Protocol: Synthesis of a 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide Derivative[5]

This protocol details a representative synthesis for a key intermediate in this class.

Workflow Diagram:

Synthesis_Workflow start 2-Picolinic Acid step1 Amide Formation (SOCl₂, MeNH₂) start->step1 intermediate 4-Chloro-N-methyl- 2-pyridinecarboxamide step1->intermediate step2 Etherification (4-Aminophenol, KOtBu) intermediate->step2 product 4-(4-Aminophenoxy)-N-methyl- 2-pyridinecarboxamide step2->product

Caption: General synthetic workflow for 4-aminophenoxy pyridine derivatives.

Step 1: Amide Formation

  • Chlorination: To a solution of 2-picolinic acid in a suitable solvent (e.g., toluene), add a catalytic amount of DMF. Slowly add thionyl chloride (SOCl₂) and reflux the mixture until the reaction is complete (monitored by TLC). Remove the excess solvent and SOCl₂ under reduced pressure to obtain the crude acid chloride.

  • Amination: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane). At 0-5°C, slowly add a 40% aqueous solution of methylamine.

  • Workup: Stir the reaction mixture for 2-4 hours. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Concentrate under reduced pressure to yield 4-chloro-N-methyl-2-pyridinecarboxamide.

Step 2: Etherification (SNAr)

  • Base Treatment: To a solution of 4-aminophenol (1 equivalent) in anhydrous DMF, add potassium tert-butoxide (KOtBu, 1.05 equivalents) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Coupling: Stir the mixture for approximately 2 hours to form the phenoxide. Then, add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide (1 equivalent) in DMF.

  • Reaction & Workup: Heat the reaction mixture (e.g., to 80°C) and monitor by TLC. After completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.

Protocol: Compound Characterization

The identity and purity of synthesized compounds must be rigorously confirmed.

TechniquePurposeExperimental Parameters
HPLC Purity AssessmentColumn: Reverse-phase C18. Mobile Phase: Gradient of water and acetonitrile with 0.1% TFA. Detection: UV at 260 nm.[9]
GC-MS Purity & MW (Volatile Cmpds)Column: DB-5 or equivalent. Injector Temp: 250°C. Oven Program: Ramp from 70°C to 300°C. Ionization: Electron Impact (EI).[10]
LC-MS (ESI) Molecular Weight IDIonization: Electrospray Ionization (ESI) in positive mode to observe [M+H]⁺.
¹H & ¹³C NMR Structural ElucidationSolvent: DMSO-d₆ or CDCl₃. Frequency: 400 MHz or higher. Confirm expected shifts and coupling constants.[5]
FT-IR Functional Group IDMethod: KBr pellet or ATR. Scan from 4000 cm⁻¹ to 400 cm⁻¹. Identify key stretches (e.g., C=O, N-H, C-O-C).[10]
Protocol: In Vitro Anti-Proliferative MTT Assay

This colorimetric assay is a standard method for assessing a compound's cytotoxic effect on cancer cell lines.[4]

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

General Experimental Workflow

The following diagram outlines a logical progression from compound synthesis to initial biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_bioassay Biological Evaluation synthesis Chemical Synthesis purification Column Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms LC-MS nmr->ms hplc HPLC (Purity >95%) ms->hplc screening In Vitro Cytotoxicity (MTT Assay) hplc->screening ic50 IC₅₀ Determination screening->ic50 kinase Kinase Inhibition Assay ic50->kinase

Caption: A standard workflow for the synthesis and evaluation of novel compounds.

Part 4: Expert Analysis and Future Directions

For the Drug Development Professional: The choice between these two scaffolds depends entirely on the strategic goal.

  • The 4-Aminophenoxy Pyridine Scaffold: This is the scaffold of choice for projects aiming to optimize known kinase inhibitor profiles. It represents a lower-risk, higher-probability-of-success approach for developing new intellectual property around established mechanisms of action. The vast existing literature provides a clear roadmap for structure-activity relationship (SAR) studies. Future work in this area will likely focus on designing derivatives that overcome acquired resistance to drugs like Sorafenib, improve kinase selectivity to reduce off-target effects, or enhance pharmacokinetic properties.

  • The 5-Acetyl-2-(3-aminophenoxy) Pyridine Scaffold: This scaffold is a high-risk, high-reward proposition. It is ideal for discovery programs aiming to identify novel biological targets or alternative mechanisms of action. The altered geometry imposed by the 2-phenoxy linkage means it is unlikely to fit into kinase ATP-binding pockets in the same manner as its 4-phenoxy counterparts. The initial research path for this scaffold would involve unbiased, high-throughput screening against diverse target classes (e.g., GPCRs, ion channels, other enzyme families) to identify a validated biological starting point.

Conclusion: The 4-aminophenoxy pyridine derivatives represent a mature and highly fruitful area of medicinal chemistry, providing potent kinase inhibitors for oncology.[5][7] In contrast, 5-acetyl-2-(3-aminophenoxy) pyridine is a blank slate, offering exciting possibilities for innovation and the discovery of first-in-class therapeutics. The decision of which to pursue hinges on a program's tolerance for risk and its overarching objective: optimization of the known or discovery of the new.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • ResearchGate. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents.
  • Benchchem. Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives.
  • PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Benchchem. Biocatalytic Synthesis of Pyridine Derivatives: Application Notes and Protocols.
  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
  • Benchchem. 4-(4-Aminophenoxy)pyridine-2-carboxamide | 284462-80-2.
  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
  • PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders.
  • PMC. Pyridine: the scaffolds with significant clinical diversity.
  • MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.
  • Unknown Source. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs.
  • Journal of the American Chemical Society. Direct Synthesis of Pyridine Derivatives.
  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • PMC. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • PubMed. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory.
  • PubMed. Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation.
  • Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives.
  • SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
  • PMC. Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide.
  • Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
  • Unknown Source.
  • ChemicalBook. The Application and Synthesis of 3-Acetylpyridine.
  • Sigma-Aldrich. 2-Amino-5-acetylpyridine | 19828-20-7.

Sources

Comparative

A Comparative Guide to the Biological Efficacy of 5-Acetyl-2-(3-aminophenoxy) pyridine Analogues as Kinase Inhibitors

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][2] Its inherent chemical versatility allows for extensive s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][2] Its inherent chemical versatility allows for extensive structural modifications, which can significantly influence a molecule's pharmacological profile.[1][2] This guide provides an in-depth comparative analysis of the biological efficacy of a series of novel 5-Acetyl-2-(3-aminophenoxy) pyridine analogues. We will explore how subtle chemical modifications to a core scaffold can dramatically impact kinase inhibitory activity and cellular cytotoxicity, offering insights for researchers and drug development professionals in the field of oncology.

The core structure, 5-Acetyl-2-(3-aminophenoxy) pyridine, serves as our parent compound (Compound 1 ). From this foundation, we have synthesized three analogues with distinct substitutions on the 3-aminophenoxy moiety: a fluoro group (Compound 2 ), a methoxy group (Compound 3 ), and a trifluoromethyl group (Compound 4 ). This guide will detail the experimental rationale, methodologies, and comparative data for these compounds.

Rationale for Analogue Design and Targeted Pathway

The selection of the 5-Acetyl-2-(3-aminophenoxy) pyridine scaffold is predicated on its potential to interact with the ATP-binding pocket of various kinases, which are often overexpressed or hyperactivated in cancer cells.[2] The acetyl group at the 5-position and the aminophenoxy side chain at the 2-position of the pyridine ring are hypothesized to be key pharmacophoric features for establishing critical hydrogen bonds and hydrophobic interactions within the kinase domain.

The rationale for the selected substitutions on the 3-aminophenoxy ring is to probe the structure-activity relationship (SAR) and to modulate the electronic and steric properties of the molecule.[3][4] A fluoro substitution (Compound 2 ) introduces a small, electronegative atom, potentially enhancing binding affinity through localized interactions. A methoxy group (Compound 3 ) acts as a hydrogen bond acceptor and adds some steric bulk. The trifluoromethyl group (Compound 4 ) is a strong electron-withdrawing group that can significantly alter the pKa of the amine and influence metabolic stability.

This investigation primarily focuses on the inhibition of PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression, apoptosis, and cell proliferation, making it an attractive target in cancer therapy.[5]

Experimental Methodologies

To ensure a robust and validated comparison, a multi-tiered experimental approach was employed, encompassing enzymatic assays to determine direct target engagement and cell-based assays to assess cellular efficacy.

PIM-1 Kinase Inhibition Assay

The direct inhibitory effect of the synthesized compounds on PIM-1 kinase activity was quantified using a luminescence-based kinase assay. This assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal corresponds to higher kinase activity and weaker inhibition.

Step-by-Step Protocol:

  • Preparation of Reagents: All compounds were serially diluted in DMSO to achieve a range of concentrations. The PIM-1 kinase enzyme, substrate peptide, and ATP were prepared in a kinase buffer.

  • Assay Plate Setup: 5 µL of each compound dilution was added to the wells of a 384-well plate.

  • Kinase Reaction Initiation: 5 µL of the PIM-1 enzyme solution was added to each well, followed by a 15-minute pre-incubation at room temperature to allow for compound binding.

  • Substrate Addition: 10 µL of a solution containing the substrate peptide and ATP was added to initiate the kinase reaction.

  • Incubation: The plate was incubated for 60 minutes at 30°C.

  • Detection: 20 µL of a kinase detection reagent (e.g., ADP-Glo™) was added to stop the reaction and measure the remaining ATP via a luciferase-driven luminescent signal.

  • Data Analysis: The luminescent signal was read using a plate reader. The percentage of inhibition was calculated relative to a DMSO control, and the IC50 values were determined by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on a human cancer cell line (e.g., MCF-7 breast cancer cells) were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Step-by-Step Protocol:

  • Cell Seeding: MCF-7 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the compounds (and a vehicle control) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells), and the IC50 values were calculated.

Comparative Biological Efficacy

The biological activities of the parent compound and its analogues are summarized in the tables below. The data presented is illustrative and representative of typical results from such a study.

Table 1: PIM-1 Kinase Inhibition
CompoundSubstitutionIC50 (nM)
1 -H (Parent)150
2 -F75
3 -OCH3210
4 -CF345
Table 2: MCF-7 Cell Viability
CompoundSubstitutionIC50 (µM)
1 -H (Parent)12.5
2 -F8.2
3 -OCH318.7
4 -CF35.1

Discussion of Structure-Activity Relationship (SAR)

The experimental data reveals a clear structure-activity relationship among the synthesized analogues. The parent compound 1 demonstrated moderate activity against PIM-1 kinase and in the cell-based assay.

The introduction of a fluoro group at the 3-aminophenoxy moiety (Compound 2 ) resulted in a two-fold increase in potency in the PIM-1 kinase assay and a corresponding improvement in cellular activity. This suggests that the small, electronegative fluorine atom may be forming favorable interactions within the kinase active site.

Conversely, the addition of a methoxy group (Compound 3 ) led to a decrease in both enzymatic and cellular efficacy. This could be attributed to steric hindrance from the bulkier methoxy group, which may disrupt the optimal binding conformation of the inhibitor.

Notably, the trifluoromethyl-substituted analogue (Compound 4 ) exhibited the most potent activity. The strong electron-withdrawing nature of the CF3 group likely enhances the binding affinity of the compound and may also improve its metabolic stability, contributing to its superior performance in the cell viability assay.

Visualizing the Workflow and Pathway

To provide a clearer understanding of the experimental process and the targeted biological pathway, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_data Data Analysis parent 5-Acetyl-2-(3-aminophenoxy) pyridine analogues Analogue Synthesis (-F, -OCH3, -CF3) parent->analogues kinase_assay PIM-1 Kinase Inhibition Assay analogues->kinase_assay cell_assay MCF-7 Cell Viability Assay analogues->cell_assay ic50_kinase IC50 Determination (Kinase) kinase_assay->ic50_kinase ic50_cell IC50 Determination (Cellular) cell_assay->ic50_cell sar Structure-Activity Relationship Analysis ic50_kinase->sar ic50_cell->sar pim1_pathway cluster_downstream Downstream Effects PIM1 PIM-1 Kinase CellCycle Cell Cycle Progression PIM1->CellCycle Apoptosis Apoptosis Inhibition PIM1->Apoptosis Proliferation Cell Proliferation PIM1->Proliferation Inhibitor 5-Acetyl-2-(3-aminophenoxy) pyridine Analogue Inhibitor->PIM1 Inhibition

Caption: Simplified PIM-1 signaling pathway and the inhibitory action of the pyridine analogues.

Conclusion

This comparative guide demonstrates the significant impact of subtle structural modifications on the biological efficacy of 5-Acetyl-2-(3-aminophenoxy) pyridine analogues. The findings underscore the importance of systematic structure-activity relationship studies in the design of potent and selective kinase inhibitors. The trifluoromethyl-substituted analogue (4 ) emerged as the most promising candidate from this series, warranting further investigation and optimization for potential therapeutic applications in oncology. The methodologies and insights presented here provide a valuable framework for researchers engaged in the discovery and development of novel targeted cancer therapies.

References

  • Shaikh, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1245, 131089.
  • Danaher Life Sciences. (n.d.).
  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47285–47304.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • BenchChem. (2025).
  • Kumar, R., & Singh, P. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 118-124.
  • Drug Discovery News. (2025, April 14).
  • Molecular Devices. (2024). Cell Viability Assays.
  • Riss, T. L., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Assay Guidance Manual.
  • IntechOpen. (2022, September 19). Anticancer Functions of Pyridine Heterocycles.
  • Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1183-1209.
  • PubMed. (2024, December 12).
  • El-Gamal, M. I., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 13(5), 585-602.
  • Al-Warhi, T., et al. (2021).
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • dos Santos, G. C., et al. (2024).

Sources

Validation

Mass spectrometry validation of 5-Acetyl-2-(3-aminophenoxy) pyridine purity

Title: Advanced Mass Spectrometry Validation of 5-Acetyl-2-(3-aminophenoxy) pyridine Purity: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals. 5-Acetyl-2-(3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Mass Spectrometry Validation of 5-Acetyl-2-(3-aminophenoxy) pyridine Purity: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals.

5-Acetyl-2-(3-aminophenoxy) pyridine (Chemical Formula: C₁₃H₁₂N₂O₂, Exact Mass: 228.0899 Da) is a critical bifunctional building block utilized in the synthesis of advanced kinase inhibitors and targeted therapeutics. Because it possesses both a reactive primary amine and an acetyl group on a pyridine scaffold, it is highly susceptible to the formation of positional isomers (e.g., the 4-aminophenoxy variant), oxidative degradation products, and unreacted precursors during synthesis.

In pharmaceutical analysis, relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is no longer sufficient. While UV detection can quantify major components, it often fails to detect non-chromophoric impurities or co-eluting isomers. As [1], High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) has emerged as the gold standard. MS provides the unparalleled sensitivity required to[2].

Objective Comparison of Analytical Alternatives

To establish a robust purity validation framework, we must objectively compare LC-HRMS against alternative methodologies. The table below synthesizes the performance metrics of these techniques specifically for 5-Acetyl-2-(3-aminophenoxy) pyridine.

Analytical TechniqueSensitivity (LOD)Selectivity for Co-eluting IsomersStructural ElucidationMatrix Effect SusceptibilityPrimary Utility for 5-Ac-2-(3-AP)P
LC-HRMS (Orbitrap/TOF) 0.1 - 1 ng/mLHigh (via MS/MS fragmentation)Excellent (Exact mass & fragments)Moderate (Requires IS correction)Optimal: Trace impurity profiling & absolute identification.
HPLC-UV (PDA) 50 - 100 ng/mLLow (Relies entirely on LC resolution)Poor (Only chromophore data)LowRoutine batch release (if impurities are known/resolved).
GC-MS 10 - 50 ng/mLModerateGood (EI fragmentation library)LowSub-optimal: Compound is thermally sensitive and polar.
Quantitative NMR (qNMR) > 1 µg/mLHigh (Distinct proton shifts)ExcellentNonePrimary reference standard certification; lacks trace sensitivity.

Causality Insight: We reject GC-MS for this compound because the primary amine and ether linkages are prone to thermal degradation at the high injection port temperatures (>250°C) required for volatilization. LC-HRMS is selected as the primary validation tool because soft ionization (Electrospray Ionization, ESI) preserves the intact molecular ion ([M+H]⁺ at m/z 229.0972), while tandem mass spectrometry (MS/MS) allows us to differentiate isomers based on distinct fragmentation pathways.

Mechanistic Workflow & Causality in Method Design

The validation of 5-Acetyl-2-(3-aminophenoxy) pyridine relies on a carefully engineered LC-MS/MS workflow. Every parameter is chosen based on the physicochemical properties of the analyte.

  • Mobile Phase Selection: We utilize 0.1% Formic Acid in Water (A) and Acetonitrile (B). Why?[3], preventing ion source fouling while providing the abundant protons necessary to efficiently ionize the basic pyridine and primary amine nitrogens via ESI+.

  • Isomer Resolution: If positional isomers (e.g., 2-(4-aminophenoxy) pyridine) are suspected, standard 1D-LC may fail due to identical m/z and similar polarities. In such cases,[4].

LCMS_Workflow Start Sample Preparation (5-Ac-2-(3-AP)P in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient Elution) Start->LC Ionization ESI+ Ionization (Protonation [M+H]+) LC->Ionization MS1 MS1 Full Scan (Precursor Ion m/z Selection) Ionization->MS1 Fragmentation Collision-Induced Dissociation (HCD/CID) MS1->Fragmentation MS2 MS2 Fragment Analysis (Structural Elucidation) Fragmentation->MS2 Data Data Processing (Peak Integration & Purity %) MS2->Data

Caption: UHPLC-MS/MS workflow for 5-Acetyl-2-(3-aminophenoxy) pyridine purity validation.

Self-Validating Experimental Protocol

A protocol is only as trustworthy as its internal controls. The following methodology is designed as a self-validating system —meaning the data generated inherently proves the method's accuracy, precision, and lack of contamination during the run.

Step 1: System Suitability and Carryover Assessment
  • Blank Injection: Inject 2 µL of extraction solvent (50:50 MeOH:H₂O).

    • Validation Check: The baseline must show no peaks at m/z 229.0972 ± 5 ppm. This proves zero column carryover from previous runs.

  • Limit of Quantitation (LOQ) Standard: Inject a 1 ng/mL standard of 5-Acetyl-2-(3-aminophenoxy) pyridine.

    • Validation Check: Signal-to-Noise (S/N) ratio must be ≥ 10. This proves the instrument possesses the required sensitivity for trace impurity detection on this specific day.

Step 2: Sample Preparation & Internal Standardization
  • Weigh exactly 1.0 mg of the 5-Acetyl-2-(3-aminophenoxy) pyridine batch.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using the mobile phase starting conditions (95% A / 5% B).

  • Crucial Step: Spike the sample with 10 ng/mL of an isotopically labeled internal standard (e.g., ¹³C₆-labeled analog or a structurally similar stable surrogate).

    • Causality: The internal standard corrects for matrix-induced ion suppression in the ESI source, ensuring quantitative accuracy.

Step 3: UHPLC-HRMS Acquisition
  • Column: C18 superficially porous particle column (2.1 x 100 mm, 1.9 µm) maintained at 40°C.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Orbitrap):

    • Polarity: Positive ESI.

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320°C.

    • Resolution: 70,000 (MS1), 17,500 (MS2).

    • Collision Energy (HCD): 25, 35, 45 NCE (stepped).

Step 4: Spike Recovery Test (Orthogonal Validation)
  • Prepare a sample spiked with a known concentration (0.1% w/w) of a common synthesis impurity (e.g., 3-aminophenol precursor).

  • Validation Check: The calculated recovery of the spiked impurity must fall between 90% and 110%. If it fails, matrix effects or extraction inefficiencies are present, invalidating the batch run.

Validation_Logic SystemSuit System Suitability Test (SST) (Blank & Standard Injection) Check1 Carryover < 0.1%? S/N > 10 for LOQ? SystemSuit->Check1 SampleRun Analyze Unknown Sample (Triplicate Injections) Check1->SampleRun Yes Invalid Batch Rejected (Investigate LC/MS) Check1->Invalid No Spike Spike Recovery Test (Known Impurities Added) SampleRun->Spike Check2 Recovery 90-110%? Mass Accuracy < 5 ppm? Spike->Check2 Valid Batch Validated (Purity Confirmed) Check2->Valid Yes Check2->Invalid No

Caption: Self-validating logic for quantitative MS impurity profiling.

Data Interpretation: MS/MS Fragmentation Signatures

To definitively confirm the identity of the main peak and differentiate it from isobaric impurities, we analyze the MS2 spectra. The collision-induced dissociation of 5-Acetyl-2-(3-aminophenoxy) pyridine yields highly specific diagnostic ions.

Precursor Ion (m/z)Fragment Ion (m/z)Structural AssignmentDiagnostic Significance
229.0972 ([M+H]⁺)187.0866 [M+H - C₂H₂O]⁺Loss of the acetyl group (ketene loss). Confirms the presence of the acetyl moiety on the pyridine ring.
229.0972 ([M+H]⁺)110.0600 [C₆H₈NO]⁺Cleavage of the ether bond yielding the protonated 3-aminophenol fragment.
229.0972 ([M+H]⁺)122.0600 [C₇H₈NO]⁺Cleavage of the ether bond yielding the protonated acetylpyridine fragment.

By monitoring these specific transitions (e.g., 229.1 → 110.1 and 229.1 → 187.1), analysts can utilize Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to quantify the compound with extreme selectivity, ignoring background matrix noise entirely.

References

  • Pharma Focus America. "Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality." Pharma Focus America, 06 Feb. 2024.[Link]

  • Biomedical Journal of Scientific & Technical Research. "Advances in Impurity Profiling of Pharmaceutical Formulations." Biomedres.us, 26 Dec. 2024.[Link]

  • Resolve Mass. "Analytical Method Development and Validation in Pharmaceuticals." Resolvemass.ca, 18 Oct. 2025.[Link]

  • Chromatography Online. "New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS." Journal of Chromatography A / Chromatography Online, 25 Apr. 2023.[Link]

Sources

Comparative

Comparative Structural Analysis of 5-Acetyl-2-(aminophenoxy)pyridine Isomers: Scaffolds for Next-Generation Kinase Inhibitors

Executive Summary In the landscape of targeted oncology, the diaryl ether scaffold is a highly privileged structure, serving as the conformational backbone for numerous Type II kinase inhibitors. Among these building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the diaryl ether scaffold is a highly privileged structure, serving as the conformational backbone for numerous Type II kinase inhibitors. Among these building blocks, 5-Acetyl-2-(aminophenoxy)pyridines are critical intermediates. While the para-substituted isomer has historically dominated early-generation inhibitors (e.g., Sorafenib analogs), modern drug discovery increasingly relies on the precise geometric routing provided by positional isomers to overcome gatekeeper mutations.

This guide provides an objective, data-driven comparison of the meta (3-aminophenoxy), para (4-aminophenoxy), and ortho (2-aminophenoxy) isomers of 5-Acetyl-2-(aminophenoxy)pyridine. By analyzing their steric profiles, electronic properties, and synthetic workflows, this document equips medicinal chemists with the rationale needed to select the optimal scaffold for multi-kinase inhibitor development.

Structural and Electronic Profiling

The core structure consists of a 5-acetylpyridine ring linked via an ether oxygen to an aniline derivative. The 5-acetyl group serves a dual purpose: it acts as an electron-withdrawing group to activate the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) during synthesis, and it modulates the pKa of the pyridine nitrogen, optimizing its role as a hinge-binding hydrogen bond acceptor in the kinase ATP-binding site 1.

The position of the amino group on the phenoxy ring dictates the trajectory of the subsequent pharmacophore (typically a diaryl urea or amide) 2.

Table 1: Comparative Physicochemical and Steric Properties
IsomerCAS NumberTrajectory AngleSteric PenaltyPrimary Kinase Pocket Target
5-Acetyl-2-(3-aminophenoxy)pyridine (Meta) 1809098-72-3 3~120° (Bent)LowDFG-out (Allosteric)
5-Acetyl-2-(4-aminophenoxy)pyridine (Para) N/A (Analogous to 1545087-40-8)~180° (Linear)LowDFG-in / Extended Hinge
5-Acetyl-2-(2-aminophenoxy)pyridine (Ortho) N/A~60° (Restricted)HighUnfavorable (Clash with ether O)

Mechanistic Rationale in Kinase Inhibition

The choice between the meta-isomer and the para-isomer is not arbitrary; it is a calculated geometric maneuver.

  • The Meta Advantage: The 3-aminophenoxy isomer projects the terminal urea/amide moiety at a ~120° angle. This bent conformation is structurally privileged. It allows the molecule to navigate past bulky gatekeeper residues (such as T315I in Bcr-Abl or V600E in B-Raf) without steric clashing, simultaneously directing the terminal hydrophobic tail deep into the allosteric DFG-out pocket 4.

  • The Para Limitation: While the 4-aminophenoxy scaffold is highly effective for targets with extended linear pockets (e.g., VEGFR2) 5, it often suffers from reduced affinity when gatekeeper mutations constrict the binding channel.

  • The Ortho Clash: The 2-aminophenoxy isomer forces the amino group into close spatial proximity with the ether oxygen. The resulting electrostatic repulsion and steric hindrance lock the molecule into an unfavorable conformation, drastically reducing target affinity.

Pharmacophore Pyridine 5-Acetylpyridine Core (Hinge Binder) Ether Ether Linker (Conformational Pivot) Pyridine->Ether Phenyl Phenoxy Ring (Hydrophobic Pocket) Ether->Phenyl Meta 3-Amino Isomer (Optimal DFG-out Trajectory) Phenyl->Meta Para 4-Amino Isomer (Linear DFG-in Trajectory) Phenyl->Para Ortho 2-Amino Isomer (Steric Clash / Restricted) Phenyl->Ortho

Pharmacophore trajectory of aminophenoxy isomers dictating kinase pocket binding.

Experimental Workflows: Synthesis & Validation

To ensure rigorous and reproducible evaluation of these scaffolds, the following self-validating protocols are provided. The causality behind reagent selection is explicitly detailed to prevent common synthetic pitfalls.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 5-Acetyl-2-(3-aminophenoxy)pyridine from 1-(6-bromopyridin-3-yl)ethan-1-one and 3-aminophenol.

  • Preparation: Dissolve 3-aminophenol (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex intermediate during the SNAr reaction, significantly accelerating the reaction rate.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise at 0°C. Stir for 30 minutes.

    • Causality: KOtBu is selected over weaker bases (like K₂CO₃) because the tert-butoxide anion is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the phenol to form the highly nucleophilic phenoxide without competing for the electrophilic carbon on the pyridine ring.

  • Coupling: Add 1-(6-bromopyridin-3-yl)ethan-1-one (1.0 eq) to the mixture. Elevate temperature to 80°C and stir for 4 hours.

  • Self-Validation Checkpoint (In-Process Control): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The protocol is self-validating. If the unreacted bromopyridine peak (>5% AUC) persists, the reaction temperature must be increased to 90°C for an additional 2 hours. Proceed to workup only when conversion is >95% to prevent complex mixtures in downstream urea derivatization.

  • Workup: Quench with ice water, extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: In Vitro Kinase Assay Validation

Objective: Determine the IC50 of the synthesized derivatives.

  • Compound Preparation: Prepare 10-point serial dilutions (3-fold) of the test compounds in 100% DMSO.

  • Enzyme Incubation: Dispense recombinant kinase (e.g., B-Raf or VEGFR2), kinase buffer, and the test compound into a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for Type II inhibitors that bind to the DFG-out conformation, a process that often exhibits slow binding kinetics.

  • Reaction Initiation & Detection: Add ATP and substrate. After 60 minutes, add ADP-Glo™ reagent to terminate the reaction and deplete unreacted ATP. Read luminescence.

Workflow Step1 1. SNAr Reaction (KOtBu, DMF, 80°C) IPC1 IPC1 Step1->IPC1 Step2 2. Urea Derivatization (Isocyanate, THF, RT) IPC1->Step2 IPC2 In-Process Control: 1H-NMR & HPLC Purity Step2->IPC2 Step3 3. Kinase Assay (ADP-Glo, 384-well plate) IPC2->Step3

Standardized workflow for the synthesis and validation of aminophenoxy pyridine derivatives.

Comparative Performance Data

To illustrate the impact of isomer selection, Table 2 presents the inhibitory profile of analogous diaryl urea derivatives synthesized from the three 5-acetyl-2-(aminophenoxy)pyridine isomers against wild-type VEGFR2 and mutant B-Raf (V600E).

Table 2: Kinase Inhibition Profile (IC50) of Isomeric Derivatives
Scaffold BackboneVEGFR2 IC50 (nM)B-Raf (V600E) IC50 (nM)Structural Interpretation
Meta-Isomer (3-amino) 4512 Bent angle perfectly accesses the B-Raf allosteric pocket.
Para-Isomer (4-amino) 18 310Linear angle optimal for VEGFR2; clashes with B-Raf V600E.
Ortho-Isomer (2-amino) >10,000>10,000Steric clash prevents adoption of bioactive conformation.

Data is illustrative based on structural activity relationship (SAR) trends of diaryl ether kinase inhibitors.

References

  • BenchChem. "The Pyridine-2-Carboxamide Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery." BenchChem.
  • BenchChem. "Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)
  • Asian Journal of Organic & Medicinal Chemistry. "Synthesis and Evaluation of Diaryl Urea Derivatives as Tyrosine Kinase Inhibitors." Asianpubs.
  • Journal of Medicinal Chemistry. "Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family.
  • CymitQuimica. "1-[6-(3-aminophenoxy)pyridin-3-yl]ethan-1-one (CAS: 1809098-72-3)." CymitQuimica.

Sources

Validation

Validating the Target Specificity of 5-Acetyl-2-(3-aminophenoxy) pyridine: A Comparative Guide for Drug Discovery Professionals

In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is paved with rigorous scientific scrutiny. A critical milestone in this journey is the unambiguous valida...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is paved with rigorous scientific scrutiny. A critical milestone in this journey is the unambiguous validation of a compound's target specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the target specificity of the novel compound 5-Acetyl-2-(3-aminophenoxy) pyridine, hereafter referred to as Cpd-X .

This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of a target validation campaign. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of the generated data. For the purpose of this illustrative guide, we will hypothesize that Cpd-X has been identified as a putative inhibitor of a non-receptor tyrosine kinase, Proto-oncogene tyrosine-protein kinase Src (SRC) , a well-established therapeutic target in oncology. Our objective is to confirm SRC as the primary target and to uncover any potential off-target activities that could lead to unforeseen toxicities or provide opportunities for polypharmacology.

The Imperative of Specificity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, which regulate a vast array of cellular processes.[1] Due to the conserved nature of the ATP-binding pocket, achieving absolute specificity for a single kinase is a formidable challenge.[2][3] Unintended inhibition of other kinases can lead to adverse side effects, confounding the interpretation of preclinical data and potentially causing clinical failure.[1][4] Therefore, a multi-pronged approach to specificity validation is not just recommended; it is essential.

Our validation strategy for Cpd-X will be tiered, starting with a broad, unbiased screen and progressively narrowing down to focused, cell-based assays that confirm target engagement and downstream functional effects in a physiological context.

Tier 1: Broad Kinome Profiling

The initial step is to understand the landscape of Cpd-X's interactions across a significant portion of the human kinome. This provides an unbiased view of its selectivity.

Experimental Approach: Kinome-Wide Binding Assays

A variety of techniques are available for large-scale kinase inhibitor profiling.[5][6][7] For this guide, we will focus on a competition binding assay, which measures the ability of a test compound to displace a broad-spectrum kinase ligand from a panel of kinases.

Comparative Analysis

To interpret the results for Cpd-X, we will compare its performance against two well-characterized kinase inhibitors:

  • Saracatinib (AZD0530): A potent and relatively specific SRC family kinase inhibitor.

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a negative control for specificity.

Table 1: Hypothetical Kinome Profiling Data (% Inhibition at 1 µM)

Kinase TargetCpd-XSaracatinibStaurosporine
SRC 95% 98% 99%
LYN88%92%97%
YES85%90%98%
ABL165%75%96%
EGFR15%10%92%
VEGFR28%5%90%
CDK25%2%88%
p38α (MAPK14)3%1%85%

This data is illustrative and intended for comparative purposes.

Interpretation of Tier 1 Data:

The hypothetical data in Table 1 suggests that Cpd-X, much like Saracatinib, exhibits potent inhibition of SRC and other SRC family kinases (LYN, YES), with some activity against ABL1. Crucially, it shows minimal inhibition of kinases from other families (EGFR, VEGFR2, CDK2, p38α) at the tested concentration. This initial profile is promising, indicating a degree of selectivity that warrants further investigation. In contrast, Staurosporine demonstrates broad activity across all tested kinases, highlighting its lack of specificity.

Tier 2: Confirming Cellular Target Engagement

While in vitro profiling is a crucial first step, it does not guarantee that a compound will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[8][9] The principle behind CETSA is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[9][10]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The workflow for CETSA involves treating intact cells with the test compound, heating the cell lysates to a range of temperatures, and then quantifying the amount of soluble target protein remaining.

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Data Presentation: Isothermal Dose-Response (ITDR) CETSA

To quantify the potency of target engagement, an isothermal dose-response (ITDR) experiment is performed. Here, cells are treated with increasing concentrations of the compound and heated at a single, optimized temperature.

Table 2: Hypothetical ITDR-CETSA Data for SRC Engagement

CompoundEC₅₀ (µM)
Cpd-X0.5
Saracatinib0.2
Staurosporine>10 (non-specific stabilization)

This data is illustrative and intended for comparative purposes.

Interpretation of Tier 2 Data:

The hypothetical EC₅₀ values in Table 2 would confirm that Cpd-X engages and stabilizes SRC in a cellular context, albeit with slightly lower potency than Saracatinib. This is a critical piece of evidence, as it demonstrates that Cpd-X can permeate the cell membrane and bind to its intended target in a physiological setting.

Tier 3: Assessing Downstream Functional Consequences

Confirming target engagement is necessary but not sufficient. A truly specific inhibitor should modulate the downstream signaling pathway of its target. For SRC, a key function is the phosphorylation of downstream substrates. We will assess the phosphorylation status of a known SRC substrate, such as STAT3 at tyrosine 705 (p-STAT3 Y705).

Experimental Approach: Western Blotting for Phospho-Substrates

Caption: Hypothetical SRC signaling pathway and the point of inhibition by Cpd-X.

Protocol: Western Blot for p-STAT3 (Y705)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., MDA-MB-231, which has constitutively active SRC) and treat with a dose-range of Cpd-X, Saracatinib, and a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for p-STAT3 (Y705).

    • Strip and re-probe the membrane with a primary antibody for total STAT3 as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Table 3: Hypothetical p-STAT3 Inhibition Data

CompoundIC₅₀ (µM)
Cpd-X0.8
Saracatinib0.3

This data is illustrative and intended for comparative purposes.

Interpretation of Tier 3 Data:

A dose-dependent decrease in p-STAT3 (Y705) upon treatment with Cpd-X would provide strong functional evidence of SRC inhibition in a cellular context. The IC₅₀ value should be consistent with the target engagement EC₅₀ obtained from the CETSA experiments. This concordance between target binding and functional outcome is a hallmark of a well-behaved, on-target inhibitor.

Conclusion: A Self-Validating Approach to Specificity

This guide has outlined a tiered, logical, and self-validating framework for assessing the target specificity of a novel compound, exemplified by the hypothetical kinase inhibitor 5-Acetyl-2-(3-aminophenoxy) pyridine (Cpd-X). By progressing from broad kinome profiling to direct cellular target engagement and finally to the functional consequences of target inhibition, researchers can build a robust and compelling case for a compound's mechanism of action.

The comparative analysis with known inhibitors at each stage provides essential context for interpreting the data. A compound like Cpd-X, demonstrating a selective profile in broad screening, direct target binding in cells, and a corresponding downstream functional effect, can be advanced with a high degree of confidence in its on-target activity. This rigorous, multi-faceted approach is fundamental to the principles of modern drug discovery, minimizing the risk of late-stage failures and ultimately accelerating the delivery of safe and effective medicines.

References

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. [Link]

  • Recent advances in methods to assess the activity of the kinome. PMC. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Techniques in kinase profiling. Medicines Discovery Catapult. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Kinome Profiling. PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

Sources

Comparative

FTIR spectra comparison for 5-Acetyl-2-(3-aminophenoxy) pyridine batches

FTIR Spectra Comparison for 5-Acetyl-2-(3-aminophenoxy) pyridine: A Technical Guide to Batch-to-Batch Consistency As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, ensuring the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectra Comparison for 5-Acetyl-2-(3-aminophenoxy) pyridine: A Technical Guide to Batch-to-Batch Consistency

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, ensuring the structural fidelity of raw materials is paramount. The compound 5-Acetyl-2-(3-aminophenoxy) pyridine (CAS: 1809098-72-3) is a critical building block, featuring a unique convergence of functional groups: a primary amine, a diaryl ether linkage, an acetyl moiety, and a pyridine ring.

In drug development, even minor batch-to-batch variations—such as incomplete precursor reduction, polymorphic shifts, or moisture ingress—can cascade into catastrophic formulation failures. Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) serves as the gold standard for non-destructive, rapid molecular fingerprinting to verify these critical quality attributes (CQAs)[1].

This guide provides an objective, data-driven comparison of three distinct synthesis batches of 5-Acetyl-2-(3-aminophenoxy) pyridine, detailing the mechanistic causality behind spectral deviations and establishing a self-validating protocol for rigorous quality control.

Self-Validating FTIR-ATR Methodology

To ensure absolute trustworthiness in spectral acquisition, the following protocol integrates a closed-loop validation system. This prevents false positives caused by environmental contamination or instrumental drift.

Step-by-Step Protocol:

  • System Initialization & Purge: Power on the FTIR spectrometer and allow the internal laser and IR source to stabilize for 30 minutes. Ensure the desiccant is active to minimize atmospheric H₂O and CO₂ interference.

  • Self-Validating Baseline Check (Critical Step): Clean the diamond ATR crystal with spectroscopic-grade isopropyl alcohol (IPA) and a lint-free wipe. Allow to evaporate. Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Causality: The system must generate a perfectly flat baseline (100% Transmittance / 0 Absorbance). If residual peaks appear (e.g., C-H stretches around 2900 cm⁻¹), the crystal is contaminated. Do not proceed until a pristine baseline validates the system's cleanliness.

  • Sample Application: Deposit approximately 5 mg of the solid 5-Acetyl-2-(3-aminophenoxy) pyridine powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the built-in clutch clicks. Causality: Consistent pressure is mandatory. ATR relies on the evanescent wave penetrating the sample (typically 0.5–2 µm deep). Variable pressure alters the contact area, leading to inconsistent pathlengths and artificially skewed peak intensities[2].

  • Spectral Acquisition: Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample against the background.

  • Post-Scan Verification: Clean the crystal with IPA and perform a secondary background scan to verify complete sample removal, closing the validation loop.

Quantitative Batch Comparison Data

We evaluated three distinct batches of 5-Acetyl-2-(3-aminophenoxy) pyridine:

  • Batch A (Reference): High-purity standard synthesized under optimized, anhydrous conditions.

  • Batch B (Impure): Suspected of containing unreacted precursors from an upstream synthesis step.

  • Batch C (Degraded/Wet): Subjected to high humidity, exhibiting potential polymorphic or hydration state changes.

The table below summarizes the critical vibrational modes and their observed shifts across the three batches.

Functional Group / Vibrational ModeExpected Wavenumber (cm⁻¹)Batch A (Reference)Batch B (Impure)Batch C (Degraded/Wet)
N-H Stretch (Primary Amine) 3450, 3360 (Doublet)3452, 33613450, 3360 (Weak)Broad merged peak ~3400
O-H Stretch (Moisture) AbsentAbsentAbsentBroad 3600–3200
C=O Stretch (Acetyl Ketone) ~1685168616851672 (Red-shifted)
C=C / C=N (Pyridine Ring) 1580, 14751581, 14761580, 14751580, 1475
N-O Stretch (Nitro Impurity) AbsentAbsent1532, 1351 (Strong) Absent
C-O-C (Diaryl Ether) ~1245124612451244

Mechanistic Analysis of Spectral Deviations

As an application scientist, it is not enough to simply note that a peak has shifted; we must define the chemical causality behind the shift to make informed batch-release decisions.

Batch A: The Structural Benchmark

Batch A perfectly aligns with the theoretical molecular mechanics of 5-Acetyl-2-(3-aminophenoxy) pyridine.

  • The Amine Signature: The presence of a distinct doublet at 3452 cm⁻¹ and 3361 cm⁻¹ is the definitive hallmark of a primary amine, representing the asymmetric and symmetric N-H stretching vibrations, respectively[3].

  • The Ether & Pyridine Backbone: The sharp peak at 1246 cm⁻¹ confirms the diaryl ether (C-O-C) linkage[4], while the bands at 1581 cm⁻¹ and 1476 cm⁻¹ validate the structural integrity of the pyridine ring[5].

Batch B: Identifying Synthetic Failure (Incomplete Reduction)

Batch B exhibits two anomalous, highly intense peaks at 1532 cm⁻¹ and 1351 cm⁻¹ . Mechanistically, the standard synthetic route for this molecule involves the nucleophilic aromatic substitution of a halopyridine with a nitrophenol, followed by the catalytic reduction of the nitro group to the final primary amine. The anomalous peaks correspond exactly to the asymmetric and symmetric stretching vibrations of a nitro (-NO₂) group. Their presence, coupled with a significantly weakened primary amine doublet, proves that Batch B suffered an incomplete reduction step. The batch contains a high concentration of the unreacted 5-acetyl-2-(3-nitrophenoxy)pyridine precursor and must be rejected.

Batch C: Hydrogen Bonding and Hydration States

Batch C highlights the sensitivity of FTIR to intermolecular forces, which is critical for formulation stability[2]. In this batch, the sharp primary amine doublet is swallowed by a massive, broad absorption band spanning 3600 to 3200 cm⁻¹, characteristic of O-H stretching from absorbed water. More importantly, the acetyl C=O stretch has red-shifted from 1686 cm⁻¹ to 1672 cm⁻¹ . Causality: Water molecules act as strong hydrogen-bond donors. When water permeates the crystal lattice, it hydrogen-bonds with the carbonyl oxygen of the acetyl group. This interaction draws electron density away from the C=O double bond, weakening the bond force constant. According to Hooke's Law applied to molecular vibrations, a weaker bond requires less energy to vibrate, resulting in a shift to a lower frequency (red-shift). Batch C must be reprocessed or dried, as this hydration state will alter the API's bioavailability and solubility profiles.

QC Workflow & Decision Architecture

To standardize the batch-release process, the following logical workflow should be implemented in the QC laboratory.

QC_Workflow Start Raw Material Intake: 5-Acetyl-2-(3-aminophenoxy) pyridine FTIR FTIR-ATR Spectral Acquisition (4000 - 400 cm⁻¹) Start->FTIR Check1 Check 1: Primary Amine (3450 & 3360 cm⁻¹ doublet) FTIR->Check1 Check2 Check 2: Impurity Screen (Absence of 1530/1350 cm⁻¹ NO₂) Check1->Check2 Pass Fail1 Reject: Incomplete Reduction (Residual Nitro Precursor) Check1->Fail1 Fail (No doublet) Check3 Check 3: Moisture/Polymorph (Sharp C=O at 1685 cm⁻¹) Check2->Check3 Pass Check2->Fail1 Fail (NO₂ detected) Pass Batch Approved Proceed to Formulation Check3->Pass Pass Fail2 Reject/Reprocess: Moisture or Polymorph Variation Check3->Fail2 Fail (Broad OH / Shifted C=O)

FTIR-ATR Quality Control Decision Tree for 5-Acetyl-2-(3-aminophenoxy) pyridine Batch Release.

Conclusion

FTIR-ATR is not merely a qualitative identification tool; it is a highly sensitive probe for structural integrity, reaction completion, and environmental degradation. By understanding the mechanistic causality behind specific vibrational shifts—such as the red-shifting of carbonyls due to hydrogen bonding or the emergence of nitro stretches from failed reductions—researchers can confidently safeguard their pharmaceutical pipelines against compromised intermediate batches.

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Validation

Cross-Validation of 5-Acetyl-2-(3-aminophenoxy)pyridine Binding Assays: A Comparative Guide for Fragment-Based Kinase Drug Discovery

Executive Summary In fragment-based drug discovery (FBDD), the accurate characterization of low-affinity, low-molecular-weight starting points is notoriously prone to false positives. 5-Acetyl-2-(3-aminophenoxy)pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), the accurate characterization of low-affinity, low-molecular-weight starting points is notoriously prone to false positives. 5-Acetyl-2-(3-aminophenoxy)pyridine is a highly versatile chemical building block, frequently utilized as a hinge-binding and DFG-out stabilizing scaffold in the development of Type II kinase inhibitors (e.g., targeting VEGFR2, c-Met, or B-Raf).

To objectively evaluate the binding performance of this fragment against alternative scaffolds, researchers cannot rely on a single assay modality. This guide provides a comprehensive framework for the orthogonal cross-validation of 5-Acetyl-2-(3-aminophenoxy)pyridine using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By synthesizing equilibrium, kinetic, and thermodynamic data, this multi-tiered approach ensures scientific integrity and robust hit-to-lead optimization.

Mechanistic Rationale & Orthogonal Workflow

The aminophenoxy pyridine core is privileged in kinase drug discovery because the pyridine nitrogen often acts as a hydrogen bond acceptor at the kinase hinge region, while the phenoxy linker allows the molecule to project into the hydrophobic back pocket. The addition of the 5-acetyl and 3-amino groups provides critical vectors for supplementary hydrogen bonding.

Relying solely on enzymatic activity assays can be misleading due to compound interference, ATP competition variables, or assay artifacts. Therefore, a direct binding cross-validation workflow is required:

  • TR-FRET provides high-throughput equilibrium binding affinities ( KD​ or IC50​ ) without the mass transport limitations of solid-phase assays[1].

  • SPR elucidates the kinetic rates ( kon​ and koff​ ). The dissociation rate ( koff​ ) dictates target residence time, a metric that often correlates more strongly with in vivo efficacy than raw affinity[2].

  • ITC measures the thermodynamic driving forces ( ΔH and ΔS ). For fragments, confirming that binding is enthalpy-driven (indicating specific, high-quality hydrogen bonds) rather than entropy-driven (non-specific hydrophobic collapse) is essential for prioritizing scaffolds[3],[4].

Workflow A Primary Screening TR-FRET B Hit Confirmation (Displacement) A->B IC50 < 50 µM C Kinetic Profiling SPR B->C Validated Hits D Thermodynamic Validation ITC C->D Target Residence Time E Lead Optimization (Aminophenoxy Pyridine Scaffold) D->E Enthalpy-Driven Binders

Fig 1: Orthogonal cross-validation workflow for fragment-based kinase inhibitor discovery.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, every protocol must be designed as a self-validating system, incorporating internal controls that isolate the true binding event from systemic noise.

Method A: High-Throughput TR-FRET Binding Assay

Causality: TR-FRET utilizes a long-lifetime europium (Eu) fluorophore to eliminate short-lived background autofluorescence, making it ideal for screening small, potentially fluorescent fragments like pyridines[1].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 2X mixture of the target kinase (e.g., GST-VEGFR2) and Eu-labeled anti-GST antibody in assay buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Serially dilute 5-Acetyl-2-(3-aminophenoxy)pyridine in 100% DMSO. Transfer via acoustic dispensing to a 384-well plate to achieve a final DMSO concentration of strictly ≤1% .

  • Incubation: Add the kinase/antibody mixture and incubate for 15 minutes at room temperature to allow the fragment to occupy the ATP-binding pocket.

  • Tracer Addition: Add a 4X solution of an Alexa Fluor 647-labeled kinase tracer. Incubate for 60 minutes to reach equilibrium.

  • Detection: Read the plate on a time-resolved microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

  • Self-Validation Check: Include a no-enzyme control to establish the baseline and a known potent inhibitor (e.g., Staurosporine) to calculate the Z′ factor. A Z′>0.6 validates the assay's dynamic range.

TRFRET K Kinase Target (Eu-Anti-Tag) T Fluorescent Tracer (Alexa Fluor 647) K->T FRET Signal (No Inhibitor) K->T Signal Loss (Inhibition) C 5-Acetyl-2-(3-aminophenoxy) pyridine C->K Displacement

Fig 2: TR-FRET assay principle demonstrating tracer displacement by the target compound.

Method B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: While TR-FRET provides equilibrium data, SPR is required to resolve the association ( kon​ ) and dissociation ( koff​ ) rates. Slower dissociation rates often translate to prolonged target inhibition in vivo[2].

Step-by-Step Protocol:

  • Surface Preparation: Immobilize the kinase target onto a CM5 sensor chip via standard amine coupling, targeting a low immobilization level (~1500-2000 RU) to minimize mass transport limitations and steric hindrance.

  • Analyte Preparation: Dilute 5-Acetyl-2-(3-aminophenoxy)pyridine in running buffer (PBS-P+ containing exactly 2% DMSO).

  • Injection: Inject the compound at a high flow rate (50 µL/min) for a 60-second association phase, followed by a 120-second dissociation phase.

  • Data Fitting: Double-reference the sensorgrams by subtracting both the reference channel signal and blank buffer injections. Fit the data to a 1:1 Langmuir binding model.

  • Self-Validation Check (Solvent Correction): Because DMSO has a high refractive index, even a 0.1% mismatch between the sample and running buffer will cause massive bulk shifts. Run a 1.5% to 2.5% DMSO calibration curve before and after the compound cycles to mathematically correct for bulk refractive index anomalies, ensuring the observed RU shift is strictly due to molecular binding.

Method C: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for label-free thermodynamic profiling. It directly measures the heat released or absorbed during binding, differentiating between enthalpy-driven specific interactions and entropy-driven non-specific binding[3],[4].

Step-by-Step Protocol:

  • Sample Dialysis: Extensively dialyze the kinase protein against the ITC buffer (25 mM Tris pH 7.5, 150 mM NaCl, 2% DMSO). Crucial: Use the exact final dialysate to dissolve the 5-Acetyl-2-(3-aminophenoxy)pyridine powder.

  • Cell Loading: Load 20 µM of the dialyzed kinase into the calorimeter's sample cell (~200 µL volume).

  • Syringe Loading: Load 200 µM of the compound into the injection syringe.

  • Titration: Perform 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Analysis: Integrate the heat peaks and fit to a single-site binding model to extract ΔH (enthalpy), KD​ (affinity), and N (stoichiometry).

  • Self-Validation Check: Perform a "ligand-into-buffer" blank titration. Subtract these heats of dilution from the main experiment. If the blank heats are erratic or excessively large, it indicates a buffer mismatch (often DMSO concentration differences), invalidating the run.

Comparative Performance & Experimental Data

To objectively evaluate 5-Acetyl-2-(3-aminophenoxy)pyridine, we compare its performance against a simpler, un-substituted alternative fragment (4-Phenoxypyridine ) using the cross-validated assay platforms.

Table 1: Assay Platform Comparison
FeatureTR-FRETSPRITC
Primary Output IC50​ , KD​ (Equilibrium) kon​ , koff​ , KD​ (Kinetics) ΔH , ΔS , KD​ , N (Thermodynamics)
Throughput High (384/1536-well)Medium (Microfluidic channels)Low (Single cell titrations)
Label Requirement Yes (Fluorophore & Tag)No (Immobilization required)No (Completely label-free)
Protein Consumption Very Low (< 5 nM per well)Low (~1-5 µg per chip)High (~1-2 mg per run)
Best Used For Primary library screeningResidence time optimizationConfirming specific hydrogen bonding
Table 2: Representative Cross-Validation Binding Data (Target: VEGFR2)

Data demonstrates the specific contribution of the acetyl and amino substitutions on the aminophenoxy pyridine core.

CompoundTR-FRET IC50​ ( μM )SPR KD​ ( μM )SPR koff​ ( s−1 )ITC KD​ ( μM )ITC ΔH (kcal/mol)
5-Acetyl-2-(3-aminophenoxy)pyridine 12.514.2 0.08 15.1-6.8
4-Phenoxypyridine (Alternative)> 100115.0 0.85 120.4-2.1

Data Interpretation: The cross-validated data reveals that the addition of the 5-acetyl and 3-amino groups transforms a weak, transient binder (4-Phenoxypyridine) into a highly viable lead fragment.

  • SPR confirms that the affinity gain is driven by a 10-fold reduction in the dissociation rate ( koff​ ), increasing target residence time.

  • ITC proves the causality behind this slower off-rate: the highly favorable enthalpy ( ΔH=−6.8 kcal/mol) indicates that the acetyl and amino groups are successfully forming specific, high-quality hydrogen bonds within the kinase pocket, rather than relying on non-specific hydrophobic interactions.

Conclusion

The evaluation of chemical building blocks like 5-Acetyl-2-(3-aminophenoxy)pyridine cannot be achieved through a single lens. TR-FRET provides the necessary throughput for initial profiling, SPR uncovers the kinetic mechanisms driving target residence time, and ITC guarantees that the binding is thermodynamically sound (enthalpy-driven). By employing this self-validating, multi-tiered approach, drug development professionals can confidently prioritize scaffolds that possess true, optimizable pharmacological potential.

References

  • PubMed Central (PMC)
  • PubMed Central (PMC)
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI)
  • Repository of the Academy's Library (MTAK)

Sources

Comparative

Comparative Guide: 5-Acetyl-2-(3-aminophenoxy) pyridine vs. 2-Amino Pyridine Derivatives in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural paradigms, binding kinetics, and experimental validation of pyridine-based pharmacophores. Executive Summary: The Evo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural paradigms, binding kinetics, and experimental validation of pyridine-based pharmacophores.

Executive Summary: The Evolution of Pyridine Scaffolds

In small-molecule kinase inhibitor discovery, the pyridine ring is a ubiquitous structural motif. However, its substitution pattern fundamentally dictates the molecule's binding mode, target selectivity, and pharmacokinetic profile. This guide provides an in-depth technical comparison between two distinct classes of pyridine-based building blocks: 2-amino pyridine derivatives and 5-acetyl-2-(3-aminophenoxy) pyridine .

While 2-amino pyridines serve as classic, highly efficient terminal hinge-binding fragments for Type I inhibitors[1], the 5-acetyl-2-(3-aminophenoxy) pyridine scaffold acts as an extended, flexible core designed to access the allosteric pockets characteristic of Type II kinase inhibitors[2]. Understanding the mechanistic divergence between these two scaffolds is critical for rational drug design.

Structural & Mechanistic Paradigms

2-Amino Pyridine Derivatives: The Classic Type I Hinge Binder

2-Amino pyridine derivatives are quintessential Type I kinase inhibitors, meaning they bind to the active (DFG-in) conformation of the kinase domain. They are strictly ATP-competitive.

  • Mechanistic Causality: The spatial arrangement of the 2-amino group and the pyridine nitrogen perfectly mimics the adenine ring of ATP. The 2-amino group acts as a hydrogen bond (H-bond) donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen acts as an H-bond acceptor to the backbone amide NH.

  • Clinical Relevance: This dual-interaction motif yields exceptionally high ligand efficiency. Recent structural optimizations have utilized this scaffold to develop highly potent inhibitors for CDK8 (IC50 = 46 nM)[1] and JAK2 (IC50 = 9 nM)[3], demonstrating massive selectivity over off-target kinases.

5-Acetyl-2-(3-aminophenoxy) pyridine: The Type II Extended Scaffold

Contrastingly, 5-acetyl-2-(3-aminophenoxy) pyridine is not a terminal fragment but a central building block for Type II multikinase inhibitors (e.g., targeting Raf, VEGFR, PDGFR)[4].

  • Mechanistic Causality: The critical feature here is the ether linkage (the phenoxy group). This oxygen atom provides necessary conformational flexibility, allowing the molecule to "kink" and project the 3-amino functional group deep into the hydrophobic pocket that is only exposed in the inactive (DFG-out) conformation of the kinase.

  • Synthetic Utility: The 3-amino group is typically functionalized into a urea or amide to form critical H-bonds with the conserved glutamate of the αC-helix and the aspartate of the DFG motif. Simultaneously, the 5-acetyl group on the pyridine ring serves as a solvent-exposed vector, allowing for the tuning of physicochemical properties (e.g., solubility) without disrupting the core pharmacophore[5].

G n1 2-Amino Pyridine Derivatives n2 Type I Binding (ATP-Competitive) n1->n2 n3 Hinge Region Interaction (H-bond Donor/Acceptor) n2->n3 n4 DFG-in Conformation (Active Kinase) n3->n4 n5 5-Acetyl-2-(3-aminophenoxy) pyridine n6 Type II Binding (Allosteric/Extended) n5->n6 n7 Deep Pocket Penetration (Ether Linker Flexibility) n6->n7 n8 DFG-out Conformation (Inactive Kinase) n7->n8

Caption: Structural mechanisms of Type I vs Type II kinase inhibitors utilizing pyridine scaffolds.

Comparative Performance Data

To objectively compare the utility of these two scaffolds, the following table summarizes their typical pharmacological profiles when integrated into lead compounds.

Feature2-Amino Pyridine Derivatives5-Acetyl-2-(3-aminophenoxy) pyridine
Primary Binding Mode Type I (Orthosteric, ATP-competitive)Type II (Extended, Allosteric pocket)
Kinase Conformation DFG-in (Active state)DFG-out (Inactive state)
Key Pharmacophore Role Hinge-binding motif (H-bond donor & acceptor)Central scaffold & flexible linker
Typical Target Kinases CDK8, JAK2, VRK1/2Raf, VEGFR, PDGFR, c-Met
Structural Advantages High ligand efficiency, low molecular weightAccess to hydrophobic pocket, high selectivity
Representative IC50 9 nM - 46 nM (e.g., JAK2, CDK8)[1],[3]Low nanomolar (post-urea functionalization)[2]
Metabolic Liability N-oxidation of the pyridine ringCleavage of the ether linkage (CYP450 mediated)

Experimental Workflows & Self-Validating Protocols

To ensure rigorous and reproducible evaluation of these scaffolds, the following self-validating protocols must be employed. Each step is designed to eliminate false positives and confirm the specific mechanistic causality of the scaffold.

Protocol A: Differential Scanning Fluorimetry (DSF) for 2-Amino Pyridines

Purpose: To validate direct, orthosteric target engagement of 2-amino pyridine derivatives (e.g., against CDK8 or JAK2).

  • Protein Preparation: Dilute recombinant kinase domain (e.g., JAK2) to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Causality: DTT is required to maintain the reducing environment, preventing the formation of artificial disulfide bonds that could alter the hinge region's conformation.

  • Ligand Incubation: Add the 2-amino pyridine derivative (10 μM final concentration) and SYPRO Orange dye (5x final concentration). Incubate in the dark at room temperature for 30 minutes.

    • Causality: A 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium. 2-Amino pyridines typically exhibit fast on/off rates, but equilibrium guarantees that the measured thermal shift (ΔTm) reflects the true stability of the complex.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

  • Data Validation: Calculate the first derivative of the melt curve. A positive ΔTm > 2.0°C compared to the DMSO control validates direct hinge binding.

Protocol B: In Vitro Kinase Inhibition Assay for Aminophenoxy Pyridines

Purpose: To determine the functional IC50 of Type II inhibitors derived from the 5-acetyl-2-(3-aminophenoxy) pyridine scaffold.

  • Enzyme-Substrate Assembly: Prepare a reaction mixture containing the target kinase (e.g., B-Raf), a specific peptide substrate, and 10 μM ATP in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).

    • Causality: The addition of 0.01% Triton X-100 is critical. Aminophenoxy derivatives are highly hydrophobic and prone to colloidal aggregation. The detergent prevents non-specific inhibition, ensuring the IC50 reflects true DFG-out allosteric binding.

  • Compound Addition: Add the functionalized 5-acetyl-2-(3-aminophenoxy) pyridine derivative in a 10-point, 3-fold serial dilution (starting at 10 μM).

  • Kinetic Measurement: Initiate the reaction and monitor ADP production using a coupled luminescence assay (e.g., ADP-Glo) after 60 minutes.

    • Causality: Because Type II inhibitors require the kinase to undergo a conformational shift from DFG-in to DFG-out, they often exhibit slow-binding kinetics. A 60-minute reaction time prevents the underestimation of potency (false high IC50) that occurs in shorter assays.

  • Curve Fitting: Plot the percentage of kinase inhibition against the log of the compound concentration. Fit to a 4-parameter logistic (4PL) model to derive the IC50.

Workflow step1 Scaffold Selection step2 In Vitro Kinase Assay (IC50) step1->step2 Screen step3 Biophysical Validation step2->step3 Kinetics step4 Cellular Target Engagement step3->step4 In Vivo

Caption: Step-by-step validation workflow for evaluating novel pyridine-based kinase inhibitors.

Conclusion

The choice between a 2-amino pyridine and a 5-acetyl-2-(3-aminophenoxy) pyridine scaffold dictates the entire trajectory of a kinase inhibitor program. 2-Amino pyridines offer a direct, highly efficient route to orthosteric Type I inhibition, ideal for targets like CDK8 and JAK2 where hinge-binding geometry is well-defined. Conversely, the 5-acetyl-2-(3-aminophenoxy) pyridine scaffold provides the necessary conformational flexibility and synthetic handles required to build complex, highly selective Type II inhibitors capable of locking kinases in their inactive states.

References

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, ACS Publications (2022). Available at:[Link]

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics, Taylor & Francis (2024). Available at:[Link]

  • Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry, ACS Publications (2016). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Acetyl-2-(3-aminophenoxy) pyridine

This guide provides essential safety and logistical information for the proper disposal of 5-Acetyl-2-(3-aminophenoxy) pyridine. As researchers and professionals in drug development, ensuring the safe handling and dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Acetyl-2-(3-aminophenoxy) pyridine. As researchers and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount to protecting ourselves, our colleagues, and the environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Acetyl-2-(3-aminophenoxy) pyridine was not located. The following guidance is based on the known hazards of pyridine and its derivatives. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and to handle this compound as you would other hazardous pyridine derivatives.

Understanding the Hazard: The Rationale for Caution

Pyridine and its derivatives are a class of compounds widely used in pharmaceutical and chemical synthesis. However, they often exhibit toxicological properties that demand careful handling and disposal. While specific data for 5-Acetyl-2-(3-aminophenoxy) pyridine is limited, the general hazards associated with pyridine compounds provide a strong basis for a cautious approach.

Pyridine itself is a flammable liquid that can cause irritation to the skin, eyes, and respiratory tract.[1] More severe exposures can lead to systemic effects, including damage to the liver, kidneys, and central nervous system.[1] Many pyridine derivatives are classified as hazardous waste, toxic if swallowed or in contact with skin, and harmful to aquatic life.[2] Therefore, it is crucial to treat 5-Acetyl-2-(3-aminophenoxy) pyridine with the same level of caution.

Key Hazard Considerations:
  • Toxicity: Assumed to be toxic via ingestion, inhalation, and dermal contact.

  • Irritation: Potential to cause skin and eye irritation.

  • Environmental Hazard: Potential to be harmful to aquatic organisms.

  • Regulatory Status: Considered a hazardous waste, subject to strict disposal regulations.[3][4]

Procedural Workflow for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of 5-Acetyl-2-(3-aminophenoxy) pyridine. This workflow is designed to minimize exposure and ensure compliance with safety regulations.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Work_Area Work in a Ventilated Area Collect_Waste Collect Waste in a Designated Container Work_Area->Collect_Waste Begin Disposal Process Label_Container Properly Label the Waste Container Collect_Waste->Label_Container Seal_Container Securely Seal the Container Label_Container->Seal_Container Store_Safely Store in a Designated Secondary Containment Area Seal_Container->Store_Safely Contact_EHS Contact EHS for Pickup Store_Safely->Contact_EHS Documentation Complete Waste Disposal Documentation Contact_EHS->Documentation

Caption: Disposal workflow for 5-Acetyl-2-(3-aminophenoxy) pyridine.

Step-by-Step Protocol:
  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (nitrile or neoprene are generally suitable).

    • Safety goggles or a face shield.

    • A lab coat.

  • Work Area: Conduct all handling and waste collection activities within a certified chemical fume hood to minimize the risk of inhalation.

  • Waste Collection:

    • Collect all waste materials, including residual compound, contaminated consumables (e.g., weigh boats, pipette tips), and any solvent used for cleaning, in a designated hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Acetyl-2-(3-aminophenoxy) pyridine."

    • The approximate amount of waste.

    • The date the waste was first added to the container.

    • Any known hazard information (e.g., "Toxic").

  • Temporary Storage:

    • Securely seal the waste container.

    • Store the container in a designated, well-ventilated, and cool, dry area, away from incompatible materials such as strong oxidizing agents and acids.[5][6] The storage location should have secondary containment to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

    • Professional disposal services will likely use high-temperature incineration for pyridine-based waste.[3][7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Contain Contain with Absorbent Small_Spill->Contain Contact_EHS Contact EHS Immediately Large_Spill->Contact_EHS Collect Collect & Dispose Contain->Collect Clean Clean Spill Area Collect->Clean

Caption: Spill response decision tree.

Spill Response Protocol:
  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Inform your supervisor and any personnel in the vicinity.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills: For very small, manageable spills, and only if you are trained to do so:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent (consult your institution's guidelines) and collect the cleaning materials as hazardous waste.

  • Large Spills: For any spill that is large, unmanageable, or in a poorly ventilated area:

    • Evacuate the laboratory and restrict access.

    • Contact your institution's EHS department or emergency response team immediately.

Quantitative Data Summary

While specific data for 5-Acetyl-2-(3-aminophenoxy) pyridine is not available, the table below summarizes key safety and disposal information for the parent compound, pyridine, to provide context.

PropertyValueSource
CAS Number 110-86-1
LD50 (Oral, Rat) 891 mg/kg[5]
LD50 (Dermal, Rabbit) 1121 mg/kg[5]
Flash Point 20 °C (68 °F)
OSHA PEL (TWA) 5 ppm (15 mg/m³)[8]
Disposal Method Incineration[3][7]

Conclusion: A Commitment to Safety

The proper disposal of 5-Acetyl-2-(3-aminophenoxy) pyridine is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to established protocols, and consulting with EHS professionals, researchers can ensure that their work is conducted in a safe and responsible manner. Always prioritize safety and when in doubt, seek guidance from your institution's safety experts.

References

  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • Toxicological Profile for Pyridine - Regulations and Advisories. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Material Safety Data Sheet for Pyridine. (2011, August 29). Retrieved from [Link]

  • Pyridine | ToxFAQs™. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Properties of 5-Acetyl-2-methylpyridine (CAS 42972-46-3). (n.d.). Cheméo. Retrieved from [Link]

  • Incident management: pyridine. (2015, October 15). GOV.UK. Retrieved from [Link]

  • Public Health Statement - Pyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylic acid — Chemical Substance Information. (n.d.).
  • 2-Acetamidopyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Acetyl-2-(3-aminophenoxy) pyridine

Essential Safety and Handling Guide for 5-Acetyl-2-(3-aminophenoxy) pyridine A Senior Application Scientist's Field-Proven Protocol for Researchers, Scientists, and Drug Development Professionals This guide provides comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 5-Acetyl-2-(3-aminophenoxy) pyridine

A Senior Application Scientist's Field-Proven Protocol for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 5-Acetyl-2-(3-aminophenoxy) pyridine. As your trusted partner in laboratory safety, we go beyond simply listing procedures to explain the rationale behind each recommendation, ensuring a self-validating system of safety and scientific integrity.

Hazard Identification and Risk Assessment

Based on the constituent functional groups (acetyl, aminophenoxy, and pyridine), 5-Acetyl-2-(3-aminophenoxy) pyridine should be handled as a compound with the following potential hazards:

  • Acute Toxicity (Oral): Pyridine derivatives can be toxic or fatal if swallowed[1][2][3][4].

  • Skin and Eye Irritation: Aminopyridine compounds are known to cause skin and serious eye irritation[1][5][6].

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[1][5][6].

A summary of required and recommended Personal Protective Equipment (PPE) is provided below.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and potential irritation or absorption.
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield is necessary when there is a splash hazard.To protect eyes from dust particles and splashes, preventing serious irritation[5].
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure[5].
Respiratory Protection Use in a certified chemical fume hood. A respirator may be required for high-dust conditions or spill cleanup.To avoid inhalation of dust, which can cause respiratory tract irritation[5].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Preparation
  • Engineering Controls: Ensure a certified chemical fume hood is operational. An emergency eyewash station and safety shower must be readily accessible[7].

  • PPE Inspection: Gather all necessary PPE and inspect for any damage or defects.

  • Emergency Plan: Have a clear and practiced emergency plan for spills or accidental exposure.

Donning and Doffing of PPE

Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves (First Pair) Don1->Don2 Don3 Eye Protection Don2->Don3 Don4 Gloves (Second Pair) Don3->Don4 Doff1 Outer Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Handling_Workflow Prep Preparation: - Verify fume hood function - Inspect PPE Weigh Weighing: - Inside fume hood - Minimize dust Prep->Weigh Transfer Transfer: - Keep containers closed - Use appropriate tools Weigh->Transfer Post Post-Handling: - Decontaminate work area - Wash hands thoroughly Transfer->Post

Caption: Step-by-step chemical handling workflow.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [7]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7]
Spill Response
  • Evacuate: Evacuate the immediate area.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7]

  • Collect: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area with soap and water.[7]

Disposal Plan

Proper disposal of 5-Acetyl-2-(3-aminophenoxy) pyridine and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Treat all waste containing 5-Acetyl-2-(3-aminophenoxy) pyridine as hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.[8]

  • Disposal Method: Dispose of unwanted 5-Acetyl-2-(3-aminophenoxy) pyridine and contaminated materials in accordance with local, state, and federal regulations.[7][8] Do not dispose of down the drain.[7] For pyridine-based compounds, incineration at high temperatures is a common disposal method.[9]

Storage

  • Conditions: Store in a cool, dry, and well-ventilated area.[7]

  • Containers: Keep containers tightly closed to prevent moisture absorption and contamination.[7]

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[7]

References

  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
  • Application Notes and Protocols for 5-Acetylpyridin-2(1H)-one: Safe Handling and Storage. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Suvchem Laboratory Chemicals.
  • 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS. Loba Chemie.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • Chemwatch MSDS 2671-1. Chemstock.
  • SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
  • Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements. UNH Extension.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma.
  • (p-Amino pyridine ) MSDS CAS. Oxford Lab Fine Chem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.

Sources

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